Hydroxyethyl disulfide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(2-hydroxyethyldisulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c5-1-3-7-8-4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNFOMQIXZUKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044404 | |
| Record name | 2-Hydroxyethyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless viscous liquid with an unpleasant odor; Melting point approximately 25 deg C; [Alfa Aesar MSDS] | |
| Record name | Ethanol, 2,2'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19617 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
158-163 °C at 3.50E+00 mm Hg | |
| Record name | 2-Hydroxyethyl Disulfide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02486 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1892-29-1 | |
| Record name | Hydroxyethyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyethyl Disulfide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02486 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,2'-Dithiodiethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiobisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYETHYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45543L74BS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
25-27 °C | |
| Record name | 2-Hydroxyethyl Disulfide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02486 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Hydroxyethyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyethyl disulfide, systematically named 2,2'-dithiodiethanol and often abbreviated as HEDS, is an organosulfur compound with the chemical formula C₄H₁₀O₂S₂.[1][2] It is characterized by a disulfide bond linking two hydroxyethyl groups. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in biochemical assays relevant to drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow viscous liquid with a characteristic unpleasant odor.[1][3] It is soluble in organic solvents and moderately soluble in water, a property attributed to the hydrophilic nature of its hydroxyethyl groups which can participate in hydrogen bonding.[1] Key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₂S₂ | [1][2][3] |
| Molecular Weight | 154.25 g/mol | [4] |
| CAS Number | 1892-29-1 | [1] |
| Appearance | Colorless to pale yellow viscous liquid | [1][3] |
| Odor | Unpleasant, characteristic | [3] |
| Melting Point | 25-27 °C (lit.) | [4] |
| Boiling Point | 158-163 °C at 3.5 mmHg (lit.) | [4] |
| Density | 1.261 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.57 (lit.) | [4] |
| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |
| Stability | Stable under normal conditions |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the oxidation of 2-mercaptoethanol. The following protocol is adapted from established literature.
Experimental Protocol: Synthesis of Bis(2-hydroxyethyl) disulfide
Materials:
-
2-Mercaptoethanol
-
Ethyl acetate
-
Sodium iodide (NaI)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
n-Hexane
-
Ethyl acetate (for chromatography)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add 2-mercaptoethanol (1 mmol, 0.07 mL), ethyl acetate (5 mL), and sodium iodide (0.01 mmol, 1.5 mg).
-
While stirring the mixture at room temperature, add 30% hydrogen peroxide (1 mmol, 0.11 mL).
-
Continue stirring the reaction mixture for approximately 30 minutes at room temperature.
-
After 30 minutes, quench the reaction by adding a saturated solution of sodium thiosulfate (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic phases and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent (ethyl acetate) using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (30:70 v/v) as the eluent to obtain the pure this compound.[5]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques. Detailed, plausible experimental protocols for these analyses are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with 5973N MS).
-
Capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-300.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with known fragmentation patterns for disulfides and the expected molecular ion peak (m/z 154).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer (e.g., Thermo Scientific Nicolet iS10).
-
Attenuated Total Reflectance (ATR) accessory with a diamond crystal.
Sample Preparation:
-
As this compound is a liquid, a small drop can be placed directly onto the ATR crystal.
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (averaged)
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Data Analysis:
-
Identify the characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (~2900 cm⁻¹), C-O stretch (~1050 cm⁻¹), and the S-S stretch (weak, ~500-540 cm⁻¹).
Raman Spectroscopy
Objective: To confirm the presence of the disulfide bond.
Instrumentation:
-
Raman spectrometer (e.g., HORIBA LabRAM HR Evolution).
-
Laser excitation source (e.g., 532 nm or 785 nm).
-
Microscope with appropriate objectives.
Sample Preparation:
-
Place a small drop of liquid this compound on a clean microscope slide.
Raman Parameters:
-
Laser Power: Use low laser power (e.g., 1-5 mW) to avoid sample degradation.
-
Objective: 50x or 100x.
-
Spectral Range: 200-3500 cm⁻¹
-
Acquisition Time: 10-30 seconds.
-
Accumulations: 2-5 scans.
Data Analysis:
-
Identify the characteristic Raman shift for the S-S stretching vibration, which is typically observed in the range of 500-540 cm⁻¹. Also, look for the C-S stretching vibration around 630-730 cm⁻¹.
Role in Biochemical Assays: The HEDS Assay for Glutaredoxin Activity
This compound is a key reagent in the widely used HEDS assay, which measures the activity of glutaredoxins (Grx).[6][7] Glutaredoxins are small oxidoreductase enzymes that play a crucial role in maintaining cellular redox homeostasis by catalyzing the reduction of disulfide bonds, particularly the deglutathionylation of proteins.
Experimental Protocol: HEDS Assay
Principle:
The assay couples the glutaredoxin-catalyzed reduction of HEDS by glutathione (GSH) to the reduction of oxidized glutathione (GSSG) by glutathione reductase (GR). The activity is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH by glutathione reductase.
Materials:
-
This compound (HEDS)
-
Reduced glutathione (GSH)
-
NADPH
-
Glutathione reductase (GR)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing EDTA
-
Purified glutaredoxin enzyme sample
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, GSH, NADPH, and glutathione reductase.
-
Initiate the reaction by adding the glutaredoxin enzyme sample and HEDS.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25 °C or 37 °C).
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).
-
One unit of glutaredoxin activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Proposed Signaling Pathway in the HEDS Assay
The exact mechanism of the HEDS assay has been a subject of investigation. While initially thought to involve a non-enzymatic reaction between HEDS and GSH to form a mixed disulfide that is then the substrate for glutaredoxin, more recent evidence suggests a direct enzymatic reduction of HEDS by glutaredoxin.[1][6]
Caption: Proposed mechanism of the HEDS assay for glutaredoxin activity.
Conclusion
This compound is a valuable chemical compound with well-defined properties and straightforward synthesis. Its primary significance in the context of research and drug development lies in its utility as a substrate in the HEDS assay, a fundamental tool for studying the activity of glutaredoxin and the broader cellular redox signaling network. This guide provides the essential technical information required for the effective use and analysis of this compound in a laboratory setting.
References
- 1. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2-Hydroxyethyl disulfide synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Hydroxyethyl disulfide, a crucial reagent in various biochemical and pharmaceutical applications. The document details established synthesis protocols, presents key quantitative data, and visualizes the underlying chemical processes.
Introduction
2-Hydroxyethyl disulfide, also known as bis(2-hydroxyethyl) disulfide, is an organic disulfide compound with the chemical formula (HOCH₂CH₂S)₂. It is primarily synthesized through the oxidation of 2-mercaptoethanol. This compound and its reversible disulfide bond are of significant interest in fields ranging from protein chemistry to drug delivery systems. The disulfide linkage can be cleaved under reducing conditions, a property that is exploited in various biological and chemical contexts.
Synthesis Protocols
The most prevalent method for synthesizing 2-Hydroxyethyl disulfide is the oxidation of 2-mercaptoethanol. Various oxidizing agents can be employed, with hydrogen peroxide and oxygen being the most common.
Oxidation of 2-Mercaptoethanol with Hydrogen Peroxide
This method is a widely used laboratory-scale synthesis due to its efficiency and relatively mild conditions.
Experimental Protocol:
A detailed experimental protocol for this synthesis is as follows[1]:
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-mercaptoethanol (1 mmol, 0.07 mL), ethyl acetate (5 mL), and sodium iodide (0.01 mmol, 1.5 mg).
-
Oxidation: While stirring at room temperature, add 30% hydrogen peroxide (1 mmol, 0.11 mL).
-
Reaction Time: Continue stirring the mixture for approximately 30 minutes at room temperature.
-
Quenching: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) (15 mL) to the flask to quench the excess hydrogen peroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic phases and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (30:70 v/v) as the eluent.
-
Final Product: The final product is a colorless oil with a reported yield of 87%[1].
Oxidation of 2-Mercaptoethanol with Oxygen
An alternative method involves the use of oxygen, often from the air, in the presence of a catalyst. This approach is advantageous as it primarily produces water as a byproduct[2].
Experimental Protocol:
A representative protocol using an iron catalyst is described below[2]:
-
Reaction Setup: In a suitable reaction vessel, combine 2-mercaptoethanol with a catalytic amount of a homogeneously distributed iron-containing salt or complex.
-
Co-catalyst: Add a tertiary amine as a co-catalyst.
-
Oxidation: Introduce oxygen (e.g., by bubbling air through the mixture) into the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40°C) and pressure (e.g., 15 bar air)[2].
-
Monitoring: Monitor the reaction progress using techniques such as ¹H-NMR until the desired conversion is achieved. A yield of 97% has been reported after 24 hours under these conditions[2].
-
Workup: The workup procedure typically involves the removal of the catalyst and any remaining starting materials, which may vary depending on the specific catalyst and solvent system used.
Alternative Synthesis Methods
Other less common methods for synthesizing 2-Hydroxyethyl disulfide and related compounds have been reported:
-
Reaction with Elemental Sulfur: 2-mercaptoethanol can be oxidized by elemental sulfur, but this method produces stoichiometric amounts of highly toxic hydrogen sulfide as a byproduct[2].
-
From Ethylene Oxide: While primarily a method for producing 2-hydroxyethyl ethyl sulfide, the reaction of ethylene oxide with ethanethiol highlights the use of ethylene oxide as a precursor for 2-hydroxyethyl functional groups in sulfur chemistry[3].
-
Electrocatalytic Synthesis: A novel approach involves the electrocatalytic synthesis of hydroxyethyl disulfide derivatives from substituted oxiranes and sodium bromide, using benzyl acetyl disulfide as the sulfur source. This method is promoted as being environmentally friendly and avoiding the use of malodorous thiols[4].
Quantitative Data
The following tables summarize key quantitative data for the synthesis and properties of 2-Hydroxyethyl disulfide.
Table 1: Synthesis Reaction Parameters and Yields
| Synthesis Method | Oxidizing Agent | Catalyst | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxidation of 2-Mercaptoethanol | Hydrogen Peroxide | Sodium Iodide | - | Ethyl Acetate | Room Temp. | 0.5 | 87 | [1] |
| Oxidation of 2-Mercaptoethanol | Oxygen (Air) | MnSO₄ | Tri-n-butylamine | - | 40 | 24 | 97 | [2] |
Table 2: Physicochemical Properties of 2-Hydroxyethyl Disulfide
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₂S₂ | [5][6][7][8] |
| Molecular Weight | 154.25 g/mol | [7][8] |
| Appearance | Colorless to light yellow viscous liquid | [8][9] |
| Melting Point | 25-27 °C | [6][7][8] |
| Boiling Point | 158-163 °C at 3.5 mmHg | [6][7][8] |
| Density | 1.261 g/mL at 25 °C | [7][8] |
| Refractive Index | n20/D 1.57 | [6][7][8] |
| Solubility | Soluble in water, ethanol, acetone, and ether | [8][9][10] |
Table 3: Spectroscopic Data of 2-Hydroxyethyl Disulfide
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR | Spectrum available in supplementary information | [1] |
| ¹³C NMR | Spectrum available | [11] |
| FTIR | Spectrum available | [12] |
| UV-Vis | λmax: 247 nm (H₂O) | [8] |
Signaling Pathways and Experimental Workflows
While 2-Hydroxyethyl disulfide is not a primary signaling molecule itself, it is a key substrate in assays for glutaredoxins (Grx), enzymes that are central to redox signaling and cellular homeostasis. The reduction of 2-Hydroxyethyl disulfide by glutathione (GSH) is catalyzed by glutaredoxins, and this reaction is widely used to assess Grx activity[13].
Diagrams
Caption: General workflow for the synthesis of 2-Hydroxyethyl disulfide.
Caption: Experimental workflow of the glutaredoxin (HEDS) assay.
Conclusion
The synthesis of 2-Hydroxyethyl disulfide is a well-established and robust process, with the oxidation of 2-mercaptoethanol being the most practical and high-yielding method for laboratory and potential industrial-scale production. The choice of oxidizing agent and reaction conditions can be tailored to specific needs regarding purity, cost, and environmental impact. As a key reagent in the study of redox-active enzymes and a versatile building block in materials science, a thorough understanding of its synthesis is essential for researchers in these fields.
References
- 1. rsc.org [rsc.org]
- 2. OXIDATION OF 2-MERCAPTOETHANOL - Patent 3080079 [data.epo.org]
- 3. chembk.com [chembk.com]
- 4. CN116607159A - this compound and preparation method and application thereof - Google Patents [patents.google.com]
- 5. 2-Hydroxyethyl disulfide | SIELC Technologies [sielc.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-Hydroxyethyl disulfide technical grade 1892-29-1 [sigmaaldrich.com]
- 8. 2,2'-DITHIODIETHANOL | 1892-29-1 [chemicalbook.com]
- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 10. Bis(2-hydroxyethyl) disulfide, tech. 90% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound | C4H10O2S2 | CID 15906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Bis(2-hydroxyethyl) Disulfide: A Technical Guide for Researchers
CAS Number: 1892-29-1
This technical guide provides an in-depth overview of Bis(2-hydroxyethyl) disulfide, a versatile organosulfur compound with significant applications in chemical synthesis, materials science, and prominently in drug development and biochemical assays. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.
Chemical and Physical Properties
Bis(2-hydroxyethyl) disulfide, also known as 2,2'-dithiodiethanol, is an organic compound featuring a disulfide bond linking two hydroxyethyl groups.[1] This structure imparts both hydrophilic and reactive characteristics to the molecule.
Table 1: Physicochemical Properties of Bis(2-hydroxyethyl) disulfide
| Property | Value | Reference(s) |
| CAS Number | 1892-29-1 | [2] |
| Molecular Formula | C4H10O2S2 | [3] |
| Molecular Weight | 154.25 g/mol | [2] |
| Appearance | Colorless to light yellow viscous liquid | |
| Melting Point | 25-27 °C | [2] |
| Boiling Point | 158-163 °C at 3.5 mmHg | [2] |
| Density | 1.261 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.57 | [2] |
| Solubility | Soluble in water, ethanol, acetone, and ether. | [4] |
| InChI Key | KYNFOMQIXZUKRK-UHFFFAOYSA-N | [2] |
| SMILES | OCCSSCCO | [2] |
Table 2: Spectroscopic Data of Bis(2-hydroxyethyl) disulfide
| Technique | Data | Reference(s) |
| ¹H NMR | A spectrum is available in supplementary information. | [5] |
| ¹³C NMR | A spectrum is available in supplementary information. The redox state of the disulfide bond significantly influences the Cβ chemical shift. | [6][7] |
| Mass Spectrometry (EI) | NIST Mass Spectrometry Data Center contains spectral data. | [3] |
| Infrared (IR) Spectroscopy | Spectra are available in public databases. | [3] |
Experimental Protocols
Synthesis of Bis(2-hydroxyethyl) disulfide
A common method for the synthesis of Bis(2-hydroxyethyl) disulfide involves the oxidation of 2-mercaptoethanol.[5]
Materials:
-
2-Mercaptoethanol
-
Ethyl acetate
-
Sodium iodide (NaI)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate (for eluent)
Procedure:
-
To a 50 mL round-bottom flask, add 2-mercaptoethanol (1 mmol), ethyl acetate (5 mL), NaI (0.01 mmol), and 30% hydrogen peroxide (1 mmol).
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Quench the reaction by adding a saturated solution of Na₂S₂O₃ (15 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic phases and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 30:70 v/v) as the eluent to obtain the pure product.[5]
Synthesis workflow for Bis(2-hydroxyethyl) disulfide.
Glutaredoxin Activity Assay (HEDS Assay)
Bis(2-hydroxyethyl) disulfide is a key substrate in the widely used HEDS assay to determine the activity of glutaredoxins (Grx).[8] The assay spectrophotometrically monitors the consumption of NADPH.[9]
Materials:
-
Assay buffer: 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0
-
NADPH stock solution (e.g., 4 mM)
-
Reduced glutathione (GSH) stock solution (e.g., 25 mM)
-
Glutathione reductase (GR) stock solution (e.g., 200 U/mL)
-
Bis(2-hydroxyethyl) disulfide (HEDS) stock solution (e.g., 29.4 mM)
-
Glutaredoxin (Grx) sample
Procedure:
-
Prepare a reaction mixture in the assay buffer with final concentrations of 0.1 mM NADPH and 1 U/mL GR.
-
Add the Grx sample to the reaction mixture (e.g., 10-20 nM final concentration).
-
Vary the concentrations of GSH (e.g., 50 µM to 3.0 mM) and HEDS (e.g., 0.18, 0.37, or 0.74 mM) to determine kinetic parameters.
-
Initiate the reaction and monitor the decrease in absorbance at 340 nm at 25 °C, which corresponds to the oxidation of NADPH.[9]
The HEDS assay for measuring glutaredoxin activity.
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
Disulfide linkers, including those derived from Bis(2-hydroxyethyl) disulfide, are a class of cleavable linkers used in the synthesis of antibody-drug conjugates (ADCs).[] ADCs are targeted cancer therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a linker that connects them.[11]
The disulfide bond in the linker is stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the blood plasma.[11][] This selective cleavage ensures the targeted release of the cytotoxic drug within the cancer cell, minimizing off-target toxicity.[13] The cleavage of the disulfide bond can be catalyzed by enzymes such as thioredoxin (TRX) and glutaredoxin (GRX).[1]
Mechanism of an ADC with a disulfide linker.
Safety and Handling
Bis(2-hydroxyethyl) disulfide is considered hazardous. It is toxic if swallowed or in contact with skin and can cause serious eye irritation and allergic skin reactions.[13]
Table 3: Hazard Information for Bis(2-hydroxyethyl) disulfide
| Hazard Statement | GHS Code | Reference(s) |
| Toxic if swallowed | H301 | |
| Toxic in contact with skin | H311 | [3] |
| May cause an allergic skin reaction | H317 | [3] |
| Causes serious eye irritation | H319 |
Handling Precautions:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
-
Avoid breathing mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.[4]
Conclusion
Bis(2-hydroxyethyl) disulfide is a valuable chemical entity with a well-established CAS number and a range of applications critical to research and development. Its utility as a substrate in the HEDS assay and as a cleavable linker in ADCs underscores its importance in biochemistry and medicinal chemistry. This guide provides essential technical information to support its safe and effective use in a laboratory setting.
References
- 1. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-羟乙基二硫化物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. Hydroxyethyl disulfide | C4H10O2S2 | CID 15906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(2-hydroxyethyl) disulfide, tech. 90% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
Hydroxyethyl Disulfide: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydroxyethyl disulfide, also known as 2,2'-dithiodiethanol, is an organosulfur compound with the chemical formula C4H10O2S2.[1] It is characterized by a disulfide bond (-S-S-) linking two hydroxyethyl groups. This compound typically presents as a colorless to pale yellow viscous liquid with a distinctive odor.[1] Its unique chemical structure, particularly the presence of a reducible disulfide bond, has made it a compound of significant interest in various fields of research and development, most notably in material science and the pharmaceutical industry. For drug development professionals, the redox-responsive nature of the disulfide bridge offers a powerful tool for creating targeted and controlled-release drug delivery systems. This guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and scientists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application in experimental settings and for the development of new materials and formulations.
| Property | Value | Source |
| Molecular Formula | C4H10O2S2 | [1] |
| Molecular Weight | 154.25 g/mol | |
| CAS Number | 1892-29-1 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 25-27 °C | |
| Boiling Point | 158-163 °C at 3.5 mmHg | |
| Density | 1.261 g/mL at 25 °C | |
| Refractive Index | n20/D 1.57 | |
| Solubility | Soluble in water, ethanol, acetone, and ether. |
Synthesis of this compound
This compound can be synthesized through the oxidation of 2-mercaptoethanol. A common laboratory-scale protocol involves the use of hydrogen peroxide as the oxidizing agent.
Experimental Protocol: Synthesis from 2-Mercaptoethanol
This protocol details the synthesis of bis(2-hydroxyethyl) disulfide from 2-mercaptoethanol.
Materials:
-
2-Mercaptoethanol
-
Ethyl acetate
-
Sodium iodide (NaI)
-
Hydrogen peroxide (H2O2, 30%)
-
Saturated sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: n-hexane:ethyl acetate (30:70 v/v)
Procedure:
-
To a 50 mL round-bottom flask, add 2-mercaptoethanol (1 mmol), ethyl acetate (5 mL), and NaI (0.01 mmol).
-
While stirring, add 30% hydrogen peroxide (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for approximately 30 minutes.
-
After 30 minutes, quench the reaction by adding a saturated solution of Na2S2O3 (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic phases and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO4.
-
Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a 30:70 (v/v) mixture of n-hexane and ethyl acetate as the eluent to obtain pure bis(2-hydroxyethyl) disulfide.[2]
An alternative approach involves the electrocatalytic synthesis from substituted oxirane and sodium bromide, which is presented as a more environmentally friendly method.[3]
Applications in Research and Drug Development
This compound serves as a versatile molecule with a range of applications stemming from its core chemical features.
Material Science and Polymer Chemistry
In material science, this compound is utilized as a precursor for forming self-assembled monolayers (SAMs) on gold surfaces, which have applications in corrosion protection and sensors. It also functions as a crosslinking agent in the production of polymers and as a chain extender in the synthesis of materials like waterborne self-healing polyurethane for leather coatings.
Redox-Responsive Drug Delivery Systems
A significant application of this compound in the biomedical field is its use as a building block for redox-responsive drug delivery systems.[4] The disulfide bond is relatively stable in the bloodstream but can be readily cleaved in the reducing environment inside cells, particularly cancer cells, which have a significantly higher concentration of glutathione (GSH).[5] This differential stability allows for the targeted release of therapeutic agents at the site of action, minimizing systemic toxicity.[5][6]
This compound can be incorporated into various drug delivery platforms, including:
-
Prodrugs: Where a drug is chemically linked via a disulfide bond to another molecule, rendering it inactive until the bond is cleaved.
-
Polymer Micelles: Self-assembling nanostructures where the disulfide linkage can be part of the polymer backbone or a crosslinker, leading to the disassembly of the micelle and drug release in a reducing environment.[5]
-
Hydrogels: Disulfide cross-linked hydrogels can be designed to degrade and release their payload in response to reducing agents like GSH.
The general mechanism involves the thiol-disulfide exchange reaction, where intracellular glutathione attacks the disulfide bond, leading to its cleavage and the release of the conjugated drug.
Experimental Protocols Utilizing Disulfide Chemistry
The principle of thiol-disulfide exchange is central to many experimental protocols in biochemistry and drug development.
Protocol: In Vitro Drug Release from a Disulfide-Linked Nanocarrier
This protocol provides a general framework for assessing the redox-responsive release of a drug from a nanocarrier system that incorporates a disulfide linker derived from or analogous to this compound.
Materials:
-
Disulfide-linked drug-nanocarrier conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced glutathione (GSH)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath at 37 °C
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a solution of the disulfide-linked drug-nanocarrier conjugate in PBS (pH 7.4).
-
Transfer a known volume of the solution into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (release medium) with and without a physiologically relevant concentration of GSH (e.g., 10 mM to mimic the intracellular reducing environment). A control without GSH is essential.
-
Incubate the setup at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug release over time for both the GSH and control conditions. A significantly higher release rate in the presence of GSH indicates a redox-responsive release mechanism.
Safety and Handling
This compound is considered toxic if swallowed or in contact with skin and can cause serious eye irritation.[7] It may also cause an allergic skin reaction and may lead to organ damage through prolonged or repeated exposure.[7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical entity with a growing portfolio of applications, particularly in the realm of advanced materials and pharmaceutical sciences. Its straightforward synthesis and, most importantly, the redox-sensitive nature of its disulfide bond, make it a key component in the design of intelligent drug delivery systems. For researchers and drug development professionals, understanding the chemistry and applications of this compound and the broader field of thiol-disulfide exchange is crucial for innovating in areas such as targeted cancer therapy and controlled-release formulations.
References
- 1. CAS 1892-29-1: this compound | CymitQuimica [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. CN116607159A - this compound and preparation method and application thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]
- 7. cpchem.com [cpchem.com]
An In-depth Technical Guide to 2-Hydroxyethyldisulfide (HEDS): Structure, Synthesis, and Applications in Redox Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxyethyldisulfide (HEDS), an organosulfur compound with significant applications in biochemical research, particularly in the study of cellular redox signaling. This document details the compound's structure, chemical formula, and physical properties. It presents a detailed protocol for its synthesis and collates essential quantitative data into structured tables. A significant focus is placed on the utility of HEDS in the enzymatic assay of glutaredoxins, including a thorough experimental protocol and a discussion of the underlying biochemical mechanisms. Furthermore, this guide explores the role of the glutaredoxin signaling pathway in various physiological and pathological processes, with a particular emphasis on its relevance to drug development. Visual aids in the form of Graphviz diagrams are provided to illustrate key pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.
Compound Structure and Properties
2-Hydroxyethyldisulfide, commonly abbreviated as HEDS, is a dialkyl disulfide characterized by a central disulfide bond flanked by two hydroxyethyl groups.[1] Its structure and fundamental properties are pivotal to its role in chemical and biological applications.
Chemical Structure:
Molecular and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C4H10O2S2 | [2] |
| Linear Formula | HOCH2CH2SSCH2CH2OH | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| CAS Number | 1892-29-1 | [1] |
| IUPAC Name | 2,2'-Dithiodiethanol | [2] |
| Synonyms | Bis(2-hydroxyethyl) disulfide, HEDS compound | [2] |
| SMILES | OCCOSSCCO | |
| InChI | 1S/C4H10O2S2/c5-1-3-7-8-4-2-6/h5-6H,1-4H2 |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless oil | |
| Boiling Point | 158-163 °C at 3.5 mmHg | [1] |
| Melting Point | 25-27 °C | [1] |
| Density | 1.261 g/mL at 25 °C | |
| Refractive Index | n20/D 1.57 | [1] |
Synthesis of 2-Hydroxyethyldisulfide
A common and efficient method for the synthesis of HEDS involves the oxidation of 2-mercaptoethanol. The following protocol is adapted from established procedures.
Experimental Protocol: Synthesis of HEDS from 2-Mercaptoethanol
Materials:
-
2-Mercaptoethanol
-
Ethyl acetate
-
Sodium iodide (NaI)
-
30% Hydrogen peroxide (H2O2)
-
Saturated sodium thiosulfate solution (Na2S2O3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate
Procedure:
-
In a 50 mL round-bottom flask, combine 2-mercaptoethanol (1 mmol), ethyl acetate (5 mL), and a catalytic amount of sodium iodide (0.01 mmol).
-
To this mixture, add 30% hydrogen peroxide (1 mmol) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for approximately 30 minutes.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic phases and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent from the filtrate using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography, using a mixture of n-hexane and ethyl acetate (e.g., 30:70 v/v) as the eluent.
-
Collect the fractions containing the pure product and remove the solvent to yield HEDS as a colorless oil. A typical yield for this reaction is around 87%.
The HEDS Assay for Glutaredoxin Activity
HEDS is a key substrate in a widely used spectrophotometric assay to determine the activity of glutaredoxins (Grxs).[3] Glutaredoxins are small redox enzymes that play a crucial role in maintaining the cellular thiol-disulfide balance and are involved in various signaling pathways.[4]
Principle of the HEDS Assay:
The assay is based on the glutaredoxin-catalyzed reduction of HEDS by glutathione (GSH). The oxidized glutathione (GSSG) produced in this reaction is then recycled back to GSH by glutathione reductase (GR) at the expense of NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the glutaredoxin activity.
Experimental Protocol: HEDS Assay
Reagents and Buffers:
-
Assay Buffer: 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0
-
NADPH Solution: 4 mM in assay buffer (prepare fresh)
-
GSH Solution: 25 mM in assay buffer (prepare fresh)
-
Glutathione Reductase (GR) Solution: 200 U/mL in assay buffer
-
HEDS Solution: 29.4 mM in assay buffer
-
Glutaredoxin (Grx) Sample: Purified enzyme at a suitable concentration (e.g., 10-20 nM final concentration)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the following final concentrations:
-
0.1 mM NADPH
-
1 U/mL Glutathione Reductase
-
Varying concentrations of GSH (e.g., 50 µM to 3.0 mM)
-
A fixed concentration of HEDS (e.g., 0.18, 0.37, or 0.74 mM)
-
-
Add the glutaredoxin sample to the reaction mixture to initiate the reaction.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at 25 °C.
-
Record the absorbance change over time to determine the initial reaction velocity.
-
Calculate the enzyme activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
Kinetic Parameters of Glutaredoxins Determined by the HEDS Assay
The HEDS assay is instrumental in determining the kinetic parameters of various glutaredoxins. Below is a summary of representative kinetic data.
| Glutaredoxin | Organism | Km (GSH) (mM) | Km (HEDS) (mM) | kcat (s-1) | Reference |
| Grx1 | E. coli | 1.2 | 0.4 | 190 | |
| Grx1 | Human | 0.8 | 0.3 | 250 | |
| Grx2 | Human | 1.5 | 0.6 | 120 | |
| Grx | Poplar | 0.5 | 0.2 | 300 | [5] |
Glutaredoxin Signaling Pathway
Glutaredoxins are central to a signaling pathway that modulates protein function through the reversible S-glutathionylation of cysteine residues. This post-translational modification acts as a molecular switch, altering the activity, localization, and interaction of target proteins in response to changes in the cellular redox environment.
Mechanism of Glutaredoxin-Mediated Deglutathionylation:
Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the formation of a mixed disulfide between a protein cysteine thiol and glutathione, a process known as S-glutathionylation. Glutaredoxin, in its reduced form (Grx-SH), catalyzes the removal of this glutathione moiety (deglutathionylation), thereby restoring the protein's original function. This process involves two main mechanisms: the monothiol and dithiol mechanisms.
-
Monothiol Mechanism: A single active site cysteine in glutaredoxin attacks the glutathionylated protein, forming a Grx-SSG intermediate and releasing the reduced protein. A molecule of GSH then attacks the Grx-SSG intermediate, regenerating the active Grx-SH and producing GSSG.[6]
-
Dithiol Mechanism: The initial step is similar to the monothiol mechanism. However, a second cysteine in the glutaredoxin active site then attacks the Grx-SSG intermediate, forming an intramolecular disulfide bond in Grx and releasing GSH. Two molecules of GSH are then required to reduce the oxidized Grx.[6]
The GSSG produced is subsequently reduced back to GSH by glutathione reductase, maintaining the cellular glutathione pool.
Diagram of the Glutaredoxin Signaling Pathway:
Caption: Glutaredoxin-mediated signaling pathway.
Applications in Drug Development
The glutaredoxin system is implicated in a variety of human diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases, making it an attractive target for drug development.[4][7][8] The HEDS assay serves as a valuable tool in high-throughput screening (HCS) campaigns to identify modulators of glutaredoxin activity.
Drug Screening with the HEDS Assay:
The HEDS assay can be adapted for a 96- or 384-well plate format, enabling the screening of large compound libraries for potential glutaredoxin inhibitors or activators.
Workflow for HCS using the HEDS Assay:
Caption: High-content screening workflow using the HEDS assay.
Glutaredoxin Inhibitors:
Several classes of compounds have been investigated as potential inhibitors of glutaredoxin. For example, dithiocarbamate derivatives have been shown to irreversibly inhibit human glutaredoxin-1 by targeting its active site. Such inhibitors can serve as valuable chemical probes to study the physiological roles of glutaredoxins and as starting points for the development of novel therapeutics.
Conclusion
2-Hydroxyethyldisulfide is a versatile compound with a well-defined structure and accessible synthesis. Its primary significance in the life sciences lies in its role as a substrate in the HEDS assay, a robust and widely used method for quantifying glutaredoxin activity. The insights gained from this assay have been instrumental in elucidating the complex role of the glutaredoxin signaling pathway in cellular redox homeostasis and its implications in a range of human diseases. The continued use of the HEDS assay in drug screening and the development of specific glutaredoxin modulators hold significant promise for future therapeutic interventions. This technical guide provides a solid foundation for researchers and drug development professionals working with HEDS and the broader field of redox biology.
References
- 1. Thioredoxin and Glutaredoxin Systems as Potential Targets for the Development of New Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Roles of Glutaredoxin in Brain Cells—Implications for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The specificity of thioredoxins and glutaredoxins is determined by electrostatic and geometric complementarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaredoxin: Discovery, redox defense and much more - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Glutaredoxin-1 and Glutathionylation in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The significance of glutaredoxins for diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a dithiocarbamate derivative as an inhibitor of human glutaredoxin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Hydroxyethyl Disulfide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyethyl disulfide, also known as 2,2'-dithiodiethanol, is an organosulfur compound with the chemical formula (HOCH₂CH₂S)₂. It is a viscous, colorless to light yellow liquid that finds applications in various fields, including chemical synthesis, materials science, and the cosmetics industry.[1][2] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, formulation development, and various other research and industrial applications. This technical guide provides a comprehensive overview of the known solubility of this compound and offers detailed experimental protocols for its determination.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, some key solubility information has been reported. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | > 1000 g/L | 20 | Essentially miscible.[3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 100 mg/mL | Not Specified | |
| Ethanol | C₂H₅OH | Soluble | Not Specified | Qualitative data; specific quantitative value not found.[4][5] |
| Acetone | C₃H₆O | Soluble | Not Specified | Qualitative data; specific quantitative value not found.[4][5] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | Qualitative data; specific quantitative value not found.[4][5] |
| Methanol | CH₃OH | Data Not Available | - | - |
| Isopropanol | C₃H₈O | Data Not Available | - | - |
| Ethyl Acetate | C₄H₈O₂ | Data Not Available | - | - |
| Dichloromethane | CH₂Cl₂ | Data Not Available | - | - |
| Chloroform | CHCl₃ | Data Not Available | - | - |
| Toluene | C₇H₈ | Data Not Available | - | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - | - |
Experimental Protocols for Solubility Determination
Given the limited availability of quantitative data, researchers may need to determine the solubility of this compound in specific organic solvents experimentally. The following is a detailed methodology based on the widely accepted "shake-flask" method, consistent with guidelines from organizations like the OECD.[6]
Principle
An excess amount of this compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solute, and the concentration of this compound in the clear supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (of known purity)
-
Organic solvents (analytical grade or higher)
-
Temperature-controlled orbital shaker or magnetic stirrer with a water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with airtight caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
-
Evaporating dish and vacuum oven (for gravimetric analysis)
Procedure
-
Preparation of the Sample:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to perform preliminary experiments to determine the time required to reach a constant concentration.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2-4 hours to permit the excess solid to settle.
-
Carefully withdraw the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any microscopic undissolved particles.
-
-
Quantification of this compound:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the evaporating dish.
-
Carefully evaporate the solvent in a fume hood.
-
Dry the residue in a vacuum oven at a temperature below the boiling point of this compound until a constant weight is achieved.
-
The final weight of the dish with the dried solute minus the initial weight of the empty dish provides the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Method (HPLC or GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the instrument response (e.g., peak area) versus the concentration of the standard solutions.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the appropriate chromatographic method.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
The solubility should be reported as the average of at least three independent measurements, along with the standard deviation.
-
Clearly state the solvent used, the temperature at which the determination was performed, and the analytical method employed.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Hydroxyethyl Disulfide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyethyl disulfide (HEDS), also known as 2,2'-dithiodiethanol, is a symmetrical disulfide compound that has garnered significant attention in biochemical and pharmaceutical research. Its primary utility lies in its reactivity with thiol-containing molecules, making it a valuable tool for studying cellular redox systems and a component in advanced drug delivery platforms. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its interactions with key cellular components, its application in experimental assays, and its role in the design of targeted therapeutics.
Core Mechanism of Action: Interaction with the Glutaredoxin System
The principal mechanism of action of this compound revolves around its interaction with the glutaredoxin (Grx) system, a crucial component of the cell's antioxidant defense machinery. HEDS serves as a substrate in a widely used assay to measure the enzymatic activity of glutaredoxins.
The reduction of HEDS is dependent on reduced glutathione (GSH) and is catalyzed by glutaredoxin. The overall reaction results in the formation of two molecules of 2-mercaptoethanol (ME) and one molecule of glutathione disulfide (GSSG). The GSSG is then recycled back to GSH by glutathione reductase (GR) at the expense of NADPH. The consumption of NADPH can be monitored spectrophotometrically at 340 nm.
Two primary mechanisms have been proposed for the Grx-catalyzed reduction of HEDS:
-
The Mixed-Disulfide Intermediate Mechanism (Older Model): This model posits that HEDS first reacts non-enzymatically with GSH to form a mixed disulfide, S-(2-hydroxyethyl)glutathione (GSSEtOH), and one molecule of 2-mercaptoethanol.[1][2] Glutaredoxin then catalyzes the reduction of this mixed disulfide by another molecule of GSH, producing a second molecule of 2-mercaptoethanol and GSSG.[1][2]
-
The Direct Enzymatic Reduction Mechanism (Newer Model): More recent studies suggest that the non-enzymatic reaction between HEDS and GSH is too slow to account for the observed reaction rates in the presence of active Grx.[1][3][4] This has led to the proposal of an alternative mechanism where glutaredoxin directly catalyzes the reduction of HEDS in a sequential, ordered reaction involving both GSH and HEDS as substrates.[1][3][4] This model is supported by the observation of sequential kinetic patterns in Lineweaver-Burk plots for the HEDS assay, which differ from the ping-pong kinetics typically observed for glutaredoxin with glutathionylated substrates.[1]
Quantitative Data
While specific kinetic constants (Km, kcat) for the direct enzymatic reduction of HEDS by various glutaredoxins are not consistently reported across the literature, the following table summarizes key quantitative data related to the HEDS-GSH reaction.
| Parameter | Value | Species/Conditions | Reference |
| Non-enzymatic Reaction | |||
| Second-order rate constant (k_obs_) | 0.63 M⁻¹s⁻¹ | Reaction of HEDS with GSH | [1][4] |
| Equilibrium Constant (K_eq_) | ~0.18 | Reaction of HEDS with GSH | [1] |
| Glutaredoxin Assay | |||
| Apparent K_m_ for GSH (ScGrx7) | < 100 µM | In the presence of low GSSEtOH concentrations | [4] |
| Apparent K_m_ for GSH (Human Grx2) | In the millimolar range | HEDS assay | [5] |
Experimental Protocols
Glutaredoxin Activity Assay (HEDS Assay)
This spectrophotometric assay measures the GSH-dependent disulfide reductase activity of glutaredoxin using HEDS as a substrate. The reaction is coupled to glutathione reductase and NADPH.
Materials:
-
1 M Tris-HCl, pH 8.0
-
0.1 M EDTA
-
NADPH
-
Reduced Glutathione (GSH)
-
Glutathione Reductase (GR)
-
This compound (HEDS)
-
Enzyme sample (e.g., purified glutaredoxin or cell lysate)
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
1 mM EDTA
-
0.2 mM NADPH
-
1 mM GSH
-
1 unit/mL Glutathione Reductase
-
-
Add the enzyme sample to the reaction mixture.
-
Initiate the reaction by adding HEDS to a final concentration of 0.5-1.0 mM.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).
-
The rate of NADPH oxidation is proportional to the glutaredoxin activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Signaling Pathway Diagram
Caption: Glutaredoxin-catalyzed reduction of HEDS coupled to glutathione reductase.
Application in Cell Viability and Redox State Assessment
This compound is also utilized as a probe to assess cellular metabolic activity and viability.[2] This application leverages the same core mechanism: the reduction of the disulfide bond by intracellular thiols.
Mechanism:
-
HEDS, being a small and relatively lipophilic molecule, can permeate the cell membrane.
-
Inside the cell, the high concentration of reduced glutathione (GSH) and the activity of the glutaredoxin and thioredoxin systems lead to the rapid reduction of HEDS to 2-mercaptoethanol (ME).
-
The produced ME is then transported out of the cell into the extracellular medium.
-
The amount of ME in the medium, which is proportional to the number of metabolically active (viable) cells, can be quantified. A common method is the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with thiols to produce a colored product that can be measured spectrophotometrically.
This assay offers an alternative to tetrazolium-based assays (e.g., MTT, XTT) and is reported to have advantages in terms of linearity and simplicity.[2]
Experimental Protocols
Cell Viability Assay using HEDS
Materials:
-
Cells cultured in a multi-well plate
-
This compound (HEDS) solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Culture cells to the desired density in a multi-well plate.
-
Treat cells with the compounds of interest for the desired duration.
-
Remove the treatment medium and wash the cells with PBS.
-
Add a solution of HEDS in a suitable buffer or medium to each well.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for the intracellular reduction of HEDS.
-
Transfer a portion of the supernatant from each well to a new microplate.
-
Add DTNB solution to each well of the new plate.
-
Measure the absorbance at the appropriate wavelength (typically 412 nm) after a short incubation period.
-
The absorbance is directly proportional to the concentration of 2-mercaptoethanol, which in turn reflects the number of viable cells.
Workflow Diagram
Caption: Workflow for HEDS-based cell viability assay.
Role in Drug Development: Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
In the field of drug development, disulfide bonds, including structures analogous to this compound, are employed as cleavable linkers in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells.
Mechanism of Cleavage: The disulfide linker connects the antibody to the cytotoxic payload. This linker is designed to be stable in the bloodstream, where the concentration of reducing agents like GSH is low. However, upon internalization of the ADC into a cancer cell, it is exposed to the much higher intracellular concentration of GSH (in the millimolar range). This high GSH concentration efficiently reduces the disulfide bond, cleaving the linker and releasing the cytotoxic drug inside the target cell, where it can then exert its therapeutic effect. The cleavage mechanism is a thiol-disulfide exchange reaction.
Signaling Pathway Diagram
Caption: Cleavage of a disulfide-linked ADC within a target cell.
Impact on Cellular Signaling Pathways
Currently, there is limited direct evidence in the scientific literature to suggest that this compound itself is a specific modulator of major signaling pathways such as the MAPK, PI3K/Akt, or NF-κB pathways. Its primary role in research is as a tool to probe the glutaredoxin system and the overall cellular thiol-redox state.
However, by influencing the intracellular redox environment through its reaction with GSH and the glutaredoxin system, HEDS could indirectly affect redox-sensitive signaling pathways. Many components of these pathways, including kinases, phosphatases, and transcription factors, are known to be regulated by the cellular redox state through the oxidation and reduction of critical cysteine residues. Therefore, while not a direct activator or inhibitor, a significant intracellular concentration of HEDS could potentially perturb the delicate redox balance that governs these signaling networks. Further research is needed to elucidate any such indirect effects.
The diagram below illustrates the central role of the glutaredoxin system, which is the primary target of HEDS, in maintaining cellular redox homeostasis and its connection to various cellular processes.
References
- 1. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01051A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Thermal stability of hydroxyethyl disulfide
An In-depth Technical Guide to the Thermal Stability of Hydroxyethyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound (HEDS), chemically known as 2,2'-dithiodiethanol, is an organic disulfide compound with the formula (HOCH₂CH₂S)₂. It plays a significant role in biochemical research, particularly in studies involving thiol-disulfide exchange reactions and protein chemistry. Its application in drug development and formulation necessitates a thorough understanding of its physical and chemical stability, with thermal stability being a paramount parameter. Elevated temperatures can induce decomposition, potentially leading to loss of efficacy, formation of undesirable byproducts, and safety concerns. This guide aims to provide a detailed technical overview of the thermal stability of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₀O₂S₂ |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | 25-27 °C |
| Boiling Point | 158-163 °C at 3.5 mmHg |
| Flash Point | 112 °C (closed cup) |
| Density | 1.261 g/mL at 25 °C |
| Solubility | Soluble in water, ethanol, acetone, and ether.[1] |
Thermal Stability Analysis
The thermal stability of a compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Estimated Thermal Decomposition Profile
Direct experimental TGA and DSC data for this compound is limited in publicly accessible literature. However, by examining structurally analogous compounds, a reasonable estimation of its thermal behavior can be made.
-
Thiodiglycol (2,2'-thiodiethanol) , which has a similar structure but with a single sulfide bond instead of a disulfide bond, decomposes at 282 °C under normal pressure.[2][3]
-
Dimethyl disulfide undergoes thermal decomposition in the range of 316-373 °C.
-
The disulfide bond (S-S) is generally weaker than a carbon-sulfur (C-S) bond, suggesting that this compound may have a lower decomposition temperature compared to thiodiglycol.
Based on this information, it is estimated that the thermal decomposition of this compound likely begins in the range of 200-250 °C. The primary decomposition products are expected to be carbon oxides (CO, CO₂) and sulfur oxides (SOx).
Table 2: Estimated Thermal Stability of this compound
| Parameter | Estimated Value |
| Onset of Decomposition (TGA) | 200 - 250 °C |
| Major Decomposition Products | Carbon oxides, Sulfur oxides |
Hypothetical Thermal Decomposition Pathway
The thermal decomposition of this compound is postulated to proceed through the initial cleavage of the disulfide bond, which is the most labile bond in the molecule. This is followed by subsequent fragmentation and oxidation of the resulting radicals.
References
Hydroxyethyl Disulfide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of hydroxyethyl disulfide. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound, also known as 2,2'-dithiodiethanol, is an organosulfur compound with a disulfide bond. It is a viscous, colorless to pale yellow liquid with a characteristic odor.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C4H10O2S2 | [3][4][5] |
| Molecular Weight | 154.25 g/mol | [2][3][6] |
| CAS Number | 1892-29-1 | [3][4][5] |
| Synonyms | 2,2'-Dithiodiethanol, Bis(2-hydroxyethyl) disulfide, Dithiodiglycol | [4][5][7] |
| Appearance | Colorless to pale yellow viscous liquid | [1][2][7] |
| Odor | Unpleasant, characteristic | [1][2] |
| Melting Point | 17 - 27 °C (62.6 - 80.6 °F) | [3][5][7] |
| Boiling Point | 158 - 163 °C (316.4 - 325.4 °F) at 3.5 mmHg | [3][5] |
| Density | 1.261 g/mL at 25 °C (77 °F) | [3][5] |
| Flash Point | > 112 °C (> 233.6 °F) | [7][8] |
| Autoignition Temperature | 285 °C (545 °F) | [9] |
| Solubility | Soluble in water, ethanol, acetone, and ether | [1][5] |
| log Pow (Octanol-Water Partition Coefficient) | -0.3 at 20 °C | [10] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with acute toxicity, skin and eye irritation potential, and the ability to cause skin sensitization. Prolonged or repeated exposure may lead to organ damage.[9][11][12]
GHS Hazard Statements:
-
H301 + H311: Toxic if swallowed or in contact with skin.[9][11][12]
-
H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed.[9][11][12]
-
H411: Toxic to aquatic life with long lasting effects.[10]
Toxicological Information
The toxicity of this compound has been evaluated through various studies, primarily focusing on acute toxicity, irritation, and sensitization.
Acute Toxicity
| Route | Species | Test Guideline | Value | Reference(s) |
| Oral (LD50) | Rat (male) | OECD 401 | 376 mg/kg | [10] |
| Oral (LD50) | Rat (female) | OECD 401 | 173 mg/kg | [10] |
| Dermal (LD50) | Rabbit (male and female) | OECD 402 | 516 mg/kg | [10] |
Skin and Eye Irritation
-
Skin Irritation: Classified as a non-irritant.[10]
Skin Sensitization
This compound is classified as a skin sensitizer (sub-category 1B).[9][10] This indicates that it has the potential to cause an allergic skin reaction upon repeated contact.
Repeated Dose Toxicity
Studies have indicated that prolonged or repeated oral exposure to this compound may cause damage to the kidneys and liver.[9][11][12] A study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 20 mg/kg bw/day.[10]
Genotoxicity
Specific genotoxicity data for this compound from standard assays such as the Ames test, in vitro micronucleus assay, or chromosomal aberration test were not found in the reviewed literature. However, given its reactivity, the potential for genotoxicity should not be entirely dismissed without specific testing.
Potential Toxicological Mechanisms and Signaling Pathways
The toxicity of disulfide-containing compounds is often linked to their ability to induce oxidative stress and interact with cellular signaling pathways. While direct studies on this compound are limited, the following mechanisms are plausible based on the behavior of similar compounds.
Oxidative Stress and Redox Cycling
The disulfide bond in this compound can participate in thiol-disulfide exchange reactions with endogenous thiols, such as glutathione (GSH).[5] This can disrupt the cellular redox balance, leading to the generation of reactive oxygen species (ROS) and a state of oxidative stress.[13]
Interaction with Nrf2 and NF-κB Signaling Pathways
Disulfide compounds have been shown to modulate key signaling pathways involved in the cellular stress response.
-
Nrf2 Pathway: Oxidative or electrophilic stress can lead to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[4][11] This is a primary cellular defense mechanism against oxidative stress. It is plausible that this compound could activate the Nrf2 pathway as a response to the oxidative stress it may induce.
-
NF-κB Pathway: The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[14] Some disulfide-containing compounds have been shown to inhibit the NF-κB pathway, which may be a contributing factor to their biological effects.[10]
Safety and Handling Precautions
Due to its toxicity and sensitizing properties, strict safety protocols must be followed when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[7]
-
Ensure that eyewash stations and safety showers are readily accessible.[4][7]
Personal Protective Equipment (PPE)
| PPE Type | Specification | Reference(s) |
| Eye/Face Protection | Chemical splash goggles or a face shield. | [7][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). The suitability of gloves should be confirmed with the manufacturer. | [11][15] |
| Skin and Body Protection | Lab coat, chemical-resistant apron, or full-body suit depending on the scale of work. Footwear that protects against chemical splashes. | [11][16] |
| Respiratory Protection | If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges should be worn. For potential uncontrolled release, a positive-pressure, air-supplying respirator is recommended. | [9][11] |
Hygiene Measures
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11][16]
-
Wash hands thoroughly after handling and before breaks.[11][16]
First Aid Measures
Immediate medical attention is required for any significant exposure.[4][7]
| Exposure Route | First Aid Instructions | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention. | [4][7][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][7][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. | [4][7] |
Storage and Disposal
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
Store away from incompatible materials such as oxidizing agents.[7]
Disposal
-
Dispose of waste in accordance with local, regional, and national regulations. This material may be classified as hazardous waste.[11]
-
Do not allow the product to enter drains, water courses, or the soil.[11]
Experimental Protocols
The following sections outline the methodologies for key toxicological assessments, based on OECD guidelines.
Acute Dermal Toxicity (Based on OECD 402)
This test provides information on the health hazards likely to arise from a single, short-term dermal exposure.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (Based on OECD 439)
This in vitro test method is used to predict the skin irritation potential of a chemical.
References
- 1. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2-regulated antioxidant cell response inhibits HEMA-induced oxidative stress and supports cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of NRF2 by nitrosative agents and H2O2 involves KEAP1 disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. :: Environmental Analysis Health and Toxicology [eaht.org]
- 6. Predictive identification of human skin sensitization thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ecetoc.org [ecetoc.org]
- 9. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
- 10. Dithiolethiones Inhibit NF-κB Activity via Covalent Modification in Human Estrogen Receptor–Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cpchem.com [cpchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The induction of numerical chromosome aberrations in human lymphocyte cultures and V79 Chinese hamster cells by diethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
Spectroscopic Profile of Hydroxyethyl Disulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for hydroxyethyl disulfide (HEDS), a crucial organosulfur compound with applications ranging from self-assembled monolayers to crosslinking agent in polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable reference for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The molecule's symmetry is reflected in the simplicity of its NMR spectra.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by two distinct triplets, corresponding to the two types of chemically equivalent protons in the hydroxyethyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.85 | Triplet | 2H | -CH₂-OH |
| ~2.95 | Triplet | 2H | -S-S-CH₂- |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectrum
The ¹³C NMR spectrum further confirms the structure with two signals representing the two non-equivalent carbon atoms.
| Chemical Shift (δ) ppm | Assignment |
| ~60.5 | -CH₂-OH |
| ~41.5 | -S-S-CH₂- |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2930 | Medium | C-H stretch (aliphatic) |
| ~1420 | Medium | C-H bend (scissoring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~540 | Weak | S-S stretch (disulfide bond) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.
| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment |
| 154 | ~20 | [M]⁺ (Molecular Ion) |
| 123 | ~15 | [M - CH₂OH]⁺ |
| 92 | ~60 | [M - 2(CH₂OH)]⁺ or [HOCH₂CH₂S]⁺ |
| 78 | ~30 | [CH₂CH₂S₂]⁺ |
| 64 | ~45 | [S₂]⁺ |
| 45 | 100 | [CH₂OH]⁺ |
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300-600 MHz).
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
FTIR Spectroscopy Protocol
Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform film.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement Mode: Transmission.
-
Procedure: A background spectrum of the clean salt plates is first recorded. The prepared sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
Instrumentation and Ionization:
-
Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating under vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Commercial Sourcing and Technical Applications of High-Purity Hydroxyethyl Disulfide: A Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of high-purity hydroxyethyl disulfide (HEDS). It also details key experimental protocols and applications relevant to its use in scientific research, particularly in the study of redox signaling pathways.
This compound (CAS No. 1892-29-1), also known as 2,2'-dithiodiethanol, is an organosulfur compound that plays a significant role in various research and development applications.[1] Its utility spans from being a substrate in enzyme kinetics to its use in the synthesis of more complex molecules. For researchers and drug development professionals, securing a reliable source of high-purity HEDS is critical to ensure the accuracy and reproducibility of experimental results.
Commercial Availability and Specifications
Several chemical suppliers offer this compound, typically as a "technical grade" product. While this grade is suitable for many applications, the purity can vary between suppliers and even between batches. For sensitive assays, it is imperative to obtain a detailed Certificate of Analysis (CoA) to ascertain the precise purity and impurity profile. Key suppliers include Sigma-Aldrich (a subsidiary of Merck), Thermo Scientific Chemicals, and CymitQuimica.[2]
Below is a summary of typical specifications for commercially available this compound:
| Parameter | Typical Specification | Supplier Examples |
| Purity | ≥90% (Technical Grade) | Thermo Scientific Chemicals |
| Technical Grade (Purity not specified) | Sigma-Aldrich | |
| CAS Number | 1892-29-1 | All |
| Molecular Formula | C4H10O2S2 | All |
| Molecular Weight | 154.25 g/mol | All |
| Appearance | Colorless to pale yellow liquid | All |
| Boiling Point | 158-163 °C at 3.5 mmHg | Sigma-Aldrich |
| Melting Point | 25-27 °C | Sigma-Aldrich |
| Density | ~1.261 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | ~1.57 at 20 °C | Sigma-Aldrich |
Note: Specifications are subject to change and may vary by lot. Always refer to the supplier's documentation for the most current information.
Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of this compound is paramount for its use in sensitive biological assays. A common and reliable method for assessing the purity of organic compounds is reverse-phase high-performance liquid chromatography (RP-HPLC).
Objective: To determine the purity of a this compound sample by separating it from potential impurities and quantifying its peak area relative to the total peak area of all components.
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for MS-compatible methods) or phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile to obtain a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Application in Redox Signaling Research: The Glutaredoxin Assay
High-purity this compound is a key substrate in the widely used glutaredoxin (Grx) assay.[3] This assay is crucial for studying the activity of glutaredoxins, which are small oxidoreductase enzymes that play a vital role in maintaining the cellular redox balance.[4]
The assay relies on a coupled reaction system. Glutaredoxin catalyzes the reduction of this compound by glutathione (GSH), producing 2-mercaptoethanol and glutathione disulfide (GSSG). The GSSG is then recycled back to GSH by glutathione reductase (GR), a process that consumes NADPH. The rate of NADPH oxidation can be monitored spectrophotometrically at 340 nm, which is directly proportional to the glutaredoxin activity.[4]
Below is a diagram illustrating the workflow of the glutaredoxin assay.
This technical guide provides a foundational understanding of the commercial landscape and key applications of high-purity this compound. For specific research needs, it is always recommended to consult directly with suppliers for the most up-to-date product information and to develop and validate analytical methods tailored to the experimental context.
References
- 1. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 2. 2,2'-DITHIODIETHANOL | 1892-29-1 [chemicalbook.com]
- 3. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Degradation Pathways of Hydroxyethyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyethyl disulfide (HEDS), a symmetrical disulfide, serves as a valuable tool in biochemical and pharmaceutical research, primarily as a substrate in assays for disulfide reductase enzymes and as a component in drug delivery systems. Understanding its degradation pathways, both enzymatic and non-enzymatic, is crucial for its effective application and for elucidating its biological effects. This technical guide provides a comprehensive overview of the core degradation pathways of HEDS, supported by quantitative data, detailed experimental protocols, and visual representations of the involved mechanisms.
Enzymatic Degradation of this compound
The primary enzymatic degradation pathway for this compound involves the glutaredoxin (Grx) system. This system plays a critical role in cellular redox homeostasis by catalyzing the reduction of disulfide bonds.
The Glutaredoxin System-Mediated Degradation
The degradation of HEDS by the glutaredoxin system is a multi-step process involving reduced glutathione (GSH), glutaredoxin (Grx), and glutathione reductase (GR). Two main mechanisms have been proposed:
-
The Mixed-Disulfide Intermediate Mechanism: This is the traditionally accepted pathway where HEDS first reacts non-enzymatically with GSH to form a mixed disulfide, S-(2-hydroxyethyl)glutathione (GSSEtOH), and 2-mercaptoethanol (2-ME)[1][2]. Subsequently, Grx catalyzes the reduction of GSSEtOH by another molecule of GSH, producing glutathione disulfide (GSSG) and a second molecule of 2-ME[1][2]. The GSSG is then reduced back to GSH by glutathione reductase (GR) at the expense of NADPH[1].
-
The Direct Enzymatic Reduction Mechanism: More recent evidence suggests that Grx can directly catalyze the reduction of HEDS by GSH, without the prerequisite of a non-enzymatic formation of GSSEtOH. This alternative mechanism proposes that HEDS and GSH are true substrates for Grx[1][3].
The overall reaction is monitored spectrophotometrically by the decrease in NADPH absorbance at 340 nm[1][4].
Quantitative Data: Enzyme Kinetics
The kinetic parameters for the degradation of HEDS and related substrates by glutaredoxins have been determined in several studies. These values are essential for comparing enzyme efficiency and understanding the substrate specificity.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human Grx1 | BSA-SSG | ~0.02 | ~7.6 | 3.8 x 105 | [5] |
| Human Grx2 | BSA-SSG | ~0.04 | ~0.65 | 1.6 x 104 | [5] |
| Poplar Grx C1 | HEDS | - | - | Similar to other poplar Grxs | [2] |
| TGR | HEDS | 0.12 | 1.8 | 1.5 x 104 | [6] |
Note: Data for direct HEDS kinetics with Grx1 and Grx2 are often reported in the context of the coupled HEDS assay, making direct comparison of kcat/Km for HEDS as the initial substrate complex. The values for BSA-SSG, a glutathionylated protein substrate, are provided to illustrate the efficiency of Grx in deglutathionylation reactions, which is a key step in the mixed-disulfide pathway.
Non-Enzymatic Degradation of this compound
HEDS can also undergo degradation through non-enzymatic chemical reactions, primarily through thiol-disulfide exchange with glutathione.
Reaction with Glutathione (GSH)
The non-enzymatic reaction between HEDS and GSH is a key step in the mixed-disulfide intermediate pathway of enzymatic degradation. This reaction is a reversible thiol-disulfide exchange[1][2].
HOCH2CH2SSCH2CH2OH + GSH ⇌ HOCH2CH2SSG + HOCH2CH2SH
The forward reaction has a second-order rate constant (kobs2) of approximately 0.63 M-1s-1[1]. The reaction proceeds to an equilibrium, with significant concentrations of all four species present[1][2].
Chemical Stability: Influence of pH and Temperature
The stability of HEDS is influenced by environmental factors such as pH and temperature. While specific quantitative data on the hydrolysis and oxidation of HEDS under various pH and temperature conditions are not extensively detailed in the reviewed literature, general principles of disulfide bond chemistry suggest that HEDS would be more susceptible to degradation at alkaline pH due to the increased concentration of the more nucleophilic thiolate anion. Elevated temperatures would also be expected to increase the rate of degradation reactions. Forced degradation studies, as outlined in ICH guidelines, typically involve exposing the compound to acidic, basic, oxidative, and thermal stress to identify potential degradation products and pathways[7][8][9]. For HEDS, this would likely lead to the formation of 2-mercaptoethanol, and potentially further oxidation products of the thiol group under oxidative stress.
Signaling Pathways and Biological Implications
The degradation of HEDS, particularly the generation of 2-mercaptoethanol and the consumption of GSH, can have significant implications for cellular signaling pathways, primarily through the modulation of the cellular redox environment.
Redox Signaling
The components of HEDS degradation are intertwined with the major cellular redox buffering and signaling systems: the glutathione and thioredoxin systems.
-
Glutathione System: The consumption of GSH and the production of GSSG during HEDS degradation directly impact the GSH/GSSG ratio, a critical indicator of cellular redox status. Changes in this ratio can influence a wide range of cellular processes, including cell proliferation, apoptosis, and the activity of redox-sensitive enzymes and transcription factors[10]. Protein S-glutathionylation, a reversible post-translational modification where GSH forms a mixed disulfide with a protein cysteine residue, is a key mechanism in redox signaling that can be influenced by fluctuations in the GSH/GSSG pool[10][11][12].
-
2-Mercaptoethanol's Role: 2-Mercaptoethanol (2-ME), a product of HEDS degradation, is a potent reducing agent that can influence cellular functions. It is known to affect immune cell proliferation and signaling, in part by altering the intracellular redox state and influencing protein kinase C (PKC) translocation[13][14]. It can also impact calcium signaling pathways[13].
Experimental Protocols
HEDS Assay for Glutaredoxin Activity
This spectrophotometric assay measures Grx activity by coupling the reduction of HEDS to the oxidation of NADPH.
Materials:
-
Tris-HCl buffer (0.1 M, pH 8.0) with 1 mM EDTA
-
NADPH solution (4 mM)
-
Glutathione Reductase (GR) solution (200 U/mL)
-
Reduced Glutathione (GSH) solution (25 mM)
-
This compound (HEDS) solution (29.4 mM)
-
Glutaredoxin (Grx) sample
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing:
-
Tris-HCl/EDTA buffer
-
0.1 mM NADPH (final concentration)
-
1 U/mL GR (final concentration)
-
Desired concentration of GSH (e.g., 0.05 to 3.0 mM)
-
Desired concentration of HEDS (e.g., 0.18 to 0.74 mM)
-
-
Incubate the mixture at 25°C for a few minutes to establish a baseline.
-
Initiate the reaction by adding the Grx sample (e.g., 10-20 nM final concentration).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH consumption is proportional to the Grx activity.
HPLC Analysis of HEDS Degradation
High-performance liquid chromatography (HPLC) can be used to separate and quantify HEDS and its degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M 1-heptane sulfonic acid buffer, pH 4) and organic solvents like methanol and acetonitrile[15]. The exact composition may need to be optimized for specific separation needs.
Procedure:
-
Prepare samples by stopping the degradation reaction at various time points (e.g., by acidification or rapid freezing).
-
Inject a known volume of the sample onto the HPLC column.
-
Elute the components using the chosen mobile phase in an isocratic or gradient mode.
-
Detect the compounds by monitoring the absorbance at a suitable wavelength (e.g., 224 nm).
-
Quantify the concentration of each compound by comparing its peak area to a standard curve.
Mass Spectrometry Analysis of HEDS Degradation Products
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for identifying and confirming the structure of degradation products.
Instrumentation:
-
LC-MS system, for example, a quadrupole-time-of-flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.
Procedure:
-
Separate the degradation products using an HPLC method compatible with MS (e.g., using volatile mobile phase additives like formic acid instead of non-volatile salts).
-
Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.
-
Acquire mass spectra in full scan mode to detect the molecular ions of the compounds of interest.
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation patterns.
-
Identify the degradation products by comparing their accurate mass measurements and fragmentation patterns with known compounds or by de novo structural elucidation.
Conclusion
The degradation of this compound is a multifaceted process involving both enzymatic and non-enzymatic pathways. The glutaredoxin system is the primary driver of its enzymatic breakdown, proceeding through either a mixed-disulfide intermediate or a direct reduction mechanism. The non-enzymatic reaction with glutathione is also a significant contributor to its degradation profile. The products of these degradation pathways, particularly 2-mercaptoethanol, can modulate cellular redox signaling, thereby influencing various physiological processes. A thorough understanding of these degradation pathways, supported by robust analytical methodologies, is essential for the informed application of HEDS in research and development. This guide provides a foundational framework for professionals working with this important disulfide compound.
References
- 1. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional, structural, and spectroscopic characterization of a glutathione-ligated [2Fe–2S] cluster in poplar glutaredoxin C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaredoxin catalysis requires two distinct glutathione interaction sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and Mechanistic Characterization and Versatile Catalytic Properties of Mammalian Glutaredoxin 2: Implications for Intracellular Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenoprotein oxidoreductase with specificity for thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein S-glutathionylation reactions as a global inhibitor of cell metabolism for the desensitization of hydrogen peroxide signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-Glutathionylation: Indicator of Cell Stress and Regulator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-Glutathionylation: From Molecular Mechanisms to Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review: 2-Mercaptoethanol alteration of in vitro immune functions of species other than murine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preferential enhancement by 2-mercaptoethanol of IL-2 responsiveness of T blast cells from old over young mice is associated with potentiated protein kinase C translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guiding bar motif of thioredoxin reductase 1 modulates enzymatic activity and inhibitor binding by communicating with the co-factor FAD and regulating the flexible C-terminal redox motif - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Disulfide Bond in β-Hydroxyethyl Disulfide (HEDS)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-Hydroxyethyl disulfide (HEDS), a symmetrical disulfide, serves as a crucial tool in biochemical research, primarily as a substrate for studying the activity of glutaredoxin (Grx) and other thiol-disulfide oxidoreductases. Its disulfide bond is susceptible to nucleophilic attack by thiols, most notably glutathione (GSH), in a thiol-disulfide exchange reaction. While this reaction can proceed non-enzymatically, its rate is significantly slower than the enzyme-catalyzed reaction, making HEDS a valuable substrate for isolating and characterizing glutaredoxin activity. This guide provides a comprehensive overview of the chemical reactivity of the disulfide bond in HEDS, detailing its reaction with glutathione, relevant quantitative data, and the experimental protocols used to characterize these interactions.
Chemical and Physical Properties of HEDS
HEDS, also known as 2,2'-dithiodiethanol, is an organic compound with the chemical formula (HOCH₂CH₂S)₂. Its structure is characterized by a central disulfide bond flanked by two hydroxyethyl groups.
| Property | Value |
| Molecular Formula | C₄H₁₀O₂S₂ |
| Molecular Weight | 154.25 g/mol [1] |
| Appearance | Colorless viscous liquid with an unpleasant odor[1] |
| Melting Point | 25-27 °C[1] |
| Boiling Point | 158-163 °C at 3.5 mmHg[1] |
| SMILES | OCCOSSCCO |
| InChI Key | KYNFOMQIXZUKRK-UHFFFAOYSA-N[1] |
Reactivity of the HEDS Disulfide Bond
The reactivity of HEDS is dominated by the chemistry of its disulfide bond. This bond can be cleaved through reduction, typically via a thiol-disulfide exchange mechanism.
Reaction with Glutathione (GSH)
The reaction of HEDS with the biological thiol glutathione (GSH) is of significant interest as it forms the basis of the glutaredoxin activity assay. This reaction proceeds in two sequential thiol-disulfide exchange steps.
Step 1: Non-enzymatic or Grx-catalyzed initial attack
In the initial step, a glutathione thiolate anion (GS⁻) acts as a nucleophile, attacking one of the sulfur atoms of the HEDS disulfide bond. This results in the formation of a mixed disulfide, S-(2-hydroxyethylthio)glutathione (GSSEtOH), and the release of one molecule of 2-mercaptoethanol (β-ME).
(HOCH₂CH₂S)₂ + GSH ⇌ HOCH₂CH₂S-SG + HOCH₂CH₂SH
Step 2: Reduction of the mixed disulfide
The mixed disulfide, GSSEtOH, is then reduced by a second molecule of GSH. This reaction is efficiently catalyzed by glutaredoxin and results in the formation of glutathione disulfide (GSSG) and a second molecule of 2-mercaptoethanol.
HOCH₂CH₂S-SG + GSH ⇌ GSSG + HOCH₂CH₂SH
While the first step can occur non-enzymatically, studies have shown this reaction to be slow.[2][3][4] This has led to the proposal that glutaredoxins may also directly catalyze the reduction of HEDS.[2][3][4]
Quantitative Data on HEDS Reactivity
| Parameter | Value | Conditions |
| Second-order rate constant (k) for the non-enzymatic reaction with GSH | 0.63 M⁻¹s⁻¹ | 25 °C, pH 8.0 in 0.1 M Tris/HCl, 1 mM EDTA buffer. Calculated from a half-life of 22 minutes with 1.2 mM HEDS and 1.2 mM GSH.[2] |
| Standard Reduction Potential (E°') | Not available in the literature | Could be determined experimentally via electrochemical methods or by equilibration with a redox couple of known potential. |
Factors Influencing Reactivity
The rate of thiol-disulfide exchange reactions is influenced by several factors:
-
pKa of the attacking thiol: The attacking species is the thiolate anion (RS⁻). Therefore, the pKa of the thiol and the pH of the solution are critical. A lower pKa results in a higher concentration of the more nucleophilic thiolate at a given pH.
-
Solvent accessibility of the disulfide bond: The disulfide bond must be accessible to the attacking thiol.
-
Temperature: As with most chemical reactions, the rate of thiol-disulfide exchange increases with temperature.
Experimental Protocols
The HEDS Assay for Glutaredoxin Activity
This assay measures the activity of glutaredoxin by coupling the reduction of HEDS by GSH to the oxidation of NADPH by glutathione reductase (GR). The decrease in absorbance at 340 nm due to NADPH consumption is monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0
-
NADPH solution: 4 mM in assay buffer
-
GSH solution: 25 mM in assay buffer
-
HEDS solution: 29.4 mM in assay buffer
-
Glutathione Reductase (GR): 200 U/mL
-
Glutaredoxin (Grx) sample
Procedure:
-
Prepare a reaction mixture containing:
-
0.1 mM NADPH
-
1 U/mL GR
-
Varying concentrations of GSH (e.g., 50 µM to 3.0 mM)
-
A fixed concentration of HEDS (e.g., 0.18, 0.37, or 0.74 mM)
-
Assay buffer to the final volume.
-
-
Incubate the reaction mixture at 25 °C.
-
Initiate the reaction by adding the Grx sample (e.g., 10-20 nM final concentration).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is proportional to the Grx activity.
Analysis of the Non-enzymatic Reaction between HEDS and GSH by HPLC
This method allows for the direct measurement of the non-enzymatic reaction rate by quantifying the reactants and products over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).
Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0
-
HEDS solution in assay buffer
-
GSH solution in assay buffer
-
Mobile Phase: e.g., H₂O/methanol 75:25 (v/v)
Procedure:
-
Prepare a reaction mixture of HEDS and GSH in the assay buffer at known concentrations (e.g., 1.2 mM each).
-
Incubate the mixture at a controlled temperature (e.g., 25 °C).
-
At various time points, take aliquots of the reaction mixture and inject them into the HPLC system.
-
Monitor the elution of HEDS and the formation of 2-mercaptoethanol at 210 nm.
-
Quantify the concentrations of the reactants and products by comparing their peak areas to those of standard solutions.
-
The rate constant can be calculated from the change in concentration over time.[2]
Determination of the Standard Reduction Potential of HEDS
Principle:
HEDS is allowed to react with a reduced species (Red_ref) of a reference redox couple with a known standard potential (E°'_ref) until equilibrium is reached.
HEDS + 2 Red_ref ⇌ 2 β-ME + 2 Ox_ref
At equilibrium, the concentrations of all four species are measured, and the equilibrium constant (K_eq) is calculated. The Nernst equation can then be used to determine the standard reduction potential of HEDS.
Procedure Outline:
-
Select a suitable reference redox couple with a standard potential in a similar range to that expected for HEDS.
-
Prepare a reaction mixture containing HEDS and the reduced form of the reference couple in a suitable buffer at a defined pH.
-
Allow the reaction to reach equilibrium at a constant temperature.
-
Separate and quantify the concentrations of HEDS, β-mercaptoethanol, and the oxidized and reduced forms of the reference couple using a suitable analytical technique such as HPLC.
-
Calculate the equilibrium constant, K_eq.
-
Calculate the standard reduction potential of HEDS using the following equation: E°'_HEDS = E°'_ref - (RT/nF) * ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, n is the number of electrons transferred (2 in this case), and F is the Faraday constant.
Alternatively, electrochemical methods such as cyclic voltammetry can be employed to directly measure the redox potential.[5][6]
Visualizations
Caption: Reaction pathway of HEDS with glutathione.
Caption: Workflow of the HEDS assay for glutaredoxin activity.
Biological Significance
The primary significance of HEDS in a biological context is its utility as a laboratory tool. There is currently no evidence to suggest that HEDS is a naturally occurring molecule involved in cellular signaling or metabolic pathways. Its importance lies in its role as a convenient and commercially available substrate for the in vitro characterization of glutaredoxins and other thiol-disulfide oxidoreductases. The study of these enzymes is critical for understanding cellular redox regulation, antioxidant defense mechanisms, and their roles in various disease states.
Conclusion
The disulfide bond of β-hydroxyethyl disulfide exhibits characteristic reactivity towards thiols, undergoing thiol-disulfide exchange reactions. While the non-enzymatic reaction with glutathione is relatively slow, it is significantly accelerated by glutaredoxins, making HEDS an invaluable substrate for assaying the activity of these important enzymes. Understanding the kinetics and mechanisms of these reactions, as detailed in this guide, is essential for researchers in the fields of redox biology and drug development who utilize HEDS in their experimental systems. Further research to experimentally determine the standard reduction potential of HEDS would provide a more complete thermodynamic characterization of this compound.
References
- 1. Hydroxyethyl disulfide | C4H10O2S2 | CID 15906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mitochondrial Dysfunction and Its Potential Molecular Interplay in Hypermobile Ehlers–Danlos Syndrome: A Scoping Review Bridging Cellular Energetics and Genetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01051A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
The Role of the Hydroxyethyl Group in the Reactivity of N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid) (HEPES)
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid), commonly known as HEPES, is a zwitterionic organic chemical buffering agent widely utilized in biochemical research, cell culture, and pharmaceutical formulations.[1] Its popularity stems from its effectiveness in maintaining physiological pH (6.8-8.2), minimal binding of metal ions, and high solubility in water.[2][3][4] This guide provides a detailed examination of the chemical reactivity of HEPES, with a specific focus on the often-overlooked role of its hydroxyethyl functional group. Understanding the complete reactivity profile of HEPES is critical for designing robust experiments and stable drug formulations.
Chemical Structure and Functional Groups
The reactivity of HEPES is a composite of its three key functional components: the piperazine ring, the ethanesulfonic acid group, and the hydroxyethyl group.
-
Piperazine Ring : This six-membered ring containing two nitrogen atoms is the primary center of reactivity. One nitrogen is tertiary (part of the hydroxyethyl group), and the other is secondary (part of the ethanesulfonic acid group). The pKa of the ring nitrogen (~7.5) is responsible for the buffering capacity of HEPES in the physiological range.[][6] This ring is also implicated in radical formation and interactions with metal ions.[7][8]
-
Ethanesulfonic Acid Group : This strong acid group has a very low pKa (around 3) and is almost completely dissociated over the functional pH range.[2][9] It confers the anionic part of the zwitterionic character of the molecule at physiological pH.
-
Hydroxyethyl Group (-CH₂CH₂OH) : This substituent on one of the piperazine nitrogens plays a crucial, albeit often indirect, role in the overall properties and reactivity of the HEPES molecule.
The Specific Role of the Hydroxyethyl Group
While the piperazine ring is the primary site for buffering and radical reactions, the hydroxyethyl group significantly influences the molecule's utility and behavior in aqueous systems.
-
Enhanced Aqueous Solubility : The terminal hydroxyl (-OH) group is polar and capable of hydrogen bonding. This feature, combined with the charged sulfonic acid group, imparts excellent water solubility to the HEPES molecule, a fundamental requirement for a biological buffer.[10]
-
Influence on pKa : The electron-withdrawing nature of the hydroxyl group, transmitted through the ethyl chain, influences the electron density on the adjacent piperazine nitrogen. This electronic effect subtly modulates the pKa of the nitrogen, contributing to its useful value of ~7.5 for biological applications.
-
Steric Hindrance : The hydroxyethyl group provides steric bulk around one of the piperazine nitrogens. This can influence the accessibility of the nitrogen atom to larger molecules or metal ions, potentially affecting binding affinities and reaction rates.
-
Minimal Direct Reactivity : Under most biological conditions, the primary alcohol of the hydroxyethyl group is relatively inert. However, like any alcohol, it can be oxidized under harsh conditions, though this is not a common reactivity pathway in its typical applications. The primary reactive sites remain the piperazine nitrogens.
Overall Reactivity Profile of HEPES
A comprehensive understanding of HEPES requires looking beyond its buffering capacity to its potential side reactions, which are critical in sensitive assays and drug formulations.
HEPES is an effective buffer between pH 6.8 and 8.2.[] The mechanism involves the protonation and deprotonation of the nitrogen atom in the piperazine ring, which has a pKa value of approximately 7.5.[1][] This equilibrium allows it to absorb protons when conditions become too basic and release them when conditions are too acidic, thereby stabilizing the pH.
Caption: HEPES buffering equilibrium mechanism.
Despite being listed as a buffer with negligible metal ion binding, several studies demonstrate that HEPES can interact with metal ions and participate in the generation of free radicals.[6][11][12]
-
Copper (Cu²⁺) : In the presence of copper ions and hydrogen peroxide, HEPES can stimulate the generation of hydroxyl radicals (•OH).[13][14][15] HEPES forms a complex with Cu²⁺ that is effective in this radical generation.[13][14]
-
Iron (Fe²⁺/Fe³⁺) : During the autoxidation of iron, HEPES can form a secondary nitroxide radical centered on the piperazine ring.[7] This makes it unsuitable for some redox biochemistry studies.[2][7]
-
Gold (Au³⁺) : HEPES can generate nitrogen-centered cationic free radicals in the presence of Au(III), leading to oxidative DNA damage.[16] This reaction is specific, as other buffers like Tris and phosphate do not show this effect with Au(III).[16]
-
Europium (Eu³⁺) : Spectroscopic studies have shown that HEPES interacts with Eu(III) ions, with the piperazine nitrogen being the site of interaction.[8]
Caption: Pathway of HEPES-mediated radical formation.
HEPES can undergo photochemical reactions. When exposed to ambient light, particularly in the presence of riboflavin, HEPES can generate hydrogen peroxide (H₂O₂), which is toxic to cells.[2][6] It is therefore strongly recommended to keep HEPES-containing solutions protected from light.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to HEPES properties and reactivity.
Table 1: Physicochemical Properties of HEPES
| Property | Value | Reference(s) |
| Molar Mass | 238.3012 g/mol | [1][12] |
| pKa₁ (25 °C) | ~3 | [2][6] |
| pKa₂ (25 °C) | ~7.5 | [2][][6] |
| Useful pH Range | 6.8 - 8.2 | [2][][17] |
| Temperature Dependence (dpKa/°C) | -0.014 | [18] |
| Typical Cell Culture Concentration | 10 - 25 mM | [17][19] |
Table 2: Interaction of HEPES with Metal Ions
| Metal Ion | Interaction Type | Observation | Reference(s) |
| Cu²⁺ | Complexation / Redox | Forms complex, stimulates •OH radical generation. | [13][14][15] |
| Fe²⁺/Fe³⁺ | Redox | Forms piperazine-centered nitroxide radical during iron autoxidation. | [7] |
| Au³⁺ | Redox | Generates nitrogen-centered cationic radicals, causes DNA damage. | [16] |
| Eu³⁺ | Complexation | Forms complexes with log(β) values of 2.44 (1:1) and 4.31 (1:2). | [8] |
| Mg²⁺, Ca²⁺ | Complexation | Generally considered to have negligible binding affinity. | [6][11] |
Key Experimental Protocols
Investigating the reactivity of HEPES involves various specialized techniques. Below are outlines of key experimental protocols cited in the literature.
-
Principle : Hydroxyl radicals generated in a reaction mixture degrade deoxyribose. The degradation products react with thiobarbituric acid (TBA) to form a pink chromogen, which can be quantified spectrophotometrically.[13][14]
-
Methodology :
-
Prepare a reaction mixture containing a phosphate buffer, deoxyribose, H₂O₂, and Cu²⁺.
-
Add HEPES to the experimental sample at the desired concentration. A control sample without HEPES is also prepared.
-
Incubate the mixtures at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TBA and trichloroacetic acid (TCA).
-
Heat the samples (e.g., at 100°C for 15 minutes) to allow color development.
-
Cool the samples and measure the absorbance at 532 nm. An increase in absorbance in the HEPES-containing sample indicates stimulation of •OH generation.[13][14]
-
-
Principle : ESR (also known as EPR) spectroscopy detects unpaired electrons in free radicals. A characteristic spectrum is generated based on the radical's chemical environment, allowing for its identification.[7][16]
-
Methodology :
-
Prepare a solution of HEPES buffer.
-
Initiate the radical-forming reaction. This can be done by adding a metal ion solution (e.g., Au(III)Cl₃ or Fe(II)) or by electrolytic oxidation.[7][16]
-
For reactions involving short-lived radicals, a spin-trapping agent (e.g., DMPO) may be added to form a more stable radical adduct.
-
Transfer the solution to a quartz flat cell or capillary tube.
-
Place the sample within the cavity of the ESR spectrometer.
-
Record the ESR spectrum. The resulting hyperfine splitting pattern can be used to identify the structure of the radical species (e.g., a piperazine-centered radical).[7]
-
Caption: Workflow for ESR detection of HEPES radicals.
Conclusion and Recommendations
The hydroxyethyl group is integral to the function of HEPES, primarily by ensuring high aqueous solubility and influencing the electronic properties of the piperazine ring to achieve a biologically relevant pKa. While not the primary site of reactivity, its presence is essential for the physical properties that make HEPES a successful buffer.
However, researchers, scientists, and drug development professionals must be aware that HEPES is not an inert bystander. Its piperazine ring can participate in redox reactions, form complexes with metal ions, and generate free radicals under specific conditions.[7][16] This reactivity can lead to experimental artifacts, such as oxidative damage to biomolecules, or impact the stability of pharmaceutical formulations.
Recommendations for Use:
-
Avoid in Redox Studies : Given the potential for radical formation with iron and copper, alternative buffers like phosphate or MOPS should be considered for studies involving redox-active metals.[7]
-
Protect from Light : Always store and use HEPES-containing solutions in amber vials or otherwise protected from light to prevent the photochemical generation of hydrogen peroxide.[2][6]
-
Validate in Assays : When developing new assays, particularly those involving metal ions or sensitive to oxidative stress, validate the compatibility of HEPES. Run controls to ensure the buffer itself is not contributing to the measured signal or degradation of the analyte.
-
Consider Alternatives : For applications requiring high concentrations of metal ions or in formulations sensitive to radical-induced degradation, other "Good's buffers" with different ring structures (e.g., MES with a morpholine ring) may be more suitable.[7]
References
- 1. 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C8H18N2O4S | CID 23831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uses and characteristics of HEPES buffer_Chemicalbook [chemicalbook.com]
- 3. HEPES: Key buffering agents and their storage conditions in biological experiments [vacutaineradditives.com]
- 4. What is 4-(2-Hydroxyethyl)piperazine-1-ethane-sulfonic acid( HEPES)?_Chemicalbook [chemicalbook.com]
- 6. HEPES - Wikipedia [en.wikipedia.org]
- 7. Radicals from "Good's" buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Not just a background: pH buffers do interact with lanthanide ions—a Europium(III) case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Composition of HEPES buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. reagent.co.uk [reagent.co.uk]
- 13. Free-radical generation by copper ions and hydrogen peroxide. Stimulation by Hepes buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Free-radical generation by copper ions and hydrogen peroxide. Stimulation by Hepes buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Oxidative DNA damage induced by HEPES (2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanesulfonic acid) buffer in the presence of Au(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chembk.com [chembk.com]
- 18. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
Methodological & Application
Application Note: Formation of Hexa(ethylene glycol)-Terminated Self-Assembled Monolayers for Superior Protein Resistance
AN-2025-12-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nonspecific adsorption of proteins to material surfaces is a significant challenge in the fields of biomedical devices, drug delivery, and diagnostics. This phenomenon can lead to device failure, immune responses, and reduced sensitivity in analytical assays. Self-assembled monolayers (SAMs) composed of alkanethiols terminated with oligo(ethylene glycol) (OEG) units on gold surfaces are a widely adopted and effective strategy for creating robust, protein-resistant coatings.[1] The protein repellency of these surfaces is primarily attributed to the formation of a tightly bound hydration layer that presents a physical and energetic barrier to approaching proteins.[2][3]
This application note provides a detailed protocol for the formation of hexa(ethylene glycol)-terminated alkanethiol SAMs (hereafter referred to as EG6-SAMs) on gold substrates. It includes methodologies for substrate preparation, SAM formation, and characterization, along with quantitative data on their performance.
Mechanism of Protein Resistance
The ability of EG6-SAMs to resist protein adsorption is not due to a biological signaling pathway but rather a physicochemical phenomenon. The hexa(ethylene glycol) chains are hydrophilic and exhibit significant conformational flexibility.[2] This allows them to coordinate a substantial number of water molecules, creating a dense, stable hydration layer at the interface. When a protein approaches the surface, it must displace this water, which is energetically unfavorable. This "steric repulsion" model is the widely accepted mechanism for the non-fouling behavior of OEG surfaces.[2]
Caption: Mechanism of protein repulsion by an EG6-SAM.
Experimental Protocols
High-quality, protein-resistant SAMs require meticulous attention to detail, particularly regarding substrate cleanliness and reagent purity.[4] The following protocols provide a reliable method for generating consistent EG6-SAMs.
Required Materials
-
Substrates: Gold-coated silicon wafers or glass slides.
-
Reagent: 11-Mercapto-1-undecanol-hexa(ethylene glycol) (HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH).
-
Solvents: 200-proof anhydrous ethanol, deionized (DI) water (18.2 MΩ·cm).
-
Cleaning Agents: Piranha solution (7:3 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS REQUIRED.
-
Glassware: Glass scintillation vials or polypropylene tubes.[4]
-
Equipment: Sonicator, nitrogen gas source, tweezers.
Substrate Cleaning Protocol
-
Initial Rinse: Thoroughly rinse the gold substrates with DI water followed by anhydrous ethanol. Dry the substrates under a gentle stream of nitrogen gas.
-
Piranha Etch (Use Extreme Caution): In a fume hood, immerse the dried substrates in freshly prepared piranha solution for 5-10 minutes. This step removes organic contaminants.
-
Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid slowly. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
-
Final Rinse & Dry: Carefully remove the substrates from the piranha solution and rinse them copiously with DI water, followed by anhydrous ethanol. Dry the substrates completely under a nitrogen stream. The cleaned substrates should be used immediately.
SAM Formation Protocol
-
Thiol Solution Preparation: Prepare a 1 mM solution of the EG6-thiol in anhydrous ethanol. Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[5]
-
Immersion: Place the freshly cleaned and dried gold substrates into the thiol solution. Ensure the entire gold surface is submerged.[4]
-
Incubation: Seal the container to minimize oxygen and contaminant exposure. Backfilling the container with nitrogen gas is recommended for optimal results.[4] Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[5][6]
-
Rinsing: After incubation, remove the substrates from the thiol solution. Rinse them thoroughly with anhydrous ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Final Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen gas. Store the prepared substrates in a clean, dry environment (e.g., a petri dish or desiccator) until use.
Caption: Workflow for preparing protein-resistant EG6-SAMs.
Performance Data and Characterization
The quality of an EG6-SAM and its ability to resist protein adsorption can be quantified using various surface-sensitive techniques. The number of ethylene glycol repeat units is a critical parameter influencing protein resistance.[2][7]
Characterization Methods
-
Contact Angle Goniometry: Measures the surface wettability. Well-formed, hydrophilic EG6-SAMs should exhibit a low water contact angle.
-
Ellipsometry: Determines the thickness of the monolayer on the substrate.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, verifying the presence of sulfur (from the thiol) and the carbon/oxygen ratio of the EG6 chains.[8][9]
-
Surface Plasmon Resonance (SPR) & Quartz Crystal Microbalance (QCM): These techniques are used to measure the mass of protein that adsorbs to the surface in real-time, providing a direct quantification of the SAM's non-fouling properties.[2][8]
Quantitative Protein Adsorption Data
The following table summarizes representative data on protein adsorption for SAMs with varying oligo(ethylene glycol) chain lengths, as measured by Surface Plasmon Resonance (SPR). The data highlights that longer EG chains generally provide better protein resistance.
| SAM Terminus | Adsorbed Fibrinogen (ng/cm²)[9] | Adsorbed Lysozyme (ng/cm²)[2] | Comments |
| -CH₃ (Hydrophobic Control) | ~250 | ~180 | High protein adsorption is expected. |
| EG2-OH (HS-(CH₂)₁₁-(OCH₂CH₂)₂-OH) | ~18 | ~15 | Significant reduction in adsorption compared to -CH₃. |
| EG4-OH (HS-(CH₂)₁₁-(OCH₂CH₂)₄-OH) | < 10 | < 10 | Further improvement in protein resistance. |
| EG6-OH (HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH) | < 5 | < 5 | Excellent protein resistance, often near the detection limit of the instrument.[2][9] |
Note: Absolute values can vary based on experimental conditions (e.g., protein concentration, buffer, temperature, and assembly solvent). Data is compiled for SAMs prepared in 100% ethanol.[9]
Conclusion
The formation of hexa(ethylene glycol)-terminated self-assembled monolayers on gold is a robust and highly effective method for creating surfaces that strongly resist non-specific protein adsorption.[2][9] The protocol described herein, which emphasizes substrate cleanliness and proper incubation, provides a reliable pathway to producing high-quality non-fouling surfaces for a wide range of research and development applications. The superior performance of EG6-SAMs, as quantified by techniques like SPR, makes them an ideal choice for applications requiring pristine, bio-inert interfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein adsorption onto CF3-terminated oligo(ethylene glycol) containing self-assembled monolayers (SAMs): the influence of ionic strength and electrostatic forces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. if.tugraz.at [if.tugraz.at]
- 7. Protein adsorption to oligo(ethylene glycol) self-assembled monolayers: experiments with fibrinogen, heparinized plasma, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein interactions with oligo(ethylene glycol) (OEG) self-assembled monolayers: OEG stability, surface packing density and protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxyethyl Disulfide as a Crosslinking Agent in Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. The choice of crosslinking agent is critical in defining the physicochemical characteristics of the hydrogel.
Hydroxyethyl disulfide and its derivatives are a class of crosslinking agents that introduce redox-responsive disulfide bonds (-S-S-) into the hydrogel matrix. These bonds are stable under normal physiological conditions but can be cleaved in a reducing environment, such as the intracellular space where the concentration of glutathione (GSH) is significantly higher than in the extracellular matrix.[1] This targeted degradation mechanism makes hydrogels crosslinked with this compound particularly promising for controlled intracellular drug delivery.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of hydrogels using this compound-based crosslinkers.
Key Applications
-
Redox-Responsive Drug Delivery: Encapsulation and targeted release of therapeutic agents within cells. The cleavage of disulfide bonds by intracellular glutathione triggers the degradation of the hydrogel matrix and subsequent release of the payload.[2]
-
Tissue Engineering: Development of biodegradable scaffolds that can degrade in a controlled manner, allowing for tissue regeneration and integration.
-
3D Cell Culture: Creation of dynamic microenvironments that can be altered on-demand to study cellular behavior and interactions.
Experimental Protocols
Protocol 1: Synthesis of Redox-Responsive Poly(2-hydroxyethyl methacrylate) (PHEMA) Hydrogel using Bis(2-methacryloxyethyl) disulfide (DSDMA) as a Crosslinker
This protocol describes the synthesis of a PHEMA hydrogel using a disulfide-containing crosslinker, bis(2-methacryloxyethyl) disulfide (DSDMA), which is a derivative of this compound. The synthesis is achieved through free radical polymerization.[1]
Materials:
-
2-hydroxyethyl methacrylate (HEMA), monomer
-
Bis(2-methacryloxyethyl) disulfide (DSDMA), crosslinker
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Preparation of the Pre-polymer Solution:
-
In a suitable reaction vessel, dissolve the desired amount of HEMA monomer in deionized water.
-
Add the DSDMA crosslinker to the HEMA solution. The concentration of DSDMA can be varied to control the crosslinking density of the hydrogel.[1]
-
Gently mix the solution until all components are fully dissolved.
-
-
Initiation of Polymerization:
-
Add APS initiator to the pre-polymer solution and mix thoroughly.
-
Add TEMED accelerator to the solution to initiate the polymerization process at room temperature.
-
-
Gelation:
-
Immediately cast the solution into a mold of the desired shape and size (e.g., a petri dish or between two glass plates with a spacer).
-
Allow the polymerization and crosslinking to proceed at room temperature for a specified time, typically several hours or overnight, until a solid hydrogel is formed.
-
-
Purification:
-
After gelation, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water or PBS to wash away any unreacted monomers, initiator, and other impurities.
-
Replace the washing solution periodically (e.g., every 12 hours) for 2-3 days to ensure complete purification.
-
-
Characterization:
-
The synthesized hydrogel can be characterized for its swelling behavior, mechanical properties, and redox-responsive degradation.
-
Protocol 2: Characterization of Redox-Responsive Degradation
This protocol outlines the procedure to evaluate the degradation of the disulfide-crosslinked hydrogel in a reducing environment, simulating intracellular conditions.
Materials:
-
Synthesized disulfide-crosslinked hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) or Dithiothreitol (DTT) as a reducing agent
Procedure:
-
Equilibrium Swelling:
-
Cut the purified hydrogel into discs of known weight and dimensions.
-
Immerse the hydrogel discs in PBS (pH 7.4) at 37°C until they reach equilibrium swelling.
-
Record the equilibrium swollen weight.
-
-
Degradation Study:
-
Prepare PBS solutions containing different concentrations of the reducing agent (e.g., 10 mM GSH to mimic intracellular conditions).
-
Immerse the equilibrium-swollen hydrogel discs in the reducing agent solutions at 37°C.
-
At predetermined time intervals, remove the hydrogel samples, gently blot to remove excess surface water, and record their weight.
-
The degradation of the hydrogel can be quantified by the decrease in weight over time.
-
Quantitative Data
The properties of hydrogels crosslinked with this compound derivatives are highly dependent on the crosslinker concentration. The following tables summarize typical quantitative data.
Table 1: Effect of Disulfide Crosslinker (DSDMA) Concentration on Hydrogel Properties
| Crosslinker Concentration (mol%) | Swelling Ratio (%) | Young's Modulus (kPa) |
| 1 | 150 ± 15 | 50 ± 5 |
| 2 | 120 ± 10 | 80 ± 7 |
| 5 | 90 ± 8 | 120 ± 10 |
Note: The values presented are illustrative and can vary depending on the specific polymer system and experimental conditions.
Table 2: In Vitro Drug Release Kinetics from a Disulfide-Crosslinked Hydrogel
| Time (hours) | Cumulative Release in PBS (%) | Cumulative Release in PBS + 10 mM GSH (%) |
| 1 | 5 ± 1 | 25 ± 3 |
| 4 | 12 ± 2 | 60 ± 5 |
| 8 | 20 ± 3 | 85 ± 6 |
| 12 | 28 ± 4 | 95 ± 4 |
| 24 | 35 ± 5 | >99 |
Note: This data illustrates the accelerated drug release in the presence of a reducing agent.
Visualizations
Hydrogel Synthesis Workflow
Caption: Workflow for the synthesis of a redox-responsive hydrogel.
Redox-Responsive Drug Release Mechanism
Caption: Mechanism of drug release from a disulfide-crosslinked hydrogel.
References
Application Notes & Protocols: Preparation of Redox-Responsive Polymers Using Hydroxyethyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redox-responsive polymers are a class of "smart" materials designed to respond to changes in the redox environment. This property is particularly valuable in drug delivery systems, as the intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space.[1][2] Specifically, the GSH concentration in the cytosol and nuclei can reach 2-10 mmol/L, while it is only about 2-20 μmol/L outside the cell.[1] Tumor tissues exhibit at least a four-fold higher GSH concentration than normal tissues, making this a key physiological trigger for targeted drug release.[1][2]
Disulfide bonds are the most common chemical moiety used to impart redox sensitivity to polymers.[3] These bonds are stable in the low-GSH extracellular environment but are readily cleaved within the cell, leading to the disassembly of the polymer structure and the release of an encapsulated drug. Hydroxyethyl disulfide is a versatile building block for incorporating these redox-responsive linkages into a variety of polymer architectures, including micelles, hydrogels, and nanogels.[3][4][5] This document provides detailed protocols for the synthesis and characterization of redox-responsive polymers utilizing this compound derivatives.
Synthesis of a Redox-Responsive Poly(hydroxyethyl methacrylate) (PHEMA) Hydrogel
This protocol describes the synthesis of a redox-responsive hydrogel using bis(2-methacryloyloxyethyl) disulfide (DSDMA), a crosslinker derived from this compound, and 2-hydroxyethyl methacrylate (HEMA).[4]
Materials
-
2-hydroxyethyl methacrylate (HEMA)
-
Bis(2-methacryloyloxyethyl) disulfide (DSDMA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS)
-
Deionized water
Equipment
-
Glass vials
-
Pipettes
-
Vortex mixer
-
Syringes and needles
-
UV-Vis spectrophotometer
Experimental Protocol
-
Preparation of the Pre-polymer Solution:
-
In a glass vial, mix HEMA and DSDMA at the desired molar ratio. For example, a 95:5 molar ratio of HEMA to DSDMA can be used.
-
Add deionized water to the monomer mixture to achieve a final monomer concentration of 50% (v/v).
-
Vortex the solution until it is homogeneous.
-
-
Initiation of Polymerization:
-
To initiate radical polymerization, add APS (1% w/v of the total monomer weight) and TEMED (0.5% v/v of the total monomer weight) to the pre-polymer solution.
-
Mix the solution thoroughly by vortexing.
-
-
Hydrogel Formation:
-
Immediately after adding the initiators, cast the solution into a mold of the desired shape and size.
-
Allow the polymerization to proceed at room temperature for 24 hours.
-
-
Purification:
-
After polymerization, immerse the resulting hydrogel in a large volume of deionized water for 48 hours, changing the water every 12 hours to remove any unreacted monomers and initiators.
-
Finally, equilibrate the hydrogel in PBS (pH 7.4) before further characterization or use.
-
Characterization of Redox-Responsiveness
The redox-responsive nature of the synthesized hydrogel can be evaluated by monitoring its degradation and the release of a model drug in the presence of a reducing agent like dithiothreitol (DTT) or glutathione (GSH).
Protocol for Drug Release Study
-
Drug Loading:
-
Prepare a solution of a model drug, such as Rhodamine B, in PBS.
-
Immerse the purified hydrogel in the drug solution and allow it to swell for 24 hours to encapsulate the drug.
-
-
Release Study:
-
Remove the drug-loaded hydrogel from the solution and gently blot the surface to remove excess drug solution.
-
Place the hydrogel in a vial containing PBS (pH 7.4) with and without a reducing agent (e.g., 10 mM GSH).
-
At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh medium.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the appropriate wavelength for the model drug.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of redox-responsive polymers.
| Polymer System | Crosslinker | Drug | Drug Loading Content (%) | Drug Loading Efficiency (%) | Reference |
| PHEMA Hydrogel | DSDMA | Mitomycin C | - | - | [4] |
| Starch-g-PEG Micelles | Lipoic Acid (forms disulfide crosslinks) | Doxorubicin (DOX) | - | - | [1] |
| PCL-SS-PEEP Micelles | Single disulfide bond | Doxorubicin (DOX) | ~15 | ~75 | [6] |
Data not always explicitly provided in the source material is indicated by "-".
| Polymer System | Reducing Agent (Concentration) | Cumulative Drug Release (%) after 24h | Reference |
| PHEMA Hydrogel | 10 mM GSH | Significantly increased vs. control | [4] |
| Starch-g-PEG Micelles | 10 mM GSH | ~70% | [1] |
| PCL-SS-PEEP Micelles | 10 mM DTT | ~80% | [6] |
| Disulfide Cross-linked Nanogels | 11 mM GSH | >80% (within 1 hour for some formulations) | [7] |
Visualizing Workflows and Pathways
Experimental Workflow for Hydrogel Synthesis and Testing
Caption: Workflow for redox-responsive hydrogel synthesis and drug release testing.
Signaling Pathway for Intracellular Drug Release
Caption: Mechanism of redox-responsive drug delivery in the intracellular environment.
Conclusion
The use of this compound and its derivatives provides a robust and versatile platform for the development of redox-responsive polymers for targeted drug delivery. The protocols and data presented herein offer a foundational guide for researchers and scientists to design and evaluate novel smart materials for therapeutic applications. The significant difference in redox potential between the extracellular and intracellular environments, particularly in tumor tissues, remains a key target for stimuli-responsive systems, promising to enhance therapeutic efficacy while minimizing off-target side effects.[1][3] Further research and development in this area hold great potential for advancing cancer chemotherapy and other targeted treatments.
References
- 1. Synthesis strategies for disulfide bond-containing polymer-based drug delivery system for reduction-responsive controlled release [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxyethyl Disulfide in Stimuli-Responsive Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of hydroxyethyl disulfide in the development of stimuli-responsive drug delivery systems. The inherent redox sensitivity of the disulfide bond makes it an invaluable tool for creating "smart" nanocarriers that can selectively release therapeutic agents in response to the high glutathione (GSH) concentrations found in the intracellular environment of tumor cells.[1][2] This targeted release mechanism enhances therapeutic efficacy while minimizing off-target side effects.[3]
Introduction to this compound in Drug Delivery
This compound and its derivatives are versatile building blocks for introducing redox-cleavable linkages into polymers.[4] These disulfide bonds are stable in the bloodstream, where GSH levels are low, but are readily cleaved within cancer cells, where GSH concentrations are significantly higher.[5] This differential stability allows for the design of drug delivery systems that remain intact during circulation and release their payload specifically at the target site.[6] Polymers containing this compound can be formulated into various nanocarriers, including micelles, nanoparticles, and nanogels.[4]
Synthesis of a Redox-Responsive Block Copolymer
This protocol describes the synthesis of a poly(ε-caprolactone)-disulfide-poly(ε-caprolactone) ((PCL-S)₂) block copolymer using bis(2-hydroxyethyl) disulfide as a bifunctional initiator for the ring-opening polymerization of ε-caprolactone.
Materials
-
Bis(2-hydroxyethyl) disulfide
-
ε-Caprolactone (ε-CL)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Methanol, acidic
-
Argon gas, high purity
Experimental Protocol: Synthesis of (PCL-S)₂
-
Reaction Setup:
-
To a 50 mL three-necked round-bottom flask equipped with a condenser, gas inlet/outlet, and a magnetic stirrer, add bis(2-hydroxyethyl) disulfide (212 mg, 1.375 mmol), Sn(Oct)₂ (96 mg, 0.237 mmol), ε-CL (12 g, 103 mmol), and anhydrous toluene (20 mL).
-
-
Inert Atmosphere:
-
De-aerate the reaction mixture by bubbling with high-purity argon for 10 minutes to remove oxygen.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at 100 ± 3 °C.
-
Allow the polymerization to proceed under constant stirring for 24 hours.
-
-
Quenching and Precipitation:
-
After 24 hours, cool the flask in an ice/water bath to quench the polymerization.
-
Dilute the mixture with 10 mL of toluene.
-
Precipitate the polymer by slowly adding the solution to 200 mL of cold, acidic methanol with vigorous stirring.
-
-
Purification and Drying:
-
Filter the white precipitate and wash it several times with fresh methanol to remove unreacted monomer and initiator.
-
Dry the purified (PCL-S)₂ polymer under vacuum at room temperature to a constant weight. The typical yield is around 67%.
-
Characterization of (PCL-S)₂
-
¹H NMR Spectroscopy: Confirm the structure of the synthesized polymer by dissolving a small sample in deuterated chloroform (CDCl₃) and acquiring a ¹H NMR spectrum. The spectrum should show characteristic peaks for the PCL backbone and the methylene protons adjacent to the disulfide bond.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the polymer.[7] GPC analysis will provide information on the success of the polymerization and the distribution of polymer chain lengths.[8]
Formulation and Characterization of Drug-Loaded Nanoparticles
This section details the preparation of redox-responsive nanoparticles from the (PCL-S)₂ polymer, encapsulation of a model hydrophobic drug (e.g., paclitaxel), and characterization of the resulting nanoparticles.
Materials
-
(PCL-S)₂ polymer
-
Paclitaxel (or other hydrophobic drug)
-
Acetone
-
Deionized water
-
Pluronic F-68 (or other suitable surfactant)
Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation
-
Organic Phase Preparation:
-
Dissolve 100 mg of (PCL-S)₂ polymer and 10 mg of paclitaxel in 10 mL of acetone.
-
-
Aqueous Phase Preparation:
-
Prepare a 20 mL aqueous solution containing 1% (w/v) Pluronic F-68.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone and the formation of a stable nanoparticle suspension.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step three times to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization:
-
Freeze-dry the purified nanoparticle suspension to obtain a powdered sample for storage and further analysis.
-
Characterization of Drug-Loaded Nanoparticles
-
Particle Size and Zeta Potential:
-
Resuspend a small amount of the lyophilized nanoparticles in deionized water.
-
Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
-
Morphology:
-
Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Dissolve a known weight of lyophilized drug-loaded nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Quantify the amount of encapsulated drug using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
In Vitro Drug Release Studies
This protocol evaluates the redox-responsive release of the encapsulated drug from the nanoparticles in simulated physiological and tumor microenvironments.
Materials
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator or water bath at 37°C
Experimental Protocol: In Vitro Drug Release
-
Sample Preparation:
-
Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of PBS (pH 7.4).
-
-
Dialysis Setup:
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the sealed dialysis bag in a container with 50 mL of release medium (PBS, pH 7.4) with and without 10 mM GSH to simulate extracellular and intracellular reducing conditions, respectively.
-
-
Incubation:
-
Incubate the setup at 37°C with gentle shaking.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the container.
-
Replenish with 1 mL of fresh release medium to maintain sink conditions.
-
-
Quantification:
-
Quantify the amount of released drug in the collected samples using HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug release at each time point.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization and evaluation of this compound-based drug delivery systems.
| Parameter | Value | Reference |
| Polymer Molecular Weight (Mn) | 5,000 - 20,000 g/mol | [2] |
| Polymer Polydispersity Index (PDI) | 1.1 - 1.5 | [2] |
| Nanoparticle Hydrodynamic Diameter | 100 - 200 nm | [3] |
| Nanoparticle Polydispersity Index (PDI) | < 0.2 | [3] |
| Zeta Potential | -10 to -30 mV | [3] |
| Drug Loading Content (DLC) | 5 - 15% (w/w) | [3] |
| Encapsulation Efficiency (EE) | 70 - 90% | [3] |
| Condition | Cumulative Drug Release after 48h | Reference |
| PBS (pH 7.4) | 15 - 25% | [3] |
| PBS (pH 7.4) + 10 mM GSH | 70 - 90% | [3] |
Visualizations
Synthesis of (PCL-S)₂ Block Copolymer
Caption: Synthetic workflow for the (PCL-S)₂ block copolymer.
Nanoparticle Formulation and Redox-Responsive Drug Release
Caption: Formulation and redox-triggered drug release mechanism.
In Vivo Experimental Workflow
Caption: General workflow for in vivo evaluation of stimuli-responsive nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Preparation of copolymer paclitaxel covalently linked via a disulfide bond and its application on controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis strategies for disulfide bond-containing polymer-based drug delivery system for reduction-responsive controlled release [journal.hep.com.cn]
- 6. Stimuli-Responsive Nanoparticles for Targeting the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Glutaredoxin Activity using the HEDS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaredoxins (Grxs) are small, ubiquitous oxidoreductases that play a crucial role in maintaining cellular redox homeostasis by catalyzing the reduction of glutathione-protein mixed disulfides and other disulfide substrates.[1][2][3][4] The bis(2-hydroxyethyl)disulfide (HEDS) assay is a widely adopted and cost-effective spectrophotometric method for determining the enzymatic activity of glutaredoxins.[1][5] This continuous, enzyme-coupled assay monitors the reduction of HEDS, which is linked to the oxidation of NADPH by glutathione reductase (GR), allowing for the real-time measurement of Grx activity.[5][6]
Principle of the Assay
The HEDS assay is an indirect method to measure glutaredoxin activity. The overall reaction is coupled to the reduction of glutathione disulfide (GSSG) by glutathione reductase (GR) at the expense of NADPH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically and is proportional to the glutaredoxin activity.[7][8]
The reaction sequence is as follows:
-
Glutaredoxin-catalyzed reduction of HEDS: Glutaredoxin catalyzes the reduction of HEDS using reduced glutathione (GSH) as a reducing substrate. This reaction produces 2-mercaptoethanol (2-ME) and glutathione disulfide (GSSG).[6]
-
Recycling of GSSG: The GSSG produced is then reduced back to GSH by glutathione reductase (GR) using NADPH as an electron donor.[5]
-
Spectrophotometric Detection: The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.
Experimental Workflow
The following diagram illustrates the key steps in the HEDS assay for measuring glutaredoxin activity.
Caption: Workflow of the HEDS assay for measuring glutaredoxin activity.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific glutaredoxin and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Reduced Glutathione (GSH) Stock Solution: Prepare a 100 mM stock solution in Assay Buffer. Store at -20°C.
-
NADPH Stock Solution: Prepare a 20 mM stock solution in Assay Buffer. Store at -20°C in the dark.
-
Glutathione Reductase (GR) Stock Solution: Prepare a 100 U/mL stock solution in Assay Buffer. Store at -20°C.
-
HEDS Stock Solution: Prepare a 50 mM stock solution in Assay Buffer. Store at -20°C.
-
Glutaredoxin Sample: The concentration of the purified enzyme or cell lysate should be optimized to ensure a linear reaction rate.
2. Assay Procedure:
The following table outlines the components of a typical reaction mixture. The final volume is 200 µL.
| Reagent | Stock Concentration | Volume per well (µL) | Final Concentration |
| Assay Buffer (100 mM Tris-HCl, pH 8.0) | - | to 200 µL | 100 mM |
| GSH | 100 mM | 2 | 1.0 mM |
| NADPH | 20 mM | 2 | 0.2 mM |
| Glutathione Reductase (GR) | 100 U/mL | 0.12 | 0.6 µg/mL (or 0.06 U/mL) |
| HEDS | 50 mM | 2 | 0.5 mM |
| Glutaredoxin Sample | Varies | X | Varies |
NOTE: The final concentrations provided are based on a published protocol and may need to be adjusted.[8]
3. Experimental Steps:
-
Prepare a master mix containing Assay Buffer, GSH, NADPH, GR, and HEDS for the desired number of reactions.
-
Pipette the appropriate volume of the master mix into each well of a 96-well plate.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the glutaredoxin sample to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm using a microplate reader. Record readings every 30 seconds for 5-10 minutes.
4. Data Analysis:
-
Determine the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Calculate the glutaredoxin activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * (V_total / V_sample) * 1000
Where:
-
ΔA340/min = the rate of absorbance change per minute
-
ε = molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹)
-
l = path length of the cuvette or well (cm)
-
V_total = total volume of the assay (mL)
-
V_sample = volume of the glutaredoxin sample added (mL)
-
One unit of glutaredoxin activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.[8]
Quantitative Data Summary
The following tables provide a summary of typical reagent concentrations and kinetic parameters for glutaredoxin activity measured by the HEDS assay.
Table 1: Typical Reagent Concentrations in the HEDS Assay
| Component | Final Concentration Range | Reference |
| Tris-HCl Buffer (pH 8.0) | 100 mM | [7][8] |
| Reduced Glutathione (GSH) | 0.05 - 3.0 mM | [5] |
| NADPH | 0.1 - 0.4 mM | [5][7] |
| Glutathione Reductase (GR) | 1 U/mL or 0.6 µg/mL | [5][8] |
| HEDS | 0.18 - 0.74 mM | [5] |
| Glutaredoxin | 10 - 20 nM | [5] |
Table 2: Kinetic Parameters of Various Glutaredoxins using the HEDS Assay
| Glutaredoxin Source | Km (HEDS, mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Psychrobacter sp. ANT206 Grx3 | 0.69 | 44.57 | 64.59 | [8] |
| Taenia solium Grx | - | 5.6 | 7.8 | [8] |
| Human Grx2 | 1.68 | - | - | [8] |
| E. coli Grx | 0.1 | - | - | [8] |
NOTE: Kinetic parameters can vary significantly depending on the specific glutaredoxin, purity of the enzyme, and assay conditions.
Signaling Pathway and Logical Relationships
The HEDS assay measures the general disulfide reductase activity of glutaredoxins. This activity is a key component of the cellular antioxidant defense system and is involved in various signaling pathways by regulating the redox state of target proteins.
Caption: Role of Glutaredoxin in Cellular Redox Regulation.
Conclusion
The HEDS assay remains a fundamental and valuable tool for characterizing the enzymatic activity of glutaredoxins. Its simplicity, cost-effectiveness, and adaptability make it suitable for a wide range of applications, from basic biochemical characterization to high-throughput screening in drug discovery. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Determination of glutaredoxin enzyme activity and protein S-glutathionylation using fluorescent eosin-glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of the determinant structural differences between redox-active and inactive glutaredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cloning, Expression, Characterization, and Antioxidant Protection of Glutaredoxin3 From Psychrophilic Bacterium Psychrobacter sp. ANT206 - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for the HEDS glutaredoxin assay
Topic: Step-by-Step Guide for the HEDS Glutaredoxin Assay
Introduction
Glutaredoxins (Grxs) are small oxidoreductase enzymes that are crucial for maintaining the cellular redox balance by catalyzing the reduction of disulfide bonds in a glutathione (GSH)-dependent manner. The bis(2-hydroxyethyl)disulfide (HEDS) assay is a widely used, robust, and cost-effective spectrophotometric method to determine the enzymatic activity of glutaredoxins.[1][2] This application note provides a detailed protocol for performing the HEDS glutaredoxin assay, intended for researchers, scientists, and professionals in drug development.
Principle of the Assay
The HEDS assay measures glutaredoxin activity by monitoring the consumption of NADPH at 340 nm.[3] The assay is based on a coupled enzyme system. Traditionally, it was thought that HEDS reacts non-enzymatically with GSH to form a mixed disulfide (GSSEtOH), which is the substrate for glutaredoxin. However, more recent studies suggest that glutaredoxin may directly catalyze the reduction of HEDS by GSH.[1][2] In either case, the reaction catalyzed by glutaredoxin produces glutathione disulfide (GSSG). Glutathione reductase (GR) then recycles the GSSG back to GSH, a process that consumes NADPH. The rate of NADPH oxidation, measured as a decrease in absorbance at 340 nm, is directly proportional to the glutaredoxin activity.[1][3]
Signaling Pathway
Caption: Biochemical pathway of the HEDS glutaredoxin assay.
Experimental Workflow
Caption: Experimental workflow for the HEDS glutaredoxin assay.
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl, pH 8.0 | 1 M | 0.1 M |
| EDTA | 0.5 M | 1 mM |
| NADPH | 4 mM | 0.1 - 0.4 mM |
| Reduced Glutathione (GSH) | 25 mM | 0.05 - 3.0 mM |
| bis(2-hydroxyethyl)disulfide (HEDS) | 29.4 mM | 0.18 - 0.74 mM |
| Glutathione Reductase (GR) | 200 U/mL | 1 U/mL |
| Glutaredoxin (Grx) Sample/Standard | Varies | 10 - 20 nM |
| Nuclease-free water | N/A | N/A |
Note: All stock solutions should be freshly prepared in assay buffer (0.1 M Tris-HCl, 1 mM EDTA, pH 8.0) before each experiment.[1]
Experimental Protocol
1. Preparation of Assay Buffer:
-
Prepare a 0.1 M Tris-HCl buffer containing 1 mM EDTA.
-
Adjust the pH to 8.0.
-
This buffer will be used for preparing all subsequent reagents.
2. Sample Preparation:
-
For tissue samples, homogenize in a cold buffer (e.g., 100 mM Tris-HCl, pH 7.8 with protease inhibitors) and centrifuge at 10,000 x g for 15 minutes at 4°C.[4]
-
For cell lysates, collect cells by centrifugation, homogenize the pellet in cold buffer, and centrifuge to remove debris.[4]
-
Determine the protein concentration of the supernatant.
-
Dilute the sample to the desired concentration (e.g., 10-20 nM of Grx) in the assay buffer.
3. Assay Procedure:
-
The assay is typically performed in a 96-well microplate or a cuvette at 25°C.
-
The final reaction volume is usually 200 µL for a microplate or 1 mL for a cuvette.[3]
a. Preparation of the Reaction Mixture:
- In each well or cuvette, prepare a reaction mixture containing the assay buffer, NADPH, GSH, and HEDS at their final concentrations as specified in the table above.
- A typical reaction mixture (for a 1 mL final volume) would include:
- 100 µL of 1 M Tris-HCl, pH 8.0
- 2 µL of 0.5 M EDTA
- 25 µL of 4 mM NADPH
- 40 µL of 25 mM GSH
- 25 µL of 29.4 mM HEDS
- Nuclease-free water to bring the volume to just under 1 mL (before adding GR and Grx).
b. Pre-incubation:
- Pre-incubate the mixture of NADPH, GSH, and HEDS for 2 minutes at 25°C.[1] This step allows for the non-enzymatic formation of the mixed disulfide, GSSEtOH, which is considered a substrate for Grx.[1]
c. Baseline Measurement:
- Add glutathione reductase (GR) to the pre-incubated mixture to a final concentration of 1 U/mL.
- Record the baseline absorbance at 340 nm for 30 seconds.[1] There should be a stable baseline.
d. Initiation of the Reaction:
- Start the reaction by adding the glutaredoxin sample (e.g., 10-20 µL of a diluted sample to reach a final concentration of 10-20 nM).
- Immediately start monitoring the decrease in absorbance at 340 nm.
4. Data Collection:
-
Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate reader or a spectrophotometer.
-
The rate of decrease in absorbance should be linear during the initial phase of the reaction.
Data Analysis
-
Calculate the rate of NADPH oxidation (ΔA340/min):
-
Determine the slope of the linear portion of the absorbance versus time curve.
-
Subtract the background rate (from a control well without Grx) from the sample rate.
-
-
Calculate Glutaredoxin Activity:
-
Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of NADPH consumption.
-
The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.[3]
Activity (µmol/min/mL or U/mL) = (ΔA340/min) / (6.22 * path length in cm)
-
To express the activity as specific activity (U/mg), divide the activity by the protein concentration of the sample in mg/mL.
Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)
-
Summary of Quantitative Data
| Parameter | Recommended Range | Reference |
| Wavelength | 340 nm | [3] |
| Temperature | 25 °C | [1] |
| pH | 8.0 | [1][3] |
| Final NADPH Concentration | 0.1 - 0.4 mM | [1][3] |
| Final GSH Concentration | 0.05 - 3.0 mM | [1] |
| Final HEDS Concentration | 0.18 - 0.74 mM | [1] |
| Final GR Concentration | 1 U/mL | [1] |
| Final Grx Concentration | 10 - 20 nM | [1] |
| Pre-incubation Time | 2 minutes | [1] |
| Data Collection Interval | 15 - 30 seconds | - |
| Total Assay Time | 5 - 10 minutes | - |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive Grx enzyme. | Use a fresh enzyme preparation. Ensure proper storage conditions (-80°C). Include a positive control with known activity. |
| Incorrect buffer pH. | Prepare fresh buffer and verify the pH is 8.0. | |
| Degraded NADPH or GSH. | Prepare fresh stock solutions of NADPH and GSH before each experiment. | |
| High background rate | Contamination of reagents with GSSG. | Use high-purity reagents. |
| Spontaneous reduction of HEDS by GSH. | The pre-incubation step should be consistent. Ensure the baseline is stable before adding Grx. | |
| Non-linear reaction rate | Substrate depletion (NADPH or HEDS). | Use a lower concentration of Grx or a shorter assay time to ensure the reaction rate is measured in the initial linear phase. |
| Enzyme instability. | Keep enzyme solutions on ice until use. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents in the wells. |
| Inconsistent incubation times. | Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistent timing. |
References
- 1. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes: The Role of Hydroxyethyl Disulfide in Redox-Responsive Nanoparticle Formulation
Introduction
Hydroxyethyl disulfide and its derivatives are pivotal in the design of "smart" nanoparticle-based drug delivery systems.[1] The core of this technology lies in the disulfide bond (-S-S-), which is relatively stable in the extracellular environment and systemic circulation but is susceptible to cleavage in a reducing environment.[1][2] The intracellular compartments of cells, and particularly tumor cells, exhibit a significantly higher concentration of glutathione (GSH), a natural reducing agent, compared to the extracellular matrix.[3][4][5] This differential in GSH levels (millimolar concentrations inside cells vs. micromolar outside) provides a specific trigger for the disassembly of nanoparticles and the targeted release of their therapeutic payload.[3][5]
Nanoparticles incorporating this compound linkers can be engineered to remain intact after administration, minimizing premature drug leakage and off-target toxicity.[6][7] Upon cellular uptake, the high intracellular GSH concentration facilitates a thiol-disulfide exchange reaction, cleaving the disulfide bonds.[1][4] This cleavage leads to the degradation of the nanoparticle structure, resulting in a rapid and localized release of the encapsulated drug, thereby enhancing its therapeutic efficacy at the site of action.[2][8] This redox-responsive strategy is a promising avenue for developing more effective and safer nanomedicines, especially in cancer therapy.[6][9]
Quantitative Data Summary
The physicochemical properties and drug release kinetics are critical parameters for evaluating the performance of nanoparticle formulations. The following tables summarize representative data for nanoparticles formulated using disulfide-containing linkers.
Table 1: Physicochemical Properties of Redox-Responsive Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| HES-SS-hyd-DOX | 155.3 ± 4.6 | 0.13 ± 0.02 | -15.2 ± 0.8 | 12.8 | ~95 | [4] |
| PTL-loaded TSA/TERS100 | 103 | 0.034 | -21 | 89.18 | 75.34 | [10] |
| (PNIPAAm-b-PCL-S)₂ Micelles | ~120 | < 0.2 | Not Reported | Not Reported | Not Reported | [11] |
| DTX Prodrug Assemblies | 130 - 150 | 0.15 - 0.20 | -18 to -22 | ~10 | > 90 | [7] |
HES-SS-hyd-DOX: Doxorubicin-conjugated Hydroxyethyl Starch; PTL: Paclitaxel; TSA/TERS100: Thiolated Sodium Alginate/Thiolated Eudragit RS100; (PNIPAAm-b-PCL-S)₂: Poly(N-isopropylacrylamide)-block-poly(ε-caprolactone)-disulfide; DTX: Docetaxel.
Table 2: Comparative In Vitro Drug Release Profiles
| Nanoparticle Formulation | Release Medium | Cumulative Release at 10h (%) | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) | Reference |
| HES-SS-hyd-DOX | pH 5.0, 10 mM DTT | ~55 | ~75 | ~85 | [4] |
| pH 7.4, 0 mM DTT | < 10 | ~15 | ~20 | [4] | |
| (MTX)₂-PEG-(MTX)₂ | 10 mM DTT | ~40 | Not Reported | Not Reported | [2] |
| No DTT | < 5 | Not Reported | Not Reported | [2] | |
| PTL-loaded TSA/TERS100 | 10 mM GSH | ~40 | ~60 | ~75 | [10] |
| No GSH | < 10 | ~15 | ~22 | [10] |
DTT: Dithiothreitol; GSH: Glutathione; MTX: Methotrexate. Data are estimated from published graphs for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of Redox-Responsive Polymeric Nanoparticles
This protocol provides a general method for synthesizing a polymer-drug conjugate using a disulfide linker, which then self-assembles into nanoparticles. This example is based on the conjugation of doxorubicin to a hydroxyethyl starch (HES) backbone.[4][5]
Materials:
-
Hydroxyethyl starch (HES)
-
3,3'-Dithiodipropionic acid (DPA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydrazine hydrate
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (MWCO 3.5-14 kDa)
-
Deionized water
Procedure:
-
Synthesis of HES-DPA: Dissolve HES in anhydrous DMSO. In a separate flask, activate the carboxyl groups of DPA with NHS and DCC in DMSO for 12 hours. Add the activated DPA solution to the HES solution and react for 24 hours at room temperature.
-
Synthesis of HES-SS-hydrazide: Dissolve the resulting HES-DPA in deionized water and react with an excess of hydrazine hydrate for 2 hours to form the hydrazide-functionalized polymer.
-
Purification: Purify the HES-SS-hydrazide polymer by dialysis against deionized water for 72 hours, followed by lyophilization.
-
Drug Conjugation: Dissolve the HES-SS-hydrazide polymer and DOX·HCl in anhydrous DMSO with a catalytic amount of TEA. The reaction proceeds via the formation of a hydrazone bond between the polymer's hydrazide group and the ketone group of DOX. Allow the reaction to stir in the dark for 24 hours.
-
Nanoparticle Self-Assembly and Purification: Dialyze the reaction mixture against deionized water for 48 hours to remove unconjugated DOX and DMSO, which simultaneously induces the self-assembly of the amphiphilic conjugate into nanoparticles.
-
Final Product: Lyophilize the purified nanoparticle suspension to obtain the final HES-SS-hyd-DOX powder, which can be stored at -20°C.
Protocol 2: Characterization of Nanoparticles
This protocol outlines standard procedures for characterizing the synthesized nanoparticles.
Materials:
-
Nanoparticle suspension
-
Deionized water or PBS (pH 7.4)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM) with copper grids
-
UV-Vis Spectrophotometer
-
Lyophilizer
Procedure:
-
Size and Zeta Potential: Dilute the nanoparticle suspension in deionized water or PBS. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.[12]
-
Morphology: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. Observe the morphology and size of the nanoparticles using TEM.[12]
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known volume of the purified nanoparticle suspension to determine the total weight of the drug-loaded nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug.
-
Quantify the amount of conjugated drug using a UV-Vis spectrophotometer at the drug's characteristic wavelength (e.g., ~485 nm for DOX).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug fed) x 100
-
-
Protocol 3: In Vitro Redox-Responsive Drug Release Assay
This protocol describes how to evaluate the redox-responsive release of a drug from the nanoparticles using a dialysis method.[13][14]
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.0
-
Glutathione (GSH) or Dithiothreitol (DTT)
-
Dialysis tubing (MWCO appropriate for the free drug, e.g., 3.5 kDa)
-
Shaking incubator or water bath at 37°C
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Prepare two sets of release media:
-
Non-reducing control: PBS (pH 7.4)
-
Reducing condition: PBS (pH 5.0, simulating endosomal pH) containing 10 mM GSH or DTT (simulating intracellular reducing environment).[4]
-
-
Dialysis Setup: Transfer a precise volume (e.g., 1 mL) of the nanoparticle suspension into a dialysis bag.
-
Release Study: Immerse the sealed dialysis bag into a larger container with a known volume (e.g., 50 mL) of the release medium. Place the entire setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[13]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the dialysis bag. Plot the cumulative release (%) versus time.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and evaluation of nanoparticles.
Caption: Mechanism of redox-responsive intracellular drug release from disulfide-linked nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Doxorubicin-Bound Hydroxyethyl Starch Conjugate Nanoparticles with pH/Redox Responsive Linkage for Enhancing Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. Investigating the crucial roles of aliphatic tails in disulfide bond-linked docetaxel prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Disulfide Bridged Nanoparticles of Thiolated Sodium Alginate and Eudragit RS100 for Oral Delivery of Paclitaxel: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Utilizing HEDS (N,N'-hexane-1,6-diylbis(12-hydroxystearamide)) for the Creation of Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable polymers, such as Polylactic Acid (PLA), are at the forefront of sustainable material science and biomedical innovation.[1][2] However, their broad application is often limited by their slow crystallization rate, which can affect their mechanical properties and thermal stability.[3] The incorporation of nucleating agents can significantly enhance the crystallization kinetics of these polymers, leading to improved performance characteristics.[1][3]
This document provides detailed application notes and protocols for utilizing N,N'-hexane-1,6-diylbis(12-hydroxystearamide) (HEDS), a long-chain bis-amide, as a nucleating agent to create highly crystalline biodegradable polymers. While direct studies on HEDS are limited, the protocols and data presented here are based on extensive research on structurally similar and widely used bis-amide nucleating agents, such as N,N'-ethylenebis(stearamide) (EBS) and N,N'-ethylenebis(12-hydroxystearamide) (EBH).[1][2] These compounds have been shown to be effective in accelerating the crystallization of PLA and other biodegradable polyesters.[1][3][4] Researchers should consider these protocols as a strong starting point for optimizing the use of HEDS in their specific applications.
Mechanism of Action: Heterogeneous Nucleation by Bis-Amides
Long-chain bis-amides like HEDS are believed to induce heterogeneous nucleation in biodegradable polymers. At processing temperatures, the bis-amide melts and disperses within the polymer matrix. Upon cooling, the bis-amide crystallizes at a higher temperature than the polymer, forming a fine, dispersed network of solid particles. These particles then act as nucleation sites for the polymer chains to organize and form crystals, thereby accelerating the overall crystallization process. The presence of hydrogen bonding groups (amides and hydroxyls in the case of HEDS and EBH) can further enhance the interaction with the polymer matrix, promoting more efficient nucleation.[2]
Quantitative Data Summary
The following tables summarize the expected effects of incorporating a bis-amide nucleating agent, like HEDS, into a biodegradable polymer matrix such as PLA. The data is compiled from studies on EBS and EBH and should be considered as a reference for the anticipated performance improvements with HEDS.
Table 1: Thermal Properties of Nucleated PLA
| Property | Neat PLA | PLA + 1% Bis-amide (EBS) |
| Glass Transition Temperature (Tg) | ~60 °C | No significant change |
| Cold Crystallization Temperature (Tcc) | ~100-120 °C | Lowered or eliminated |
| Melt Crystallization Temperature (Tc) | Not typically observed on cooling | ~110-130 °C |
| Melting Temperature (Tm) | ~150-170 °C | No significant change |
| Degree of Crystallinity (Xc) | <10% (for rapidly cooled samples) | 30-50% |
Table 2: Crystallization Kinetics of Nucleated PLA (Isothermal at 110 °C)
| Parameter | Neat PLA | PLA + 1% Bis-amide (EBS) |
| Crystallization Half-time (t1/2) | >10 min | < 2 min[5] |
| Avrami Exponent (n) | ~2.5-3.0 | ~2.5-3.0 |
Table 3: Mechanical Properties of Nucleated PLA
| Property | Neat PLA (Amorphous) | PLA + 1% Bis-amide (Crystalline) |
| Tensile Strength | ~50-70 MPa | ~50-70 MPa |
| Tensile Modulus | ~3.0-3.5 GPa | ~3.5-4.5 GPa |
| Elongation at Break | ~3-6%[2] | ~2-4%[2] |
| Impact Strength | Low | Potentially Increased |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of biodegradable polymers nucleated with HEDS.
Protocol 1: Preparation of HEDS-Nucleated Biodegradable Polymer via Melt Blending
This protocol describes the incorporation of HEDS into a biodegradable polymer matrix using a twin-screw extruder.
Materials and Equipment:
-
Biodegradable polymer (e.g., PLA) pellets, dried
-
HEDS powder
-
Twin-screw micro-extruder
-
Gravimetric feeders
-
Strand pelletizer
-
Vacuum oven
Procedure:
-
Drying: Dry the polymer pellets and HEDS powder in a vacuum oven at 60 °C for at least 12 hours to remove any residual moisture.
-
Premixing: Prepare a physical premix of the polymer pellets and HEDS powder at the desired weight percentage (e.g., 0.5%, 1.0%, 1.5% w/w).
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. For PLA, a typical profile would be from 180 °C at the feed zone to 200 °C at the die.[6]
-
Melt Blending: Feed the premixed material into the extruder using a gravimetric feeder at a constant rate. Set the screw speed to 100-150 rpm to ensure thorough mixing.[6]
-
Extrusion and Pelletizing: Extrude the molten polymer blend as a strand and cool it in a water bath. Feed the cooled strand into a pelletizer to obtain pellets of the HEDS-nucleated polymer.
-
Drying: Dry the resulting pellets in a vacuum oven at 60 °C for at least 12 hours before further processing or characterization.
Protocol 2: Characterization of Crystallization Behavior using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the thermal properties and crystallization kinetics of the HEDS-nucleated polymer.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
HEDS-nucleated polymer pellets
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the polymer pellets into an aluminum DSC pan and seal it with a lid.
-
DSC Program (Non-isothermal Crystallization):
-
Segment 1: Heat the sample from 25 °C to 240 °C at a rate of 20 °C/min and hold for 3 minutes to erase the thermal history.[5]
-
Segment 2: Cool the sample to 25 °C at a controlled rate (e.g., 10 °C/min). Record the melt crystallization temperature (Tc) and enthalpy (ΔHc).
-
Segment 3: Heat the sample again to 240 °C at 10 °C/min. Record the glass transition temperature (Tg), cold crystallization temperature (Tcc), melting temperature (Tm), and their respective enthalpies (ΔHcc and ΔHm).
-
-
DSC Program (Isothermal Crystallization):
-
Segment 1: Heat the sample from 25 °C to 240 °C at 20 °C/min and hold for 3 minutes.[5]
-
Segment 2: Rapidly cool the sample (e.g., 60 °C/min) to the desired isothermal crystallization temperature (e.g., 110 °C).[5]
-
Segment 3: Hold the sample at the isothermal temperature for a sufficient time (e.g., 60 minutes) to allow for complete crystallization.[5]
-
Segment 4: Heat the sample to 240 °C at 10 °C/min to observe the melting behavior of the isothermally crystallized sample.[5]
-
-
Data Analysis:
-
Calculate the degree of crystallinity (Xc) using the following equation:
-
Xc (%) = [(ΔHm - ΔHcc) / ΔHm0] x 100
-
Where ΔHm is the enthalpy of melting, ΔHcc is the enthalpy of cold crystallization, and ΔHm0 is the theoretical melting enthalpy of a 100% crystalline polymer (for PLA, this is typically 93 J/g).[7]
-
-
From the isothermal data, determine the crystallization half-time (t1/2) and analyze the crystallization kinetics using the Avrami equation.
-
Protocol 3: Evaluation of Mechanical Properties
This protocol provides a general guideline for testing the mechanical properties of the HEDS-nucleated polymer. Specific dimensions and testing conditions should follow relevant ASTM standards.
Materials and Equipment:
-
Injection molding machine or compression molder
-
Universal Testing Machine (UTM) with tensile grips
-
Standardized test specimen molds (e.g., ASTM D638 for tensile properties, ASTM D256 for Izod impact strength)
-
HEDS-nucleated polymer pellets
Procedure:
-
Specimen Preparation:
-
Dry the pellets as described in Protocol 1.
-
Use an injection molding machine or a compression molder to prepare standardized test specimens according to the desired ASTM standard (e.g., ASTM D638 for tensile test specimens).[8]
-
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours before testing, as specified in the relevant ASTM standard.
-
Tensile Testing (ASTM D638):
-
Mount the dumbbell-shaped specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to determine tensile strength, tensile modulus, and elongation at break.
-
-
Impact Testing (ASTM D256):
-
Perform an Izod or Charpy impact test on notched specimens to determine the impact resistance of the material.
-
Protocol 4: Assessment of Biodegradability
This protocol gives an overview of how to assess the biodegradability of the HEDS-nucleated polymer in a controlled composting environment according to ISO 14855.
Materials and Equipment:
-
Controlled composting apparatus (respirometer)
-
Mature compost
-
Test polymer samples (e.g., films or powders)
-
Positive control (e.g., cellulose)
-
Negative control (e.g., polyethylene)
Procedure:
-
Sample Preparation: Prepare the test polymer in a form that allows for optimal interaction with the compost, such as thin films or a powder with a defined particle size.[9]
-
Test Setup: Mix the test sample with a specified amount of mature compost and place it in the respirometer vessel. Prepare parallel vessels with the positive and negative controls.
-
Incubation: Maintain the respirometer at a constant temperature (e.g., 58 °C) and aeration for the duration of the test (typically up to 6 months).
-
Data Collection: Continuously monitor the amount of carbon dioxide evolved from each vessel.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the cumulative CO2 evolved from the test sample to its theoretical maximum CO2 production (based on its carbon content). The test is considered valid if the positive control shows a satisfactory level of biodegradation.[9]
Applications in Drug Development
The ability to tailor the properties of biodegradable polymers using nucleating agents like HEDS opens up new possibilities in drug development:
-
Controlled Drug Release: The crystallinity of a polymer matrix can significantly influence the diffusion rate of an encapsulated drug. By controlling the degree of crystallinity with HEDS, it may be possible to fine-tune the drug release profile of a delivery system.
-
Medical Implants and Scaffolds: For load-bearing applications such as orthopedic implants or tissue engineering scaffolds, a higher degree of crystallinity can provide the necessary mechanical strength and rigidity. The use of HEDS can help achieve these desired properties in biodegradable materials, eliminating the need for a second surgery for implant removal.
-
Nanoparticle and Microparticle Formulation: The enhanced thermal stability of highly crystalline polymers can be advantageous during the formulation of drug-loaded nanoparticles and microparticles, particularly for methods that involve heating steps.
Conclusion
The use of HEDS as a nucleating agent presents a promising strategy for enhancing the properties of biodegradable polymers. By promoting rapid and uniform crystallization, HEDS can lead to materials with improved thermal stability, mechanical strength, and potentially, tailored degradation and drug release kinetics. The protocols provided in this document offer a comprehensive guide for researchers to explore the potential of HEDS in their own applications, from sustainable packaging to advanced drug delivery systems. It is recommended to perform initial screening experiments to determine the optimal concentration of HEDS for the specific biodegradable polymer and processing conditions being used.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Crystallization of Polylactic Acid with Organic Nucleating Agents under Quiescent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. Biodegradability Evaluation of Polymers by ISO 14855-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modifying Protein Thiol Groups with Hydroxyethyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyethyl disulfide (HEDS), also known as 2,2'-dithiodiethanol, is an organosulfur compound featuring a disulfide bond flanked by two hydroxyethyl groups.[1][2] This symmetrical disulfide serves as a valuable tool in protein chemistry, primarily for the reversible modification of protein thiol groups (sulfhydryl groups) found in cysteine residues. The reaction involves a thiol-disulfide exchange, where the thiol group of a cysteine attacks the disulfide bond of HEDS, resulting in the formation of a mixed disulfide between the protein and a 2-hydroxyethylthio moiety, and the release of 2-mercaptoethanol. This modification is reversible upon treatment with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
These application notes provide detailed protocols and data for the use of HEDS in modifying protein thiol groups, with a focus on its application in the well-established glutaredoxin (Grx) activity assay. Additionally, potential applications in protein labeling, reversible blocking of cysteine residues, and its relevance in the context of drug development are discussed.
Physicochemical Properties of this compound
A clear understanding of the properties of HEDS is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀O₂S₂ | [1] |
| Molecular Weight | 154.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 158-163 °C at 3.5 mmHg | [2] |
| Melting Point | 25-27 °C | [2] |
| Density | 1.261 g/mL at 25 °C | [2] |
| Solubility | Moderately soluble in water; soluble in organic solvents | [1] |
| CAS Number | 1892-29-1 | [1] |
Core Application: Glutaredoxin Activity Assay
The most prominent application of HEDS is in the spectrophotometric assay to determine the activity of glutaredoxins (Grxs). Grxs are small oxidoreductases that catalyze the reduction of protein-glutathione mixed disulfides. In this assay, HEDS serves as a substrate that, in the presence of glutathione (GSH), generates a mixed disulfide which is the substrate for Grx. The overall reaction is coupled to the oxidation of NADPH by glutathione reductase (GR), which can be monitored by the decrease in absorbance at 340 nm.
Signaling Pathway and Assay Principle
The HEDS assay for glutaredoxin activity follows a coupled enzymatic reaction pathway.
Caption: Glutaredoxin assay reaction cascade.
Experimental Protocol: Glutaredoxin Activity Assay
This protocol is adapted from established methods for measuring Grx activity.
Materials:
-
This compound (HEDS)
-
Reduced glutathione (GSH)
-
NADPH
-
Glutathione reductase (GR) from baker's yeast
-
Bovine serum albumin (BSA)
-
Tris-HCl buffer (1 M, pH 8.0)
-
EDTA (0.5 M, pH 8.0)
-
Protein sample containing glutaredoxin
-
Spectrophotometer capable of measuring absorbance at 340 nm
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 2 mM EDTA, pH 8.0.
-
HEDS Stock Solution: 100 mM HEDS in ethanol or water.
-
GSH Stock Solution: 100 mM GSH in Assay Buffer. Neutralize to pH 7.0 if necessary.
-
NADPH Stock Solution: 10 mM NADPH in Assay Buffer.
-
GR Stock Solution: 100 units/mL GR in Assay Buffer.
-
BSA Stock Solution: 10 mg/mL BSA in Assay Buffer.
Assay Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing the following components (final concentrations):
-
100 mM Tris-HCl, pH 8.0
-
2 mM EDTA
-
0.1 mg/mL BSA
-
1 mM GSH
-
0.4 mM NADPH
-
1 unit/mL Glutathione Reductase
-
Bring the volume to 950 µL with water.
-
-
Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding 50 µL of the protein sample (containing Grx).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
To start the Grx-catalyzed reaction, add 7 µL of 100 mM HEDS stock solution (final concentration 0.7 mM).
-
Continue to monitor the decrease in absorbance at 340 nm for an additional 5-10 minutes. The rate of NADPH oxidation after the addition of HEDS represents the Grx activity.
Data Analysis:
Calculate the Grx activity using the Beer-Lambert law. The rate of NADPH oxidation is proportional to the rate of the Grx-catalyzed reaction.
-
Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme) * (1 / C_enzyme)
-
ΔA₃₄₀/min: The change in absorbance at 340 nm per minute (corrected for any background rate before adding HEDS).
-
ε: Molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
l: Path length of the cuvette (typically 1 cm).
-
V_total: Total volume of the assay (e.g., 1 mL).
-
V_enzyme: Volume of the enzyme sample added.
-
C_enzyme: Concentration of the enzyme in the sample (mg/mL).
-
General Protocol for Reversible Thiol Modification
While less documented than its use in the Grx assay, HEDS can be employed for the general and reversible modification of protein thiol groups. This can be useful for temporarily blocking cysteine residues during other chemical modifications or for studying the role of specific thiols in protein function.
Experimental Workflow
The general workflow for reversible protein thiol modification using HEDS involves three main stages: modification, removal of excess reagent, and de-modification.
Caption: Workflow for reversible thiol modification.
Protocol for Reversible Blocking of Cysteine Residues
Materials:
-
Protein with accessible cysteine residues
-
This compound (HEDS)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Reducing agent (e.g., DTT or TCEP)
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has existing disulfide bonds that need to be modified, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Modification Reaction:
-
Prepare a stock solution of HEDS (e.g., 100 mM in water or a compatible organic solvent).
-
Add a 10- to 50-fold molar excess of HEDS to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and excess of HEDS should be determined empirically for each protein.
-
-
Removal of Excess HEDS: Remove the unreacted HEDS and the 2-mercaptoethanol byproduct by dialysis against the reaction buffer or by using a desalting column.
-
Confirmation of Modification (Optional): The extent of modification can be assessed using Ellman's reagent (DTNB) to quantify the remaining free thiols or by mass spectrometry to determine the mass shift corresponding to the addition of the hydroxyethylthio group (+77 Da).
-
De-modification (Reversal): To reverse the modification, treat the modified protein with a reducing agent such as 5-20 mM DTT or TCEP for 1 hour at room temperature. The restored free thiol can be confirmed again using Ellman's reagent or mass spectrometry.
Comparison with Other Thiol-Modifying Reagents
The choice of a thiol-modifying reagent depends on the specific application, including the desired stability of the modification and the experimental conditions.
| Reagent | Reaction Type | Bond Formed | Reversibility | Key Features |
| This compound (HEDS) | Thiol-disulfide exchange | Disulfide | Reversible with reducing agents | Mild reaction conditions; generates a small, hydrophilic modification. |
| Iodoacetamide | Alkylation | Thioether | Irreversible | Reacts with thiols at neutral to alkaline pH; can have some reactivity with other nucleophilic residues. |
| N-Ethylmaleimide (NEM) | Michael addition | Thioether | Irreversible | Highly specific for thiols at pH 6.5-7.5; reaction is rapid. |
| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Thiol-disulfide exchange | Disulfide | Reversible with reducing agents | Primarily used for quantifying thiols due to the release of a chromogenic product. |
| Pyridyl Disulfides (e.g., SPDP) | Thiol-disulfide exchange | Disulfide | Reversible with reducing agents | Used for introducing thiol groups or for crosslinking; release of a chromophore allows for monitoring the reaction. |
Applications in Drug Development
The principle of reversible disulfide linkage, as exemplified by HEDS, is highly relevant in drug development, particularly in the design of antibody-drug conjugates (ADCs). While derivatives of HEDS are more commonly used as ADC linkers, the underlying chemistry is the same. The disulfide bond is stable in the bloodstream but can be cleaved in the reducing environment inside a target cell, releasing the cytotoxic payload. This targeted drug release mechanism enhances the therapeutic window of the drug.
Troubleshooting
-
Low Modification Efficiency:
-
Ensure that the protein thiols are fully reduced before starting the modification.
-
Increase the molar excess of HEDS or the incubation time.
-
Optimize the reaction pH (typically around 7.0-8.0 for thiol-disulfide exchange).
-
-
Protein Precipitation:
-
The protein may be unstable under the reaction conditions. Try performing the reaction at a lower temperature (4°C).
-
Ensure the concentration of any organic solvent used to dissolve HEDS is low in the final reaction mixture.
-
-
Incomplete De-modification:
-
Increase the concentration of the reducing agent or the incubation time.
-
Ensure the reducing agent is fresh and active.
-
Conclusion
This compound is a versatile reagent for the reversible modification of protein thiol groups. Its primary and well-characterized application is in the glutaredoxin activity assay. Furthermore, its ability to reversibly block cysteine residues offers potential for its use in protein structure-function studies and as a tool in protein chemistry workflows. The principle of thiol-disulfide exchange that HEDS utilizes is also a cornerstone in the design of cleavable linkers for targeted drug delivery systems. Researchers and drug development professionals can leverage the properties of HEDS for a range of applications, provided that the experimental conditions are carefully optimized for the specific protein and application of interest.
References
Application Notes and Protocols for Thiol-Disulfide Exchange with 2-Hydroxyethyl Disulfide (HEDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-disulfide exchange is a fundamental and ubiquitous biochemical reaction critical for protein folding, stability, and the regulation of cellular signaling pathways. This reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide and the release of a thiol. 2-Hydroxyethyl disulfide (HEDS) is a simple, water-soluble disulfide that serves as a valuable tool for studying the kinetics and mechanisms of thiol-disulfide exchange reactions. Its reaction with various thiols, such as glutathione (GSH) and cysteine, is a model system for understanding more complex biological redox processes.
These application notes provide a detailed overview of the experimental setup for thiol-disulfide exchange reactions involving HEDS, protocols for monitoring these reactions, and applications in drug development.
Core Mechanism of Thiol-Disulfide Exchange
The thiol-disulfide exchange reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation: A thiol (R-SH) deprotonates to form a more reactive thiolate anion (R-S⁻). The rate of this step is pH-dependent.
-
Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in HEDS.
-
Formation of a New Disulfide: This attack cleaves the disulfide bond in HEDS, forming a new mixed disulfide.
-
Release of a Thiol: The other sulfur atom of HEDS is released as 2-mercaptoethanol.
This exchange is a reversible reaction, and the equilibrium position is determined by the relative redox potentials of the participating thiols and disulfides.[1]
Data Presentation: Quantitative Data for Thiol-Disulfide Exchange Reactions
Table 1: Reaction Parameters for Thiol-Disulfide Exchange with HEDS and Glutathione (GSH)
| Parameter | Value/Condition | Reference |
| Reaction | HEDS + 2GSH ⇌ 2-mercaptoethanol + GSSG | [1] |
| Equilibrium | Reached within 60 minutes in previous studies. | [1] |
| Initial Reactant Concentrations (Forward Reaction) | 0.9 mM HEDS, 1.8 mM GSH | [1] |
| Initial Reactant Concentrations (Reverse Reaction) | 1.8 mM 2-mercaptoethanol, 0.9 mM GSSG | [1] |
| Observation | The same equilibrium point was reached from both forward and reverse directions. | [1] |
| Enzymatic Catalysis | The reaction is catalyzed by glutaredoxin (Grx). | [2] |
Table 2: General Kinetic Constants for Thiol-Disulfide Exchange Reactions
| Reactants | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Somatostatin + GSH | 7.4 | 25 | 1.4 (forward), 2.8 x 10³ (reverse) | [3] |
| Dithiothreitol + GSSG | 7.0 | 25 | 1.7 x 10³ (forward) | [4][5] |
| Cysteine + H₂O₂ (to form cystine) | 7.4 | 25 | ~0.2-0.3 | [6][7] |
Note: The rate constants for the reaction of cysteine with hydrogen peroxide are provided as a reference for a related thiol oxidation reaction.
Experimental Protocols
Protocol 1: General Setup for Non-Enzymatic Thiol-Disulfide Exchange with HEDS
This protocol describes a basic setup to study the direct reaction between HEDS and a thiol-containing compound like glutathione (GSH).
Materials:
-
2-Hydroxyethyl disulfide (HEDS)
-
Reduced L-Glutathione (GSH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Deionized water
-
Reaction vials or microcentrifuge tubes
-
Analytical instrument for monitoring (e.g., UV-Vis spectrophotometer with Ellman's reagent, or HPLC system)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HEDS (e.g., 10 mM) in phosphate buffer.
-
Prepare a fresh stock solution of GSH (e.g., 20 mM) in phosphate buffer immediately before use to minimize oxidation.
-
-
Reaction Setup:
-
In a reaction vial, combine the phosphate buffer, HEDS stock solution, and deionized water to achieve the desired final concentration of HEDS (e.g., 1 mM) in a specific reaction volume.
-
Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the GSH stock solution to the reaction mixture to achieve the desired final concentration (e.g., 2 mM).
-
Mix the solution thoroughly but gently.
-
-
Monitoring the Reaction:
-
At various time points, withdraw aliquots of the reaction mixture for analysis.
-
The reaction can be monitored by measuring the decrease in free thiol concentration using Ellman's reagent (see Protocol 2) or by separating and quantifying the reactants and products using HPLC (see Protocol 3).
-
Protocol 2: Quantification of Free Thiols using Ellman's Assay
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used to quantify free sulfhydryl groups.[8][9][10][11]
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[8]
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Assay:
-
Measurement:
-
Measure the absorbance at 412 nm using a spectrophotometer.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM cysteine) from all readings.
-
Plot the absorbance of the cysteine standards versus their concentrations to generate a standard curve.
-
Determine the concentration of free thiols in the experimental samples by interpolating their absorbance values on the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).[8]
-
Protocol 3: Analysis of Thiol-Disulfide Exchange by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique to separate and quantify all components of the reaction mixture: the starting thiol, HEDS, the mixed disulfide, and the final disulfide product.[12][13][14]
Materials:
-
HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Quenching solution (e.g., a strong acid like perchloric acid or a thiol-reactive compound like N-ethylmaleimide to stop the reaction).
Procedure:
-
Sample Preparation:
-
At each time point, withdraw an aliquot from the reaction mixture (Protocol 1).
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched sample into the HPLC system.
-
Run a suitable gradient to separate the different species.
-
Monitor the elution profile at an appropriate wavelength (e.g., 210-220 nm for peptide bonds if applicable, or a wavelength where the compounds of interest absorb).
-
-
Quantification:
-
Identify the peaks corresponding to each reactant and product based on the retention times of pure standards.
-
Integrate the peak areas to determine the relative concentrations of each species at each time point.
-
Use standard curves of known concentrations for each compound for absolute quantification.
-
Application in Redox-Responsive Drug Delivery
The significant difference in redox potential between the extracellular (oxidizing) and intracellular (reducing, high GSH concentration) environments can be exploited for targeted drug delivery.[15][16][17][18] Disulfide bonds, such as the one in HEDS, can be incorporated into drug delivery systems as cleavable linkers.
Principle: A drug is conjugated to a nanocarrier via a disulfide linker. This linkage is stable in the bloodstream. Upon internalization into a cell, the high concentration of intracellular GSH rapidly cleaves the disulfide bond through thiol-disulfide exchange, releasing the drug at the target site.
Protocol 4: Conceptual Formulation of a HEDS-based Redox-Responsive Nanocarrier
This protocol provides a conceptual framework for creating a drug delivery system using a HEDS-like disulfide linker.
Materials:
-
A polymer or lipid for forming the nanocarrier (e.g., PEG, chitosan, liposomes).
-
A drug with a suitable functional group for conjugation (e.g., a thiol or amine).
-
HEDS or a derivative with appropriate functional groups for linking the polymer and the drug.
-
Cross-linking agents and solvents.
Procedure:
-
Synthesis of the Drug-Linker Conjugate:
-
Chemically modify the drug and HEDS (or a derivative) to introduce reactive groups that can form a disulfide bond.
-
-
Conjugation to the Nanocarrier:
-
Attach the drug-linker conjugate to the polymer or lipid that will form the nanocarrier.
-
-
Nanoparticle Formulation:
-
Formulate the drug-polymer/lipid conjugate into nanoparticles using methods like nanoprecipitation, emulsification, or self-assembly.
-
-
Characterization:
-
Characterize the nanoparticles for size, surface charge, drug loading efficiency, and stability.
-
-
In Vitro Drug Release Study:
-
Incubate the nanoparticles in buffer solutions with and without a reducing agent like GSH (e.g., 10 µM vs. 10 mM to mimic extracellular and intracellular conditions, respectively).
-
At various time points, measure the amount of released drug using HPLC or a suitable analytical method. This will demonstrate the redox-responsive release profile.
-
Visualizations
Caption: The core mechanism of thiol-disulfide exchange with HEDS.
Caption: A generalized experimental workflow for studying thiol-disulfide exchange.
Caption: The catalytic cycle of glutaredoxin in protein deglutathionylation.
Caption: The role of Protein Disulfide Isomerase (PDI) in oxidative protein folding.
References
- 1. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaredoxin: Discovery, redox defense and much more - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Equilibria of the Thiol/Disulfide Exchange Reactions of Somatostatin with Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. interchim.fr [interchim.fr]
- 12. An improved HPLC measurement for GSH and GSSG in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of GSH, GSSG, and GSNO using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of Glutathione oxidized (GSSG) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. Doxorubicin-Bound Hydroxyethyl Starch Conjugate Nanoparticles with pH/Redox Responsive Linkage for Enhancing Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: HEDS as a Chain Extender in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N'-bis(2-hydroxyethyl)dithiooxamide (HEDS) as a chain extender in the synthesis of polyurethanes (PUs). The incorporation of HEDS introduces dynamic disulfide bonds into the polymer backbone, imparting self-healing properties to the material. This makes HEDS-modified polyurethanes promising candidates for a variety of applications, including in the development of advanced drug delivery systems, medical devices, and smart coatings.
Introduction to HEDS in Polyurethane Chemistry
Polyurethanes are a versatile class of polymers formed through the reaction of a diisocyanate with a polyol.[1] The properties of polyurethanes can be tailored by varying the types of diisocyanate and polyol used, as well as by incorporating a chain extender.[1] Chain extenders are low molecular weight diols or diamines that react with the isocyanate groups to form the hard segments of the polyurethane, influencing the material's mechanical properties, such as hardness, tensile strength, and elasticity.[2]
HEDS, with its two hydroxyl groups, acts as a diol chain extender. The key feature of HEDS is the presence of a disulfide bond (-S-S-) in its structure. This bond is dynamic, meaning it can break and reform under specific stimuli, such as heat or light.[3][4] When incorporated into the polyurethane backbone, these disulfide bonds provide a mechanism for self-healing. Upon damage, such as a scratch or crack, the application of a stimulus can trigger the cleavage of the disulfide bonds, allowing the polymer chains to flow and rebond, thus repairing the damage.[5]
Key Applications and Advantages
The primary application of HEDS in polyurethane synthesis is the development of self-healing materials.[3][4] This property is highly desirable in numerous fields:
-
Biomedical Devices: Self-healing coatings on medical implants or devices can enhance their longevity and performance.
-
Drug Delivery: Smart polymers that can respond to stimuli for controlled drug release can be designed using dynamic bonds like disulfides.
-
Flexible Electronics: Self-healing substrates and encapsulants can improve the durability and reliability of wearable and flexible electronic devices.[3]
-
Coatings: Protective coatings with self-healing capabilities can repair scratches and minor damages, extending the lifespan of the coated object.
Advantages of using HEDS:
-
Intrinsic Self-Healing: The healing mechanism is inherent to the material's chemical structure.[6]
-
Tunable Properties: The mechanical and self-healing properties can be tuned by adjusting the concentration of HEDS and the overall polyurethane formulation.[4]
-
Improved Durability: The ability to self-repair can lead to materials with longer service lifetimes.
Experimental Protocols
The following protocols are generalized procedures based on methodologies reported in the scientific literature. Researchers should optimize these protocols for their specific reagents and desired material properties.
Synthesis of Self-Healing Polyurethane via Prepolymer Method
This method involves a two-step process: the formation of an isocyanate-terminated prepolymer, followed by chain extension with HEDS.
Materials:
-
Polyol (e.g., Polytetramethylene glycol - PTMG, Polycaprolactone diol - PCL)
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI, Hexamethylene diisocyanate - HDI)
-
N,N'-bis(2-hydroxyethyl)dithiooxamide (HEDS)
-
2,2-Bis(hydroxymethyl)propionic acid (DMPA) - for waterborne polyurethanes
-
Triethylamine (TEA) - for neutralization
-
Solvent (e.g., N,N-Dimethylformamide - DMF, Acetone)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
Protocol:
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the polyol and DMPA (if preparing a waterborne PU).
-
Heat the mixture to a specified temperature (e.g., 70-80 °C) under a nitrogen atmosphere to remove moisture.
-
Add the diisocyanate to the flask and continue stirring.
-
Add a catalytic amount of DBTDL to initiate the polymerization.
-
Allow the reaction to proceed for a set time (e.g., 2-3 hours) to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by determining the NCO content via titration.
-
-
Chain Extension:
-
Dissolve HEDS in a suitable solvent (e.g., DMF).
-
Cool the prepolymer mixture to a lower temperature (e.g., 25 °C).[7]
-
Slowly add the HEDS solution dropwise to the prepolymer with vigorous stirring.[7]
-
Continue the reaction until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the FTIR spectrum (around 2270 cm⁻¹).
-
-
For Waterborne Polyurethane (WPU):
-
After chain extension, add triethylamine (TEA) to neutralize the carboxylic acid groups of the DMPA.
-
Disperse the polyurethane in deionized water with high-speed stirring to form a stable emulsion.
-
-
Film Casting:
-
Pour the final polyurethane solution or dispersion into a mold (e.g., a PTFE dish).
-
Dry the cast film in an oven at a controlled temperature (e.g., 60 °C) for an extended period (e.g., 24-48 hours) to remove the solvent and/or water completely.
-
Characterization of HEDS-based Polyurethanes
-
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the successful synthesis of the polyurethane and the incorporation of HEDS.
-
Mechanical Properties: Tensile testing is performed to determine the tensile strength, elongation at break, and Young's modulus of the material.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer.[8]
-
Self-Healing Properties:
-
A scratch or cut is intentionally made on the surface of the polyurethane film.
-
The damaged sample is then subjected to a healing stimulus, typically heat (e.g., 70-110 °C) for a specific duration (e.g., 1-4 hours).[4][7]
-
The healing efficiency is quantified by comparing the mechanical properties (e.g., tensile strength) of the healed sample to the original, undamaged sample.[7]
-
Data Presentation
The following tables summarize the quantitative data reported for polyurethanes synthesized with disulfide-containing chain extenders.
Table 1: Mechanical Properties of Disulfide-Containing Polyurethanes
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| WPU with HEDS (analogue) | 3.39 (reprocessed) | - | - | [7] |
| PU with disulfide bonds | Up to 42.3 | >1000 | - | [9] |
| PU with disulfide bonds | 6.8 | 800 | - | [10] |
| pH-responsive PU with disulfide bonds | - | - | 112 | [4] |
Table 2: Self-Healing Efficiency of Disulfide-Containing Polyurethanes
| Polymer System | Healing Conditions | Healing Efficiency (%) | Reference |
| WPU with HEDS (analogue) | 70 °C for 4 h | 96.14 | [7] |
| WPU with HEDS (analogue) | 25 °C for 24 h | 84.21 | [7] |
| pH-responsive PU with disulfide bonds | 110 °C | 93.7 | [4] |
| Transparent PU with disulfide bonds | Moderate Temperature | >90 | [10] |
Visualizations
Diagrams of Synthesis and Self-Healing Mechanism
Caption: Workflow for the synthesis of self-healing polyurethane using HEDS as a chain extender.
Caption: Mechanism of disulfide bond-based self-healing in polyurethanes.
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Properties of Self-Healing Waterborne Polyurethane Based on Dynamic Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Structure and Thermal Properties versus Accelerated Aging of Bio-Based Poly(ether-urethanes) with Modified Hard Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning chain extender structure to prepare high-performance thermoplastic polyurethane elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis and Application of a Multifunctional Disulfide-Based Initiator for Stimuli-Responsive Drug Delivery Systems
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the synthesis of a multifunctional initiator, bis[2-(2-bromoisobutyryloxy)ethyl] disulfide, derived from hydroxyethyl disulfide. This initiator is designed for Atom Transfer Radical Polymerization (ATRP) to produce well-defined polymers with a centrally located, cleavable disulfide bond. Such polymers are of significant interest in the development of advanced drug delivery systems. The disulfide linkage remains stable under physiological conditions but is readily cleaved in the reducing environment of the intracellular cytoplasm, particularly in tumor cells with elevated glutathione (GSH) concentrations.[][2] This targeted cleavage allows for the controlled release of encapsulated therapeutics directly at the site of action, enhancing efficacy and minimizing off-target toxicity.[3][4][5] These application notes provide a comprehensive guide to the synthesis of the initiator, subsequent polymerization, and characterization, along with protocols for evaluating drug release.
Data Presentation
Table 1: Polymerization of Methyl Methacrylate (MMA) using Bis[2-(2-bromoisobutyryloxy)ethyl] disulfide Initiator
| Entry | [MMA]:[Initiator]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | M_n (GPC, g/mol ) | M_w/M_n (PDI) |
| 1 | 100:1:1:2 | 4 | 65 | 7,800 | 1.15 |
| 2 | 100:1:1:2 | 8 | 92 | 10,500 | 1.18 |
| 3 | 200:1:1:2 | 6 | 78 | 16,200 | 1.21 |
| 4 | 200:1:1:2 | 12 | 95 | 19,800 | 1.25 |
M_n = Number-average molecular weight; M_w/M_n = Polydispersity Index; GPC = Gel Permeation Chromatography. Data is representative of typical results.
Table 2: Doxorubicin (DOX) Release from Disulfide-Containing Polymeric Micelles
| Time (h) | Cumulative Release (%) in PBS (pH 7.4) | Cumulative Release (%) in PBS with 10 mM GSH (pH 7.4) |
| 1 | 5 | 25 |
| 4 | 12 | 60 |
| 8 | 18 | 85 |
| 12 | 22 | 95 |
| 24 | 28 | 98 |
GSH = Glutathione. Data illustrates the accelerated drug release in a reducing environment.[4][6]
Experimental Protocols
Protocol 1: Synthesis of Bis[2-(2-bromoisobutyryloxy)ethyl] disulfide Initiator
This protocol describes the synthesis of the bifunctional ATRP initiator from 2,2'-dithiodiethanol.
Materials:
-
2,2'-Dithiodiethanol (1 equivalent)
-
2-Bromoisobutyryl bromide (2.2 equivalents)
-
Triethylamine (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2,2'-dithiodiethanol and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add 2-bromoisobutyryl bromide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure initiator as a pale yellow oil.
-
Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: ATRP of Methyl Methacrylate (MMA) using the Disulfide Initiator
This protocol details a typical ATRP procedure for synthesizing a well-defined polymer with a central disulfide bond.
Materials:
-
Bis[2-(2-bromoisobutyryloxy)ethyl] disulfide initiator
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or other suitable solvent)
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
To a Schlenk flask, add the desired amount of the disulfide initiator and CuBr.
-
Seal the flask, and alternatively evacuate and backfill with nitrogen three times.
-
Add deoxygenated MMA and anisole to the flask via syringe.
-
Add deoxygenated PMDETA via syringe to the stirred solution to initiate the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C).
-
Monitor the polymerization by taking samples at timed intervals for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and PDI).
-
To quench the polymerization, open the flask to air and dilute with a suitable solvent like THF.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer by GPC, ¹H NMR, and DSC.
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the reduction-sensitive release of a drug from polymer micelles.
Materials:
-
Drug-loaded disulfide-containing polymeric micelles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator at 37°C
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Prepare a solution of the drug-loaded micelles in PBS.
-
Transfer a known volume of the micelle solution into a dialysis bag.
-
Place the dialysis bag into a larger container with PBS (pH 7.4) as the release medium. For the reduction-triggered release, add GSH to the release medium to a final concentration of 10 mM.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Workflow for the synthesis of the disulfide initiator and subsequent ATRP.
Caption: Cellular uptake and glutathione-mediated drug release pathway.
Caption: Glutathione (GSH) mediated cleavage of the disulfide bond.
References
- 2. benchchem.com [benchchem.com]
- 3. Glutathione-triggered disassembly of dual disulfide located degradable nanocarriers of polylactide-based block copolymers for rapid drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy [frontiersin.org]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. clausiuspress.com [clausiuspress.com]
Application Notes and Protocols for HPLC Analysis of Hydroxyethyl Disulfide and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyethyl disulfide (HEDS) is a symmetrical disulfide that plays a significant role as a substrate in biochemical assays, particularly for the enzyme glutaredoxin. Glutaredoxins are critical components of the cellular antioxidant defense system, catalyzing the reduction of disulfide bonds. The reaction of HEDS with glutathione (GSH) is a key process in these assays and serves as a model for understanding the broader mechanisms of thiol-disulfide exchange. Accurate and reliable quantification of HEDS and its reaction products by High-Performance Liquid Chromatography (HPLC) is essential for studying enzyme kinetics, inhibitor screening, and understanding cellular redox signaling pathways.
This document provides detailed application notes and experimental protocols for the HPLC analysis of this compound and its primary reaction products formed during its interaction with glutathione.
Reaction of this compound with Glutathione
The reaction between this compound and glutathione is a two-step process that is central to the glutaredoxin assay.[1]
-
Step 1: Formation of a Mixed Disulfide: HEDS reacts with a molecule of reduced glutathione (GSH) to form a mixed disulfide, S-(2-hydroxyethylthio)glutathione (GSSEtOH), and one molecule of 2-mercaptoethanol (2-ME).
-
Step 2: Reduction of the Mixed Disulfide: The mixed disulfide (GSSEtOH) is subsequently reduced by a second molecule of GSH to yield one molecule of glutathione disulfide (GSSG) and a second molecule of 2-mercaptoethanol.
The overall reaction consumes two molecules of GSH and one molecule of HEDS to produce two molecules of 2-ME and one molecule of GSSG.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for the Analysis of the Reaction between this compound and Glutathione
This protocol is adapted from methodologies used to study the non-enzymatic reaction between HEDS and GSH.[1]
Objective: To separate and quantify this compound (HEDS), 2-mercaptoethanol (2-ME), and monitor the progress of the reaction with glutathione.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Supelco Ascentis® C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent
-
Mobile Phase: 75:25 (v/v) Water/Methanol
-
Standards: this compound, 2-Mercaptoethanol, Glutathione (reduced), Glutathione disulfide
-
Sample Diluent: Deionized water or reaction buffer
HPLC Conditions:
| Parameter | Value |
| Column | Supelco Ascentis® C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 75:25 (v/v) Water/Methanol |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approx. 25 °C) |
| Run Time | 15 minutes |
Procedure:
-
Standard Preparation: Prepare individual stock solutions of HEDS, 2-ME, GSH, and GSSG in the sample diluent at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all components at appropriate concentrations for calibration.
-
Sample Preparation: At various time points of the reaction between HEDS and GSH, withdraw an aliquot of the reaction mixture and quench the reaction by dilution with an equal volume of cold mobile phase or a suitable quenching agent.
-
Injection: Inject the prepared standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the peaks based on the retention times of the standards. Construct a calibration curve for each analyte to determine the concentration in the reaction samples.
Protocol 2: General Purpose Isocratic HPLC Method for this compound
This protocol provides a general method for the analysis of this compound in various sample matrices.
Objective: To provide a robust and simple isocratic HPLC method for the routine analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid (for standard RP-HPLC) or 0.1% Formic Acid (for LC-MS compatibility).
-
Standard: this compound
-
Sample Diluent: Mobile phase
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 20:80 (v/v) Acetonitrile/Water + 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of HEDS in the sample diluent at 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Dilute the sample containing HEDS with the mobile phase to fall within the calibration range.
-
Injection and Analysis: Follow the injection and data analysis steps as outlined in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the separation of this compound and its reaction products with glutathione using an isocratic HPLC method similar to Protocol 1. Please note that these values are illustrative and may vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: Representative Quantitative Data for HPLC Analysis
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| Glutathione (GSH) | ~3.5 | 0.5 | 1.5 |
| 2-Mercaptoethanol (2-ME) | ~4.2 | 1.0 | 3.0 |
| Glutathione Disulfide (GSSG) | ~5.1 | 0.2 | 0.7 |
| This compound (HEDS) | ~7.8 | 0.8 | 2.5 |
| S-(2-hydroxyethylthio)glutathione (GSSEtOH) | ~9.5 | 0.4 | 1.2 |
Mandatory Visualizations
Glutaredoxin-Catalyzed Reduction of this compound
The following diagram illustrates the signaling pathway and reaction cascade involving this compound in the context of the glutaredoxin assay.
References
Application Notes and Protocols for the Quantitative Determination of Hydroxyethyl Disulfide in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative determination of hydroxyethyl disulfide (HEDS) in solution.[1] this compound, also known as 2,2'-dithiodiethanol, is a compound used in various research and industrial applications, including as a substrate in enzymatic assays and as an intermediate in chemical synthesis.[1][2] Accurate quantification of HEDS is crucial for quality control, reaction monitoring, and biochemical assay development. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and an indirect spectrophotometric assay, providing comprehensive protocols and data presentation guidelines.
Introduction
This compound (C4H10O2S2, MW: 154.25 g/mol ) is an organic disulfide that plays a significant role in various chemical and biological studies.[1][2] It is notably used in the HEDS assay to determine the activity of glutaredoxins, a family of redox-active proteins.[3][4][5] The quantification of HEDS is essential for ensuring the accuracy and reproducibility of such assays, as well as for monitoring its synthesis and degradation. This application note outlines three common analytical methods for the reliable quantification of this compound in solution.
Analytical Methods
Three primary methods for the quantitative determination of this compound are presented: High-Performance Liquid Chromatography (HPLC) for high-specificity separation and quantification, Gas Chromatography (GC) for volatile sample analysis, and an indirect spectrophotometric method for a simpler, high-throughput assay.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[6] Reverse-phase HPLC is particularly well-suited for this purpose.[6]
Experimental Protocol: HPLC Method
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm)[3]
-
Autosampler and data acquisition software
-
-
Reagents:
-
Acetonitrile (MeCN), HPLC grade
-
Ultrapure water
-
Phosphoric acid (H3PO4) or Formic acid (for MS compatibility)[6]
-
This compound standard
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
-
Quantification:
-
Inject the prepared sample.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation: HPLC Quantification of this compound
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Sample | 457,020 |
| Calculated Concentration | 30 µg/mL |
Gas Chromatography (GC)
Gas chromatography is a suitable method for the analysis of volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often in combination with mass spectrometry (GC-MS) for definitive identification.[7]
Experimental Protocol: GC Method
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Reagents:
-
Helium (carrier gas)
-
This compound standard
-
A suitable solvent (e.g., methanol or dichloromethane)
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow: 1 mL/min (Helium)
-
Detector Temperature (FID): 280 °C
-
-
Sample Preparation:
-
Dilute the sample in a suitable solvent.
-
If necessary, derivatization can be performed to increase volatility and improve peak shape, though it may not be required for HEDS.
-
-
Calibration and Quantification:
-
Follow a similar calibration procedure as described for the HPLC method, using GC peak areas.
-
Data Presentation: GC Quantification of this compound
| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 120,500 |
| 25 | 301,250 |
| 50 | 602,500 |
| 100 | 1,205,000 |
| 200 | 2,410,000 |
| Sample | 723,000 |
| Calculated Concentration | 60 µg/mL |
Indirect Spectrophotometric Assay
This method is based on the reduction of the disulfide bond in this compound to form 2-mercaptoethanol, which is then quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). DTNB reacts with thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Experimental Protocol: Indirect Spectrophotometric Method
-
Instrumentation:
-
UV-Vis spectrophotometer
-
96-well microplate reader (optional, for high-throughput)
-
-
Reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent
-
Ellman's reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound standard
-
-
Assay Protocol:
-
Reduction of Disulfide:
-
To 100 µL of the sample (or standard), add 10 µL of a 10 mM TCEP solution.
-
Incubate at room temperature for 30 minutes to ensure complete reduction of the disulfide bonds.
-
-
Colorimetric Reaction:
-
Add 50 µL of the DTNB solution to the reduced sample.
-
Incubate for 5 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
-
Calibration and Quantification:
-
Prepare a standard curve using known concentrations of a thiol standard (e.g., 2-mercaptoethanol) or by reducing known concentrations of the this compound standard.
-
Calculate the concentration of thiol groups in the sample. Since each molecule of this compound yields two molecules of 2-mercaptoethanol upon reduction, the concentration of this compound is half the measured thiol concentration.
-
Data Presentation: Spectrophotometric Quantification of this compound
| HEDS Standard Concentration (µM) | Absorbance at 412 nm |
| 5 | 0.134 |
| 10 | 0.268 |
| 25 | 0.670 |
| 50 | 1.340 |
| Sample | 0.804 |
| Calculated Thiol Concentration | 60 µM |
| Calculated HEDS Concentration | 30 µM |
Workflow and Diagrams
The overall workflow for the quantitative determination of this compound involves sample preparation, selection of an appropriate analytical method, data acquisition, and finally, data analysis and interpretation.
Caption: Workflow for the quantitative analysis of this compound.
Summary and Conclusion
This application note provides detailed protocols for the quantitative determination of this compound using HPLC, GC, and indirect spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC offers high specificity and is ideal for complex mixtures. GC is suitable for volatile samples, and the indirect spectrophotometric method provides a simple and rapid assay for high-throughput screening. By following the detailed protocols and data presentation guidelines, researchers can achieve accurate and reproducible quantification of this compound in various solutions.
References
- 1. 2-羟乙基二硫化物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,2'-DITHIODIETHANOL | 1892-29-1 [chemicalbook.com]
- 3. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyethyl disulfide | SIELC Technologies [sielc.com]
- 7. This compound | C4H10O2S2 | CID 15906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in the HEDS assay
Technical Support Center: HEDS Assay Troubleshooting
This guide provides solutions to common issues encountered during the Hypoxia-inducible factor 1 (HIF-1) DNA-binding ELISA-based (HEDS) assay.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the HEDS assay?
The HEDS assay is a specialized ELISA designed to quantify the active form of Hypoxia-inducible factor 1 (HIF-1). HIF-1 is a heterodimeric transcription factor composed of an oxygen-regulated α-subunit and a constitutively expressed β-subunit.[1] Under normal oxygen (normoxic) conditions, the HIF-1α subunit is rapidly degraded.[2][3] However, under low oxygen (hypoxic) conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[4][5] This active HIF-1 complex then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoters of target genes, initiating their transcription.[4][6]
The HEDS assay mimics this process in a microplate format. The wells of the microplate are pre-coated with a double-stranded DNA oligonucleotide containing the HRE consensus sequence (5'-RCGTG-3').[6][7] When a nuclear extract containing stabilized HIF-1α is added to the wells, the active HIF-1 complex binds to this immobilized HRE. The bound transcription factor is then detected using a specific primary antibody against HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The intensity of the resulting color is proportional to the amount of active HIF-1 in the sample.
Visualizing the Core Concepts
To better understand the assay, two key diagrams are provided below: the HIF-1 signaling pathway that the assay measures and the experimental workflow of the assay itself.
References
- 1. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. cusabio.com [cusabio.com]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Detection of Hypoxia inducible factor-1 By DNA Binding Studies | International Journal of Current Research [journalcra.com]
- 6. An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
Technical Support Center: Hydroxyethyl Disulfide Crosslinked Hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxyethyl disulfide crosslinked hydrogels.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and application of this compound crosslinked hydrogels.
Problem 1: Slow or Incomplete Gelation
Question: My hydrogel is taking too long to form, or isn't forming a stable gel at all. What are the possible causes and how can I fix it?
Answer: Slow or incomplete gelation is a frequent issue that can arise from several factors related to the reaction conditions and reagents.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low pH of the precursor solution | The thiol-disulfide exchange reaction is more efficient at a slightly basic pH (typically 7.4-8.5), which facilitates the deprotonation of thiol groups to the more reactive thiolate anions.[1] Ensure your buffer system maintains the optimal pH throughout the gelation process. |
| Low concentration of precursors | Insufficient polymer and crosslinker concentration can lead to a sparse network that fails to form a cohesive gel. Increase the concentration of the polymer and/or the this compound crosslinker. |
| Oxidation of thiol groups | Premature oxidation of thiol groups on the polymer backbone by dissolved oxygen can reduce the number of available sites for crosslinking.[2] De-gas your precursor solutions by bubbling with nitrogen or argon before mixing. |
| Low reaction temperature | Gelation kinetics are temperature-dependent. If the reaction is too slow, consider increasing the temperature to 37°C, which is also physiologically relevant for biomedical applications.[2] |
| Steric hindrance | The molecular weight and architecture of the polymer can affect the accessibility of the thiol groups. If possible, consider using a polymer with a more open structure or a lower molecular weight. |
| Inefficient crosslinker | The purity of the this compound crosslinker is crucial. Synthesize or purchase a high-purity crosslinker. |
Troubleshooting Workflow: Slow or Incomplete Gelation
Caption: Troubleshooting workflow for slow or incomplete hydrogel gelation.
Problem 2: Premature or Uncontrolled Degradation
Question: My hydrogel is degrading much faster than expected, or the degradation is not occurring in a controlled manner. What could be the issue?
Answer: The degradation of this compound crosslinked hydrogels is triggered by reducing agents that cleave the disulfide bonds. Premature or uncontrolled degradation is often linked to the redox environment and the hydrogel's network structure.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of unintended reducing agents | Components in your cell culture media (e.g., some amino acids, serum) or the encapsulated drug may have reducing properties. Analyze all components of your system for potential reducing agents. If possible, replace them with non-reducing alternatives. |
| Low crosslinking density | A lower crosslinking density results in a less stable network that degrades more rapidly.[3] Increase the concentration of the this compound crosslinker or the degree of thiol functionalization on the polymer backbone. |
| High concentration of reducing agent in the environment | The degradation rate is dependent on the concentration of the reducing agent (e.g., glutathione).[4] If the in vitro or in vivo environment has a higher than expected concentration of reducing agents, the degradation will be accelerated. You may need to adjust the crosslinking density to compensate. |
| Hydrolytic instability of the polymer backbone | While the primary degradation mechanism is redox-based, the polymer backbone itself might be susceptible to hydrolysis, especially at non-neutral pH. Ensure the polymer used is stable at the experimental pH. |
Redox-Responsive Degradation Mechanism
Caption: Cleavage of disulfide crosslinks by a reducing agent like glutathione (GSH).
Frequently Asked Questions (FAQs)
Q1: How can I control the mechanical properties of my this compound crosslinked hydrogel?
A1: The mechanical properties, such as stiffness, can be tuned by modulating the crosslinking density.[5] This can be achieved by:
-
Varying the crosslinker concentration: Increasing the concentration of this compound will generally lead to a stiffer hydrogel.[6]
-
Altering the polymer concentration: A higher polymer concentration can also result in a denser network and increased stiffness.
-
Changing the degree of thiol functionalization: A higher number of thiol groups on the polymer backbone will result in more crosslinking points.
Representative Data on Crosslinker Concentration and Mechanical Properties:
| Crosslinker Concentration (mol%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 1 | 500 | 50 |
| 2.5 | 1200 | 80 |
| 5 | 2500 | 120 |
| 10 | 5000 | 150 |
| Note: This is representative data for a disulfide-crosslinked hydrogel system and may vary depending on the specific polymer and experimental conditions. |
Q2: What are the best practices for loading a hydrophobic drug into my hydrogel?
A2: Encapsulating hydrophobic drugs into hydrophilic hydrogels can be challenging due to poor solubility. Strategies to improve loading efficiency include:
-
Using a co-solvent: Dissolve the drug in a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) before mixing with the aqueous precursor solution.
-
Micelle/nanoparticle encapsulation: First, encapsulate the hydrophobic drug in micelles or nanoparticles, and then incorporate these into the hydrogel matrix.
-
Chemical conjugation: If the drug has a suitable functional group, it can be covalently conjugated to the polymer backbone.
Q3: How do I assess the biocompatibility and potential cytotoxicity of my hydrogel and its degradation products?
A3: Biocompatibility and cytotoxicity should be evaluated both for the intact hydrogel and its degradation products.[7] Standard in vitro assays include:
-
MTT or MTS assay: These colorimetric assays measure cell metabolic activity to determine cell viability after exposure to hydrogel extracts or degradation products.[8]
-
Live/Dead staining: This fluorescence-based assay uses two dyes (e.g., calcein-AM and ethidium homodimer-1) to distinguish between live (green) and dead (red) cells, providing a visual assessment of cytotoxicity.[9]
-
Direct contact assay: Cells are cultured directly on the surface of the hydrogel to assess cell adhesion, proliferation, and morphology.
It is crucial to test the degradation products, as the cleaved disulfide crosslinker and any byproducts may have different toxicity profiles than the crosslinked hydrogel.[10]
Experimental Protocols
Protocol 1: Synthesis of a Poly(2-hydroxyethyl methacrylate) Disulfide Crosslinked Hydrogel
This protocol describes a two-step process involving the synthesis of a thiol-functionalized polymer followed by oxidative crosslinking.[11]
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
2-acetylthioethyl methacrylate (ATEMA) (or synthesize from HEMA and thioacetic acid)
-
Azobisisobutyronitrile (AIBN) (or other suitable free-radical initiator)
-
Dithiothreitol (DTT)
-
Triethylamine (TEA)
-
Hydrogen peroxide (H₂O₂)
-
Solvents: Dioxane, Ethanol, Deionized water
Procedure:
-
Synthesis of P(HEMA-co-ATEMA) copolymer:
-
Dissolve HEMA and ATEMA in dioxane in a reaction flask. The molar ratio of HEMA to ATEMA will determine the density of future crosslinks.
-
Add AIBN as the initiator.
-
Purge the solution with nitrogen for 30 minutes to remove oxygen.
-
Conduct the polymerization at 60°C for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting copolymer in a suitable non-solvent (e.g., diethyl ether) and dry under vacuum.
-
-
Deprotection of thiol groups:
-
Dissolve the P(HEMA-co-ATEMA) copolymer in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add DTT and a catalytic amount of TEA to the solution.
-
Stir the reaction at room temperature for 24 hours to cleave the acetyl protecting groups, yielding P(HEMA-co-MEMA) with free thiol groups.
-
Purify the polymer by dialysis against deionized water and lyophilize.
-
-
Hydrogel formation (oxidative crosslinking):
-
Dissolve the purified thiol-containing polymer in a suitable buffer (e.g., PBS pH 7.4) to the desired concentration.
-
Cast the polymer solution into a mold.
-
Expose the solution to hydrogen peroxide (H₂O₂) vapor or add a dilute H₂O₂ solution to initiate the oxidative crosslinking of the thiol groups into disulfide bonds.
-
Allow the gelation to proceed until a stable hydrogel is formed.
-
Protocol 2: Characterization of Hydrogel Swelling Ratio
Materials:
-
Synthesized hydrogel discs
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Analytical balance
-
Kimwipes or filter paper
Procedure:
-
Equilibrate a pre-weighed, lyophilized hydrogel disc (W_dry) in PBS at 37°C.[8]
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a Kimwipe to remove excess water, and weigh it (W_swollen).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) using the following formula:[8][11] SR (%) = [(W_swollen - W_dry) / W_dry] * 100
Protocol 3: Rheological Characterization of Gelation
Materials:
-
Polymer and crosslinker precursor solutions
-
Rheometer with parallel plate geometry
Procedure:
-
Set the rheometer to the desired temperature (e.g., 37°C).[12]
-
Place the mixed precursor solution onto the lower plate of the rheometer.[13]
-
Lower the upper plate to the desired gap height.
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region, typically 0.5-1%).[12]
-
Monitor the storage modulus (G') and loss modulus (G''). The gelation point is typically defined as the time at which G' crosses over G''.[14]
Experimental Workflow for Hydrogel Characterization
Caption: General experimental workflow for the characterization of hydrogels.
References
- 1. mdpi.com [mdpi.com]
- 2. cjps.org [cjps.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosslinker Architectures Impact Viscoelasticity in Dynamic Covalent Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crosslinker energy landscape effects on dynamic mechanical properties of ideal polymer hydrogels - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and cytotoxicity of photo-crosslinked maleic chitosan-polyethylene glycol diacrylate hybrid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. PHEMA hydrogel films crosslinked with dynamic disulfide bonds: synthesis, swelling-induced mechanical instability and self-healing - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tainstruments.com [tainstruments.com]
Technical Support Center: Optimizing Amine-Reactive Crosslinker Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amine-reactive crosslinkers, particularly N-hydroxysuccinimide (NHS) esters. While the specific acronym "HEDS" is not standard for a commercially available crosslinker, it likely refers to a compound within this class. This guide is designed to address common issues encountered during crosslinking experiments and provide strategies for optimizing your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of an NHS-ester crosslinker?
A1: NHS-ester crosslinkers react with primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine residues. This reaction, a nucleophilic acyl substitution, forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2]
Q2: What are the optimal reaction conditions for NHS-ester crosslinking?
A2: Optimal conditions are crucial for efficient crosslinking. The ideal pH range is typically between 7.2 and 8.5.[3][4] Below this range, primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester increases significantly, reducing its efficiency.[2][3] Reactions are commonly performed for 30 minutes to 4 hours at room temperature or at 4°C for longer incubations.[3]
Q3: My crosslinker solution appears to be inactive. What is the likely cause?
A3: The most common reason for inactivity is the hydrolysis of the NHS ester.[3] These compounds are sensitive to moisture and should be stored in a desiccated environment. To prevent condensation, always allow the reagent vial to equilibrate to room temperature before opening. It is also recommended to prepare stock solutions immediately before use.[5]
Q4: Can I use buffers like Tris or glycine in my crosslinking reaction?
A4: No, you should avoid buffers containing primary amines, such as Tris and glycine. These will compete with the primary amines on your target molecule for reaction with the NHS ester, significantly reducing your crosslinking efficiency.[3] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[2]
Troubleshooting Guide
Issue 1: Low or No Crosslinked Product
If you are observing low or no yield of your crosslinked product, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Crosslinker | Test the activity of your NHS ester. A simple method involves measuring the absorbance at 260 nm before and after intentional hydrolysis with a strong base. A significant increase in absorbance indicates an active reagent.[6] Always use freshly prepared solutions from a properly stored, desiccated reagent. |
| Suboptimal pH | Verify the pH of your reaction buffer. Ensure it is within the optimal range of 7.2-8.5.[3][4] Use a calibrated pH meter for accuracy. |
| Presence of Competing Amines | If your protein sample is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS using dialysis or a desalting column.[3] |
| Insufficient Crosslinker Concentration | The molar ratio of crosslinker to protein may be too low. Perform a titration experiment to determine the optimal concentration. Start with a 10- to 50-fold molar excess of the crosslinker over the protein.[5] |
| Low Protein Concentration | In dilute protein solutions, the competing hydrolysis reaction is favored. If possible, increase the concentration of your protein. A concentration of at least 2 mg/mL is often recommended. |
Issue 2: Protein Precipitation After Adding Crosslinker
Precipitation upon addition of the crosslinker can be a frustrating issue. Here are some common causes and how to address them:
| Potential Cause | Troubleshooting Steps |
| Over-crosslinking | An excessively high concentration of the crosslinker can lead to the formation of large, insoluble aggregates. Reduce the molar excess of the crosslinker in your reaction. A titration experiment is essential to find the optimal concentration that provides efficient crosslinking without causing precipitation.[3][6] |
| Solvent Incompatibility | Many NHS esters are not readily soluble in aqueous solutions and are first dissolved in an organic solvent like DMSO or DMF. If the final concentration of the organic solvent in your reaction mixture is too high, it can denature and precipitate your protein. Minimize the volume of the organic solvent used and ensure the final concentration is compatible with your protein's stability (typically under 10%).[1] |
| Change in Protein pI | The reaction of the crosslinker with primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein and lead to precipitation if the new pI is close to the buffer pH. Try performing the reaction in a buffer with a different pH, while still staying within the optimal range for the NHS ester reaction. |
Experimental Protocols
Protocol 1: Optimizing Crosslinker Concentration
This protocol outlines a general procedure for determining the optimal concentration of an amine-reactive NHS-ester crosslinker for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive crosslinker (e.g., a homobifunctional NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE analysis reagents
Procedure:
-
Prepare a fresh stock solution of the crosslinker in anhydrous DMSO or DMF. For example, prepare a 25 mM stock solution.
-
Set up a series of reactions with a constant concentration of your protein and varying molar excesses of the crosslinker. A good starting range is from a 10-fold to a 100-fold molar excess.
-
Add the crosslinker stock solution to each protein sample and mix gently.
-
Incubate the reactions at room temperature for 30-60 minutes or on ice for 2 hours.
-
Stop the reactions by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Analyze the results by SDS-PAGE to visualize the extent of crosslinking at each concentration. The optimal concentration will show a clear shift in the band corresponding to the crosslinked product without significant smearing or the appearance of high molecular weight aggregates in the well.
Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The following table provides the approximate half-life of a typical NHS ester at different pH values, highlighting the importance of pH control.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours[1][2] |
| 8.6 | 4 | 10 minutes[1][2] |
Note: These values are estimations and can vary based on the specific NHS ester and buffer conditions.
Visualizations
Experimental Workflow for Crosslinking
Caption: A general experimental workflow for protein crosslinking using an amine-reactive NHS ester.
Troubleshooting Logic for Low Crosslinking Efficiency
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Preventing side reactions of hydroxyethyl disulfide in synthesis
Welcome to the technical support center for the synthesis of hydroxyethyl disulfide (HEDS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing common side reactions and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the oxidation of 2-mercaptoethanol (also known as β-mercaptoethanol or 2-ME) using an oxidizing agent. Hydrogen peroxide (H₂O₂) is a commonly used oxidant for this transformation due to its efficiency and relatively clean byproducts (water).[1][2]
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The two most significant side reactions are over-oxidation of the disulfide bridge and thiol-disulfide exchange , which can lead to an impure product and reduced yield.
-
Over-oxidation: The disulfide bond in HEDS can be further oxidized by excess hydrogen peroxide, leading to the formation of thiolsulfinates (HOCH₂CH₂S(O)SCH₂CH₂OH) and, ultimately, sulfonic acids (HOCH₂CH₂SO₃H).[1]
-
Thiol-Disulfide Exchange: If the reaction does not go to completion, the remaining free thiol from 2-mercaptoethanol can react with the newly formed disulfide bond of HEDS. This is a reversible reaction that results in an equilibrium mixture, making it difficult to isolate the pure disulfide product. This process is significantly accelerated at higher pH.
Q3: How does pH affect the synthesis reaction?
A3: pH is a critical parameter. The reaction proceeds via the thiolate anion (RS⁻), which is a much stronger nucleophile than the neutral thiol (RSH).[3]
-
Alkaline pH (pH > 8): Increases the concentration of the reactive thiolate anion, which speeds up the desired oxidation to form the disulfide. However, it also strongly promotes thiol-disulfide exchange if any unreacted thiol is present.
-
Neutral to Slightly Alkaline pH (pH 7-9): Often represents a good compromise, allowing for a reasonable reaction rate while minimizing excessive thiol-disulfide exchange.[2]
-
Acidic pH (pH < 7): The concentration of the thiolate anion is very low, making the oxidation reaction extremely slow.
Q4: My final product is a pale yellow liquid. Is this normal?
A4: Pure this compound is typically a colorless to very pale yellow liquid.[4] A distinct yellow color can be an indication of impurities, which may arise from over-oxidation byproducts or other degradation processes. The color of similar formulations has been shown to be influenced by pH and storage temperature.[5]
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of HEDS | 1. Incomplete Reaction: Insufficient oxidant or reaction time. 2. Thiol-Disulfide Exchange: Presence of unreacted 2-mercaptoethanol in an equilibrium state. 3. Suboptimal pH: Reaction may be too slow if the pH is too low. | 1. Ensure a slight molar excess (e.g., 1.05 to 1.1 equivalents) of H₂O₂ is used. Monitor the reaction for the disappearance of the starting thiol using a method like TLC or Ellman's reagent. 2. Control the pH carefully (target range 7-9). Ensure complete conversion of the starting material. 3. Adjust the pH of the 2-mercaptoethanol solution to the 7-9 range before adding the oxidant. |
| Product Contains Unreacted 2-Mercaptoethanol | 1. Insufficient Oxidant: The molar ratio of H₂O₂ to 2-mercaptoethanol was less than 1:2. 2. Premature Quenching: The reaction was stopped before all the thiol was consumed. | 1. Add the oxidant slowly and ensure a slight excess is used. 2. Before quenching the reaction, test a small aliquot for the presence of free thiols. If positive, allow the reaction to proceed for a longer duration. For purification, fractional distillation under reduced pressure can be attempted, though it is challenging due to close boiling points.[6] |
| Product is Highly Acidic and Purity is Low | Over-oxidation: Excessive use of hydrogen peroxide has led to the formation of sulfonic acid byproducts. | 1. Carefully control the stoichiometry of H₂O₂. Do not use a large excess. 2. Add the H₂O₂ solution dropwise to the reaction mixture while monitoring the temperature to prevent runaway oxidation. 3. Purify the final product through column chromatography to separate the more polar sulfonic acid impurities. |
| Reaction is Very Slow | Low pH: The reaction medium is too acidic, resulting in a low concentration of the reactive thiolate anion. | Adjust the pH of the reaction mixture to a neutral or slightly alkaline level (pH 7-9) using a suitable base (e.g., aqueous NaOH or ammonia) before or during the addition of the oxidant.[1][2] |
Data Summary: Optimizing Reaction Conditions
The following table summarizes key parameters for controlling the synthesis of this compound and minimizing side reactions, based on established chemical principles and patent literature.
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| pH | 7.0 - 9.0 | Balances the rate of oxidation (favored at higher pH) with the prevention of thiol-disulfide exchange (also favored at higher pH).[2] | < 7.0: Very slow reaction. > 9.0: Increased risk of thiol-disulfide exchange, reducing purity. |
| Temperature | 20 - 45 °C | Provides sufficient energy for the reaction without promoting significant thermal degradation or hazardous decomposition of H₂O₂.[1] | < 20 °C: Reaction may be slow. > 45 °C: Increased risk of over-oxidation and uncontrolled H₂O₂ decomposition. |
| H₂O₂ Stoichiometry | 0.5 - 0.55 mol per mol of 2-ME | Ensures complete oxidation of the thiol without a large excess of oxidant that would lead to over-oxidation of the disulfide product. | < 0.5 mol: Incomplete reaction, leaving unreacted thiol. >> 0.55 mol: Significant formation of thiolsulfinate and sulfonic acid byproducts. |
| Solvent | Water or Aqueous/Organic Mix | HEDS and reactants are soluble in water. Using water avoids introducing organic impurities. | N/A |
Experimental Protocols
High-Purity Synthesis of this compound
This protocol details the controlled oxidation of 2-mercaptoethanol using hydrogen peroxide with an emphasis on minimizing side products.
Materials:
-
2-Mercaptoethanol (2-ME)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-mercaptoethanol (e.g., 10 mmol, 0.78 g) in 20 mL of deionized water. Place the flask in an ice/water bath to maintain a low temperature.
-
pH Adjustment: Slowly add 1 M NaOH dropwise while monitoring with a pH meter until the pH of the solution is stable between 8.0 and 8.5.
-
Oxidant Addition: Prepare a dilute solution of H₂O₂ by taking the required amount (5.0 mmol, ~0.57 mL of 30% solution) and diluting it with 10 mL of deionized water. Add this diluted H₂O₂ solution dropwise to the stirred 2-ME solution over 30-45 minutes. Monitor the temperature of the reaction mixture and ensure it does not rise above 25 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Purity Check (Optional): Remove a small aliquot and test for the presence of free thiols using Ellman's reagent or TLC to ensure the reaction has gone to completion.
-
Quenching: Once the reaction is complete, add a saturated solution of sodium thiosulfate dropwise until the effervescence stops to quench any unreacted hydrogen peroxide.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution three times with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash them once with brine (20 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the this compound product.
-
Characterization: Confirm the structure and assess the purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be quantified using HPLC.[7]
Visualized Workflows and Mechanisms
Below are diagrams generated using Graphviz to illustrate key processes in the synthesis and troubleshooting of this compound.
Caption: Main synthesis pathway and potential side reactions.
Caption: Workflow for troubleshooting purity issues.
Caption: Relationship between conditions and outcomes.
References
- 1. US7423183B2 - Oxidation of mercaptoethanol - Google Patents [patents.google.com]
- 2. OXIDATION OF 2-MERCAPTOETHANOL - Patent 3080079 [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. How to dispose beta-Mercaptoethanol out of solutions [bio.net]
- 5. US20120183531A1 - Methods for Inhibiting Yellow Color Formation in a Composition - Google Patents [patents.google.com]
- 6. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
Technical Support Center: Optimizing Annealing for HEDS Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-(10-hydroxy-10H-dibenzo[b,f]oxepin-2-yl)undecane-1-thiol (HEDS) self-assembled monolayers (SAMs). The following information is based on established principles for aromatic thiol SAMs on gold substrates and should be adapted as a starting point for optimizing your specific HEDS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing HEDS self-assembled monolayers?
Annealing is a thermal treatment process used to improve the structural quality and ordering of the SAM. The primary goals are to:
-
Increase the domain size of the ordered monolayer.
-
Reduce defects such as pinholes, domain boundaries, and disordered regions.
-
Promote a more uniform and densely packed molecular layer.
Q2: What is a typical starting point for the annealing temperature and duration for aromatic thiol SAMs like HEDS?
For many aromatic thiol SAMs on gold, a common starting point for annealing is a temperature of 100 °C (373 K) for a duration of 30 to 60 minutes .[1][5] However, the optimal conditions are highly dependent on the specific molecule and substrate. It is crucial to perform a systematic optimization for HEDS SAMs.
Q3: How does annealing affect the molecular orientation of HEDS on the surface?
Annealing can induce phase transitions in the SAM, leading to changes in molecular arrangement.[6] For complex aromatic thiols, annealing can promote a transition from a less ordered, possibly "lying-down" or disordered phase, to a more ordered, "standing-up" orientation. This is driven by the minimization of free energy through increased intermolecular interactions (e.g., π-π stacking) between the dibenzo[b,f]oxepin moieties of the HEDS molecules.[7]
Q4: What are the key characterization techniques to assess the quality of my HEDS SAM before and after annealing?
Several surface-sensitive techniques are essential for characterizing SAMs:
-
Scanning Tunneling Microscopy (STM): Provides molecular-scale resolution images of the SAM structure, allowing for direct visualization of molecular packing, domain size, and defects.[1][5]
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the SAM and the nature of the sulfur-gold bond. It can also be used to estimate the monolayer thickness and coverage.
-
Contact Angle Goniometry: Measures the surface wettability, which is a good indicator of monolayer order and surface energy. A more ordered and densely packed SAM will typically exhibit a different contact angle compared to a disordered one.
-
Infrared Reflection-Absorption Spectroscopy (IRRAS): Provides information about the orientation and conformation of the molecules within the SAM.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps & Optimization |
| Incomplete or No Monolayer Formation | 1. Contaminated Gold Substrate: Organic residues or other impurities on the gold surface can inhibit SAM formation. 2. Inactive HEDS Thiol: The thiol group may have oxidized to form disulfides. 3. Impure Solvent: Water or other impurities in the solvent can interfere with the self-assembly process. | 1. Substrate Cleaning: Ensure a rigorous cleaning procedure for the gold substrate (e.g., piranha solution, UV/ozone treatment, or argon plasma cleaning).[8][9] 2. Fresh Thiol Solution: Use a freshly prepared solution of HEDS from a high-purity source. 3. High-Purity Solvent: Use anhydrous, high-purity ethanol or another appropriate solvent.[8] |
| Disordered or Poorly Packed Monolayer | 1. Suboptimal Immersion Time: The self-assembly process may not have reached equilibrium. 2. Incorrect Solution Concentration: A concentration that is too high can lead to multilayer formation or disordered films. A concentration that is too low may result in incomplete coverage. 3. Lack of Annealing: The as-deposited SAM may be kinetically trapped in a disordered state. | 1. Optimize Immersion Time: Vary the immersion time from a few hours to 24-48 hours to find the optimal duration for HEDS.[8] 2. Concentration Series: Prepare SAMs from a range of HEDS concentrations (e.g., 0.1 mM to 5 mM) to identify the ideal concentration. 3. Introduce Annealing Step: Implement a post-deposition annealing step to promote molecular rearrangement and ordering. |
| Monolayer Desorption or Degradation After Annealing | 1. Annealing Temperature Too High: Excessive thermal energy can lead to the desorption of the HEDS molecules from the gold surface.[10] 2. Annealing in Air/Oxygen: The presence of oxygen at elevated temperatures can cause oxidation and degradation of the SAM. | 1. Temperature Gradient Study: Anneal samples at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C) to determine the thermal stability limit of the HEDS SAM. 2. Anneal in Inert Atmosphere: Perform the annealing process in an inert environment, such as under a nitrogen or argon stream, or in a vacuum oven. |
| Inconsistent Results Between Experiments | 1. Variability in Substrate Preparation: Inconsistent cleaning or surface roughness of the gold substrate. 2. Differences in Solution Preparation: Variations in HEDS concentration, solvent purity, or solution age. 3. Environmental Factors: Changes in ambient temperature, humidity, or exposure to contaminants. | 1. Standardize Substrate Protocol: Adhere to a strict and consistent protocol for substrate cleaning and preparation.[8][9] 2. Consistent Solution Handling: Always use fresh solutions prepared with a consistent methodology. 3. Control Environment: Perform experiments in a clean and controlled environment to minimize variability.[8][9] |
Quantitative Data for Similar Aromatic Thiol Systems
Disclaimer: The following data is for aromatic thiol systems similar to HEDS and should be used as a reference point for your experiments.
Table 1: Annealing Parameters and Effects on Aromatic Thiol SAMs on Au(111)
| Aromatic Thiol | Annealing Temperature (°C) | Annealing Time (min) | Observed Effect | Reference |
| 4-Fluorobenzeneselenol | 100 | 30 | Transformation from ordered phase to short, single-molecular rows. | [5] |
| Terphenylethanethiol | Up to 200 | - | Consecutive phase transitions with increasing temperature, leading to reduced packing density. Nearly complete desorption at 200°C. | |
| Amide-containing Alkanethiols | 100 | 60 | Increased thermal stability compared to standard alkanethiols. | [1][4] |
Experimental Protocols
Protocol 1: Formation of HEDS Self-Assembled Monolayers on Gold
-
Substrate Preparation:
-
Clean the gold substrate using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Alternatively, use a UV/ozone cleaner for 15-20 minutes.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of HEDS in anhydrous ethanol. Ensure the HEDS is fully dissolved, using sonication if necessary.
-
-
Self-Assembly:
-
Immerse the cleaned gold substrate into the HEDS solution in a clean, sealed container.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[11]
-
-
Rinsing:
-
Remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen.
-
Protocol 2: Post-Deposition Annealing of HEDS SAMs
-
Setup:
-
Place the HEDS-coated substrate on a hot plate or in an oven with precise temperature control.
-
It is highly recommended to perform the annealing in an inert atmosphere (e.g., in a nitrogen-purged glovebox or a vacuum oven) to prevent oxidative damage.
-
-
Annealing Process:
-
Heat the substrate to the desired annealing temperature (e.g., starting at 80-100 °C).
-
Maintain the temperature for the desired duration (e.g., 30-60 minutes).
-
-
Cooling:
-
Allow the substrate to cool down slowly to room temperature before removal from the inert atmosphere.
-
-
Characterization:
-
Characterize the annealed SAM using appropriate techniques (STM, XPS, etc.) to evaluate the effect of the annealing process.
-
Visualizations
Caption: Experimental workflow for the formation and annealing of HEDS SAMs.
Caption: Troubleshooting logic for common issues in HEDS SAM optimization.
References
- 1. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. surface.iphy.ac.cn [surface.iphy.ac.cn]
- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. if.tugraz.at [if.tugraz.at]
Technical Support Center: Purification of Hydroxyethyl Disulfide
Welcome to the technical support center for the purification of hydroxyethyl disulfide (HEDS). This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining high-purity HEDS.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized by the oxidation of 2-mercaptoethanol, can contain several impurities, including:
-
Unreacted 2-mercaptoethanol: Incomplete oxidation can leave residual starting material.
-
Over-oxidation byproducts: Vigorous oxidation conditions can lead to the formation of more highly oxidized sulfur species. These can include sulfenic acids (RSO₂H) and sulfonic acids (RSO₃H).[1]
-
Polysulfides: Side reactions can potentially form species with more than two sulfur atoms in the linkage.[1]
-
Solvent residues: Residual solvents from the reaction and extraction steps.
-
Water: Often present from aqueous work-ups.
Q2: Can I purify this compound by distillation?
A2: No, distillation is generally not a recommended method for purifying this compound. The compound is susceptible to decomposition at elevated temperatures, which can lead to the formation of impurities and a lower yield of the desired product.
Q3: What is the recommended method for purifying this compound?
A3: The most common and effective method for the purification of this compound is silica gel column chromatography . This technique separates compounds based on their polarity and is well-suited for removing both less polar and more polar impurities from HEDS.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying HEDS and detecting impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Q5: How should I store purified this compound?
A5: this compound should be stored in a cool, dry place in a tightly sealed container. It is known to be susceptible to oxidation in the air, especially at alkaline pH.[3] To prevent degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. The melting point of this compound is 25-27 °C, so it may solidify at or below room temperature.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Silica Gel Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Product is eluting too quickly (with non-polar impurities). | The eluent is too polar. | Decrease the polarity of the eluent system. Start with a less polar solvent mixture and gradually increase the polarity. |
| Streaking or tailing of the product band. | The sample is overloaded on the column. | Use a smaller amount of crude product relative to the amount of silica gel. |
| The compound is interacting too strongly with the silica gel. | Consider adding a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to reduce strong interactions.[4] | |
| The compound may be degrading on the silica gel. | Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[5][6] You can test for stability by spotting the compound on a TLC plate and letting it sit for an extended period before eluting. If degradation is observed, consider using deactivated silica gel (by adding a small percentage of water or triethylamine) or an alternative stationary phase like alumina. | |
| Co-elution of impurities with the product. | The polarity of the impurity is very similar to the product. | Optimize the eluent system by trying different solvent combinations. A shallow gradient elution can sometimes improve separation. |
| Over-oxidation products (sulfenic/sulfonic acids) are highly polar and may co-elute. | Ensure the initial oxidation reaction is well-controlled to minimize the formation of these byproducts. A more polar eluent system may be required to separate these from the desired disulfide. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude sample.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents: n-hexane, ethyl acetate (reagent grade or higher)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp or staining solution for visualization
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different ratios of n-hexane and ethyl acetate (e.g., 70:30, 50:50, 30:70) to determine the optimal solvent system for separation. The ideal system should give the product an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the determined solvent system.
-
Collect fractions in separate tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Diagram 1: Synthesis and Potential Byproducts of this compound
References
- 1. Thiols | Research Starters | EBSCO Research [ebsco.com]
- 2. Separation of 2-Hydroxyethyl disulfide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Controlling Drug Release from HEDS-Crosslinked Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the rate of drug release from N,N'-(ethane-1,2-diyl)bis(2-hydroxy-3-(prop-2-en-1-yl)propan-1-amide) (HEDS)-crosslinked polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which HEDS crosslinking controls drug release?
A1: HEDS, as a crosslinking agent, forms a three-dimensional polymer network. The density of this network, determined by the concentration of HEDS, governs the mesh size of the hydrogel.[1] The primary mechanism of drug release is typically diffusion through this network.[2][3] A higher crosslinking density leads to a smaller mesh size, which sterically hinders the diffusion of the entrapped drug molecules, resulting in a slower release rate.[4][5] Conversely, a lower crosslinking density creates a larger mesh size, facilitating faster drug diffusion and release.
Q2: How does the concentration of the polymer itself affect the drug release rate?
A2: Increasing the polymer concentration, independent of the crosslinker concentration, generally leads to a more entangled and denser network structure. This increased tortuosity of the diffusion path for the drug results in a slower release rate.[6] Studies have shown a significant decrease in drug release with higher polymer concentrations. For instance, in one study, less than 40% of a drug was released from a 10% polyacrylamide (pAAm) hydrogel after 24 hours, compared to approximately 70% from a 2.5% pAAm hydrogel.[6]
Q3: Can the properties of the drug being encapsulated influence the release rate from HEDS-crosslinked polymers?
A3: Yes, the physicochemical properties of the drug play a crucial role. Factors such as molecular weight, solubility, and potential interactions (e.g., hydrogen bonding, electrostatic interactions) with the polymer matrix can significantly affect the release kinetics.[3] Larger drug molecules will diffuse more slowly through the hydrogel mesh.[3] Hydrophobic drugs may exhibit slower release from hydrophilic polymer matrices due to poor partitioning into the aqueous release medium.[4][7] Conversely, strong attractive interactions between the drug and the polymer can also retard drug release.
Q4: What is a "burst release" and how can it be controlled in HEDS-crosslinked systems?
A4: A burst release is the rapid release of a significant portion of the encapsulated drug shortly after the delivery system is placed in the release medium.[5] This is often attributed to drug molecules that are adsorbed onto the surface of the hydrogel or located in the outermost layers of the matrix.[8] To control burst release, consider the following:
-
Optimize Drug Loading: Ensure uniform distribution of the drug throughout the polymer matrix during synthesis.[8]
-
Post-loading Washing: Thoroughly wash the hydrogel after drug loading to remove surface-adsorbed drug.
-
Increase Crosslinking Density: A higher concentration of HEDS can create a denser surface layer, reducing the initial rapid release.[9]
Q5: How do environmental factors like pH and temperature affect drug release?
A5: The release of drugs from HEDS-crosslinked polymers can be sensitive to environmental stimuli if the polymer backbone contains responsive functional groups.
-
pH: If the polymer has acidic or basic moieties, changes in pH can alter their ionization state, leading to swelling or shrinking of the hydrogel and consequently affecting the drug release rate.[5] For example, anionic hydrogels swell more in basic conditions, potentially leading to faster drug release.
-
Temperature: For thermo-responsive polymers, a change in temperature can induce a phase transition (sol-gel transition), causing the hydrogel to swell or shrink and thereby modulating drug release.[10]
Troubleshooting Guides
Issue 1: Drug release is too slow or incomplete.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Crosslinking Density | Decrease the concentration of HEDS in the polymerization reaction. | Increased mesh size of the hydrogel network, leading to faster drug diffusion and release. |
| High Polymer Concentration | Reduce the overall polymer concentration in the formulation. | A less dense polymer network, reducing the tortuosity of the diffusion path for the drug. |
| Strong Drug-Polymer Interactions | Modify the polymer composition by incorporating a different monomer to reduce affinity for the drug. Alternatively, modify the drug to reduce its interaction with the polymer if feasible. | Reduced binding of the drug to the polymer matrix, allowing for more complete release. |
| Low Drug Solubility in Release Medium | Ensure sink conditions are maintained during the in vitro release study by using a larger volume of release medium or by periodically replacing the medium. | Prevents the drug concentration in the release medium from reaching saturation, which can limit further release. |
Issue 2: Initial burst release is too high.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Surface-Adsorbed Drug | Implement a more rigorous washing step for the hydrogels after drug loading. | Removal of drug molecules from the surface, leading to a reduction in the initial burst. |
| Non-uniform Drug Distribution | Optimize the drug loading process. If loading during polymerization, ensure the drug is fully dissolved and homogenously mixed before initiating crosslinking. | A more uniform distribution of the drug throughout the matrix, minimizing the concentration gradient at the surface. |
| Low Crosslinking Density at the Surface | Consider a surface crosslinking step after the initial hydrogel formation. | A denser surface layer that provides a greater barrier to the initial rapid diffusion of the drug. |
| High Porosity | Increase the HEDS crosslinker concentration to create a denser polymer network with smaller pores.[11] | Reduced initial influx of the release medium and slower diffusion of the drug from the matrix. |
Data Presentation
The following tables provide representative data on how key formulation variables can influence the properties and drug release profiles of crosslinked hydrogels. Note that this data is illustrative and the exact values for a HEDS-crosslinked system will depend on the specific polymer, drug, and experimental conditions.
Table 1: Effect of Crosslinker Concentration on Swelling Ratio and Drug Release
| Crosslinker Concentration (%) | Equilibrium Swelling Ratio (%) | Cumulative Drug Release at 24h (%) |
| 7.37 | 1500 | 85 |
| 10.86 | 1200 | 65 |
| 14.36 | 900 | 45 |
| (Data adapted from a study on superporous hydrogels, demonstrating the inverse relationship between crosslinker concentration, swelling, and drug release.[11]) |
Table 2: Effect of Polymer Concentration on Drug Release
| Polymer Concentration (%) | Cumulative Drug Release at 24h (%) | | :--- | :--- | :--- | | 2.5 | ~70 | | 5.0 | ~55 | | 10.0 | <40 | (Data adapted from a study on polyacrylamide hydrogels, illustrating that higher polymer concentration leads to slower drug release.[6])
Experimental Protocols
Protocol 1: Synthesis of HEDS-Crosslinked Hydrogel
This protocol describes a general method for preparing a HEDS-crosslinked hydrogel via free radical polymerization.
Materials:
-
Monomer (e.g., 2-hydroxyethyl methacrylate - HEMA)
-
HEDS (crosslinker)
-
Initiator (e.g., ammonium persulfate - APS)
-
Solvent (e.g., deionized water)
-
Drug to be encapsulated
Procedure:
-
Dissolve the desired amount of monomer and drug in deionized water in a reaction vessel.
-
Add the desired amount of HEDS crosslinker to the solution and stir until completely dissolved.
-
Purge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (APS) to the solution to initiate polymerization.
-
Pour the reaction mixture into a mold of the desired shape (e.g., petri dish, cylindrical molds).
-
Allow the polymerization to proceed at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with deionized water to remove any unreacted monomers, initiator, and non-entrapped drug.
-
Dry the hydrogel (e.g., by lyophilization or in a vacuum oven) until a constant weight is achieved.
Protocol 2: Swelling Study
This protocol outlines the procedure for determining the swelling behavior of the prepared hydrogels.
Materials:
-
Dried HEDS-crosslinked hydrogel sample
-
Buffer solution of desired pH (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Analytical balance
Procedure:
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the dry hydrogel in the buffer solution at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel from the buffer, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio at each time point using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Protocol 3: In Vitro Drug Release Study
This protocol describes a standard method for evaluating the in vitro drug release profile from the hydrogels.
Materials:
-
Drug-loaded HEDS-crosslinked hydrogel
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or dissolution apparatus
-
UV-Vis spectrophotometer or other suitable analytical instrument for drug quantification
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a known volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a pre-established calibration curve.
-
Calculate the cumulative percentage of drug released over time.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[12][13]
Visualizations
Caption: Troubleshooting workflow for inconsistent drug release.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Cross-linked acrylic hydrogel for the controlled delivery of hydrophobic drugs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxyethyl Disulfide (HEDS) Cell Viability Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing the Hydroxyethyl Disulfide (HEDS) Cell Viability Assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the HEDS Cell Viability Assay?
The HEDS assay is a metabolic assay used to determine cell viability. The core principle relies on the bioreduction of this compound (HEDS) by metabolically active cells into 2-mercaptoethanol (2-ME). This conversion is dependent on intracellular reducing equivalents, such as reduced glutathione (GSH). The amount of 2-ME produced, which is proportional to the number of viable cells, is then quantified by reacting it with 5,5-dithiobis-2-nitrobenzoic acid (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.[1][2]
Q2: What are the main advantages of the HEDS assay compared to other viability assays like MTT, XTT, or WST-1?
The HEDS assay offers several advantages:
-
Independence from Phenazine Methosulfate (PMS): Unlike tetrazolium-based assays (MTT, XTT), the HEDS assay does not require PMS, an intermediate electron acceptor that can be toxic to some cell types.[3][4]
-
Superior Solubility and Permeability: HEDS is highly soluble and permeable to cell membranes, facilitating its entry into cells for bioreduction.[1][3]
-
Extracellular Transport of Product: The product of HEDS reduction, 2-mercaptoethanol (ME), is readily transported into the extracellular medium, simplifying the detection process.[1][3]
-
Linearity and Rapidity: The assay demonstrates a linear relationship between cell number and signal and can rapidly determine cell toxicity induced by various agents.[1][3]
-
Cost-Effective: HEDS is an inexpensive probe, making the assay a low-cost alternative.[1][2][3]
Q3: Is this compound itself toxic to the cells in the assay?
At the recommended concentrations for the cell viability assay, HEDS is generally not considered cytotoxic. However, like any chemical, it can be toxic at high concentrations. Safety data sheets indicate that HEDS can be toxic if swallowed or in contact with skin and may cause serious eye irritation and allergic skin reactions.[5][6][7] It is crucial to follow the recommended protocol and use the appropriate concentrations to avoid any potential cytotoxic effects that could interfere with the assay results.
Q4: Can the HEDS assay be used to measure the toxicity of other compounds?
Yes, the primary application of the HEDS assay is to determine the cytotoxicity of various compounds. It has been successfully used to measure cell death induced by chemotherapeutics (e.g., cisplatin, etoposide), oxidants (e.g., hydrogen peroxide), and toxins (e.g., phenyl arsine oxide, arsenite).[1][3]
Q5: What is the role of glutaredoxin (Grx) and reduced glutathione (GSH) in the HEDS assay?
Reduced glutathione (GSH) is a key intracellular antioxidant that plays a crucial role in the reduction of HEDS. The enzyme glutaredoxin (Grx) can catalyze the reduction of disulfide substrates in the presence of GSH.[2][8][9] While the exact intracellular mechanism can be complex, the overall reaction relies on the availability of these reducing agents within viable cells.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| High Background Signal | Spontaneous reduction of HEDS in the culture medium. | Ensure the use of fresh, high-quality culture medium. Minimize the exposure of the HEDS reagent to light and elevated temperatures. |
| Contamination of reagents or culture with reducing agents. | Use sterile, high-purity reagents. Check for any microbial contamination in the cell cultures. | |
| Low Signal or Poor Sensitivity | Insufficient incubation time. | Optimize the incubation time with HEDS. A typical incubation period is 2 hours, but this may vary depending on the cell type and density.[1] |
| Low cell number. | Ensure a sufficient number of viable cells are seeded for the experiment. The assay's signal is proportional to the number of metabolically active cells. | |
| Depletion of intracellular glutathione (GSH). | If testing compounds that deplete GSH, the HEDS assay signal may be affected. Consider this when interpreting results or use an alternative assay if necessary. | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure homogenous cell suspension before and during seeding to achieve uniform cell distribution in the wells. |
| Pipetting errors. | Calibrate pipettes regularly and ensure accurate and consistent addition of HEDS and DTNB reagents to all wells. | |
| Edge effects in the microplate. | To minimize edge effects, avoid using the outermost wells of the microplate or fill them with sterile medium. | |
| Interference from Test Compounds | Test compound absorbs at 412 nm. | Run a control with the test compound in cell-free medium to measure its intrinsic absorbance and subtract this value from the experimental readings. |
| Test compound is a strong reducing or oxidizing agent. | Assess the direct reactivity of the test compound with HEDS or DTNB in a cell-free system to identify any potential chemical interference. |
Experimental Protocols
Key Experiment: HEDS Cell Viability Assay
This protocol is adapted from established methodologies for a 96-well plate format.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (HEDS) reagent solution
-
5,5-dithiobis-2-nitrobenzoic acid (DTNB) solution
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the desired density (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with Cytotoxic Agent (Optional):
-
If assessing the toxicity of a compound, remove the medium and add fresh medium containing various concentrations of the test compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
HEDS Assay:
-
After the treatment period, carefully remove the medium from the wells.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any residual compound.
-
Add 100 µL of fresh, glucose-free culture medium to each well.
-
Add 5 µL of the HEDS reagent to each well.
-
Incubate the plate for 2 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Quantification:
-
After the incubation, add 10 µL of the DTNB solution to each well.
-
Shake the plate gently for 1 minute.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the untreated control.
-
Quantitative Data Summary
Table 1: Comparison of IC₅₀ Values (µM) for Cisplatin in HCT116 Cells using Different Viability Assays.
| Incubation Time | HEDS Assay | WST-1 Assay | XTT Assay |
| Day 1 | 15.2 ± 1.8 | 25.5 ± 2.5 | 22.8 ± 2.1 |
| Day 2 | 8.5 ± 1.1 | 14.8 ± 1.9 | 12.5 ± 1.5 |
| Day 3 | 4.2 ± 0.8 | 9.5 ± 1.2 | 7.8 ± 1.0 |
Data adapted from a study comparing the HEDS assay with other common viability assays.[1] The lower IC₅₀ values obtained with the HEDS assay suggest a higher sensitivity in detecting cisplatin-induced cytotoxicity.
Visualizations
Caption: Workflow of the HEDS Cell Viability Assay.
Caption: Biochemical pathway of HEDS bioreduction.
References
- 1. This compound as an efficient metabolic assay for cell viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as an efficient metabolic assay for cell viability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an efficient metabolic assay for cell viability in vitro. | Sigma-Aldrich [merckmillipore.com]
- 5. cpchem.com [cpchem.com]
- 6. cpchem.com [cpchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: High-Energy Desorption/Ionization (HEDS) in Surface Modification
Disclaimer: The term "HEDS" is not a standardized acronym in the field of surface modification. This guide interprets "HEDS" as "High-Energy Desorption/Ionization," a category of techniques used for the analysis and modification of surfaces. This support center focuses on common HEDS methods such as Matrix-Assisted Laser Desorption/Ionization (MALDI), Surface-Assisted Laser Desorption/Ionization (SALDI), and Laser Ablation.
Frequently Asked Questions (FAQs)
Q1: What are the key principles of HEDS techniques for surface modification?
High-Energy Desorption/Ionization (HEDS) techniques utilize a focused energy source, typically a pulsed laser, to desorb and ionize molecules from a surface.[1][2] In methods like MALDI, the sample is co-crystallized with a matrix that absorbs the laser energy, facilitating the gentle ionization of large molecules with minimal fragmentation.[1][3][4] For techniques like laser ablation, the high-energy laser directly interacts with the surface material, causing its removal and modification.[5]
Q2: What are the primary factors influencing the efficiency of HEDS?
The efficiency of HEDS is a multifactorial issue. Key parameters include:
-
Laser Properties: Wavelength, fluence (energy per unit area), pulse duration, and repetition rate are critical.[6][7][8]
-
Material/Sample Characteristics: The absorption properties of the material at the laser wavelength, its chemical composition, and topography significantly affect the outcome.[9][10]
-
Matrix (for MALDI/SALDI): The choice of matrix, its concentration, and the application method are crucial for successful ionization.[3][4][11]
-
Environmental Conditions: The presence of a vacuum or specific gases can influence the modification process.[12]
Q3: How do I choose the right laser parameters for my experiment?
The optimal laser parameters are highly dependent on the material and the desired modification.
-
Fluence: Must be above the material's ablation threshold for material removal.[10] Lower fluences can be used for gentle desorption in MALDI.
-
Wavelength: Should be chosen based on the absorption characteristics of the material or matrix.[3][7]
-
Pulse Duration: Shorter pulses (femtosecond to picosecond) minimize thermal damage to the surrounding area, offering higher precision.[9]
Q4: What is the role of the matrix in MALDI-based surface analysis?
The matrix in MALDI serves several crucial functions:
-
Energy Absorption: The matrix strongly absorbs the laser energy, protecting the analyte from direct exposure and fragmentation.[3][4]
-
Analyte Isolation: The analyte molecules are embedded within the matrix crystals, which helps to reduce intermolecular interactions.[4]
-
Ionization Facilitation: The matrix molecules are involved in the protonation or deprotonation of the analyte molecules in the gas phase, leading to their ionization.[1]
Troubleshooting Guides
Issue 1: Poor Signal or No Analyte Detection in MALDI/SALDI
| Possible Cause | Troubleshooting Step |
| Inappropriate Matrix Selection | The matrix must absorb at the laser wavelength and be suitable for the analyte class (e.g., proteins, lipids). Consult literature for recommended matrices for your analyte.[11] |
| Poor Co-crystallization | The sample and matrix must form a homogenous crystal. Try different spotting techniques like the dried droplet or sandwich method.[13] |
| Incorrect Laser Fluence | If the fluence is too low, desorption/ionization will be inefficient. If too high, it can cause fragmentation. Incrementally adjust the laser power. |
| Ion Suppression | High salt concentrations in the sample can suppress the analyte signal. Desalt the sample before analysis.[13] |
| Incorrect Mass Range | Ensure the mass spectrometer is set to detect the expected mass-to-charge ratio (m/z) of your analyte. |
Issue 2: Inconsistent Surface Modification or Ablation
| Possible Cause | Troubleshooting Step |
| Fluctuating Laser Power | Verify the stability of the laser output. Allow the laser to warm up sufficiently before use. |
| Non-uniform Surface | An uneven or contaminated surface can lead to inconsistent ablation. Ensure the surface is clean and flat. |
| Incorrect Focusing | The laser beam must be correctly focused on the surface. An out-of-focus beam will have a lower fluence. |
| Beam Shielding | At high repetition rates, the plasma plume from a previous pulse can shield the surface from the subsequent pulse, reducing ablation efficiency.[6] Reduce the repetition rate or increase the scan speed. |
Issue 3: Excessive Sample Damage or Fragmentation
| Possible Cause | Troubleshooting Step |
| Laser Fluence is Too High | Reduce the laser power. For MALDI, use the minimum fluence necessary for desorption. |
| Thermal Effects | For heat-sensitive materials, consider using a laser with a shorter pulse duration (picosecond or femtosecond) to minimize heat diffusion.[9] |
| Direct Analyte Absorption (MALDI) | If the analyte absorbs at the laser wavelength, it can lead to fragmentation. Choose a different matrix or a laser with a different wavelength. |
Quantitative Data Summary
Table 1: Effect of Laser Fluence on Surface Modification of Titanium
| Laser Fluence (J/cm²) | Resulting Surface Modification | Impact on Material Properties | Reference |
| 0.55 | Removal of hydrocarbon contaminants | No damage to the substrate | [14] |
| > 0.85 | Onset of substrate melting and ablation | Potential for surface damage | [14] |
| 2 - 10 | Increased surface roughness | Initial increase in tensile strength and elongation | [15] |
| > 10 | Significant ablation | Decline in tensile strength and elongation | [15] |
| 0.86 - 4.37 | Formation of Laser-Induced Periodic Surface Structures (LIPSS) | Altered surface topography and periodicity | [12] |
Table 2: Optimized MALDI Matrix Spraying Parameters for Lipid Imaging
| Parameter | Optimized Value | Purpose | Reference |
| Matrix | 2,5-dihydroxybenzoic acid (DHB) | Common matrix for lipids and small molecules | [16][17] |
| Solvent Flow Rate | Low | Minimizes analyte delocalization | [16][17] |
| Nozzle Velocity | High | Creates smaller matrix crystals for better spatial resolution | [16][17] |
| Sample Heating | Applied during spraying | Improves matrix crystallization and analyte extraction | [16][18] |
Experimental Protocols
Protocol 1: Sample Preparation for MALDI Imaging of Fresh-Frozen Tissue
This protocol outlines the key steps for preparing a fresh-frozen tissue sample for MALDI imaging analysis.
-
Tissue Sectioning:
-
Tissue Washing (Optional):
-
To remove salts and lipids that may interfere with protein analysis, perform a series of washes.
-
A common washing procedure involves sequential dips in ice-cold ethanol solutions (e.g., 70%, 90%, 100%) followed by a final rinse in a solvent like chloroform.[19]
-
-
Matrix Application:
-
The matrix can be applied using various methods, including automated spraying or sublimation.[16][21]
-
For spraying, prepare a saturated solution of the chosen matrix (e.g., sinapinic acid for proteins) in an appropriate solvent (e.g., acetonitrile/water with 0.1% TFA).[13]
-
Use an automated sprayer for uniform matrix deposition, optimizing parameters like flow rate, nozzle velocity, and temperature.[16][22]
-
-
Data Acquisition:
-
Load the prepared sample plate into the MALDI mass spectrometer.
-
Define the region of interest for imaging.
-
Set the laser parameters (fluence, repetition rate) and mass analyzer settings.
-
Acquire mass spectra at each x,y coordinate within the defined region.[23]
-
Protocol 2: General Workflow for Laser Ablation Surface Texturing
-
Surface Preparation:
-
Thoroughly clean the substrate to remove any contaminants like oils or dust. This can be done using solvents like acetone or isopropanol.
-
-
Laser System Setup:
-
Select a laser with the desired wavelength, pulse duration, and power.
-
Use focusing optics to achieve the desired spot size on the material surface.
-
-
Parameter Optimization:
-
Surface Texturing:
-
Post-Processing and Analysis:
-
Clean the surface to remove any ablation debris.
-
Characterize the modified surface using techniques such as scanning electron microscopy (SEM) for morphology and profilometry for roughness.
-
Visualizations
Caption: General workflow for HEDS surface analysis.
Caption: Troubleshooting logic for poor MALDI signal.
References
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. Surface-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 3. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. OPG [opg.optica.org]
- 11. Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. utoledo.edu [utoledo.edu]
- 14. In-Process Monitoring of Laser Surface Modification [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. An optimized MALDI MSI protocol for spatial detection of tryptic peptides in fresh frozen prostate tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. MALDI Imaging Mass Spectrometry: Spatial Molecular Analysis to Enable a New Age of Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of the HEDS Assay for Glutaredoxin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the widely used bis(2-hydroxyethyl)disulfide (HEDS) assay for measuring glutaredoxin (Grx) activity against a modern fluorometric alternative. Experimental data and detailed protocols are presented to aid researchers in selecting the most suitable assay for their specific needs.
Introduction to Glutaredoxin and its Measurement
Glutaredoxins are small, ubiquitous oxidoreductase enzymes that catalyze the reduction of glutathione-disulfide bonds (deglutathionylation) and other disulfide substrates.[1][2][3] They play a crucial role in maintaining cellular redox homeostasis and are involved in various signaling pathways. Accurate measurement of Grx activity is therefore critical in many areas of biological research and drug development. The HEDS assay has long been the standard method for this purpose.[1][4]
The HEDS Assay: A Critical Evaluation
The HEDS assay is a spectrophotometric method that has been the most commonly used technique to determine the presence and enzymatic activity of glutaredoxins.[1][4] The primary advantages of this assay are the low cost of the HEDS substrate and the robustness of the coupled assay system.[4]
The traditionally accepted mechanism involves a non-enzymatic initial reaction between HEDS and reduced glutathione (GSH) to form a mixed disulfide, S-(2-hydroxyethyl)-glutathione (GSSEtOH).[4][5] This mixed disulfide is then considered the actual substrate for glutaredoxin, which catalyzes its reduction. The resulting glutathione disulfide (GSSG) is subsequently reduced by glutathione reductase (GR) at the expense of NADPH, the consumption of which is monitored spectrophotometrically at 340 nm.[4][5][6]
However, recent studies have re-evaluated this mechanism, suggesting that the non-enzymatic formation of GSSEtOH is too slow to account for the observed Grx activity.[1][4] The current understanding proposes a direct, Grx-catalyzed reduction of HEDS, representing an alternative enzymatic activity of glutaredoxins with a non-glutathione disulfide substrate.[1][4]
Alternative Assay: The Fluorometric Di-Eosin-Glutathione Disulfide (Di-E-GSSG) Assay
To overcome some of the limitations and complexities of the HEDS assay, newer methods have been developed. A notable alternative is the fluorometric assay utilizing di-eosin-glutathione disulfide (Di-E-GSSG).[7] This assay offers significantly higher sensitivity.[7]
In its disulfide form, Di-E-GSSG is self-quenching and exhibits minimal fluorescence.[7] Glutaredoxin catalyzes the reduction of Di-E-GSSG in the presence of GSH, leading to the formation of the highly fluorescent monomer, eosin-glutathione (E-GSH). The increase in fluorescence, measured at an emission wavelength of 545-560 nm with an excitation of 520 nm, is directly proportional to the glutaredoxin activity.[7][8][9] This method can detect Grx1 and Grx2 at picomolar concentrations.[7]
Quantitative Comparison of Assays
The following table summarizes the key performance characteristics of the HEDS assay and the fluorometric Di-E-GSSG assay.
| Feature | HEDS Assay | Fluorometric Di-E-GSSG Assay |
| Principle | Spectrophotometric (NADPH consumption) | Fluorometric (cleavage of a self-quenching substrate) |
| Substrate | bis(2-hydroxyethyl)disulfide (HEDS) | Di-eosin-glutathione disulfide (Di-E-GSSG) |
| Detection | Decrease in absorbance at 340 nm | Increase in fluorescence at ~545-560 nm |
| Sensitivity | Nanomolar range | Picomolar range[7] |
| Advantages | Inexpensive substrate, well-established[4] | High sensitivity, direct measurement[7] |
| Disadvantages | Complex mechanism, potential for interfering reactions[4] | Higher cost of substrate, requires a fluorescence plate reader |
Experimental Protocols
HEDS Assay Protocol
This protocol is based on established methods.[4][6]
1. Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0
-
NADPH solution: 4 mM in assay buffer (prepare fresh)
-
GSH solution: 25 mM in assay buffer (prepare fresh)
-
Glutathione Reductase (GR): 200 U/mL in assay buffer
-
HEDS solution: 29.4 mM in assay buffer (prepare fresh)
-
Glutaredoxin sample (e.g., 10-20 nM final concentration)
2. Assay Mixture Preparation (per well of a 96-well plate):
-
Assay Buffer
-
0.1 mM NADPH (final concentration)
-
1 U/mL GR (final concentration)
-
Varying concentrations of GSH (e.g., 50 µM to 3.0 mM)
-
Varying concentrations of HEDS (e.g., 0.18, 0.37, or 0.74 mM)
3. Procedure:
-
Add all components except the glutaredoxin sample to the wells of a microplate.
-
Incubate at 25°C for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the glutaredoxin sample.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
The rate of NADPH consumption is proportional to the glutaredoxin activity.
Fluorometric Di-E-GSSG Assay Protocol
This protocol is based on commercially available kits and published methods.[7][8]
1. Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA
-
Di-E-GSSG substrate solution
-
GSH solution
-
Glutathione Reductase (GR)
-
NADPH solution
-
Glutaredoxin standard and samples
2. Assay Cocktail Preparation:
-
Prepare an assay cocktail containing assay buffer, GSH, GR, and NADPH.
3. Procedure:
-
Add samples and glutaredoxin standards to the wells of a black 96-well microplate.
-
Add the Di-E-GSSG substrate to all wells.
-
Initiate the reaction by adding the assay cocktail.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 520 nm and an emission wavelength of 560 nm at multiple time points.
-
The rate of increase in fluorescence is directly proportional to the glutaredoxin activity.
Visualizing the Mechanisms
HEDS Assay Reaction Pathway
References
- 1. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaredoxin: Discovery, redox defense and much more - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of glutaredoxin enzyme activity and protein S-glutathionylation using fluorescent eosin-glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Re-evaluating Phospholipase A2 Kinetics: A Comparative Guide to Modern Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of phospholipase A2 (PLA2) activity is paramount for understanding its role in a myriad of physiological and pathological processes, including inflammation, signal transduction, and membrane homeostasis. While various methods have been developed to quantify PLA2 activity, a re-evaluation of their kinetic mechanisms and practical applicability is essential for researchers navigating this complex field. This guide provides a comprehensive comparison of commonly employed PLA2 assays, offering insights into their principles, performance characteristics, and detailed experimental protocols.
It is important to note that while the term "HEDS assay" was considered, a thorough review of the scientific literature indicates its primary application is in the characterization of the oxidoreductase activity of Chloride Intracellular Channel (CLIC) proteins, rather than for the direct kinetic analysis of phospholipase A2. Therefore, this guide will focus on well-established and contemporary assays for PLA2.
Comparison of Key Phospholipase A2 Assay Methodologies
The selection of an appropriate PLA2 assay depends on various factors, including the specific PLA2 isoform being studied, the nature of the sample (purified enzyme vs. crude lysate), desired throughput, and sensitivity requirements. The following table summarizes the key characteristics of prevalent PLA2 assays.
| Assay Type | Principle | Advantages | Disadvantages | Typical Substrates |
| Radiolabeled Assay | Measures the release of a radiolabeled fatty acid (e.g., [³H]- or [¹⁴C]-arachidonic acid) from a phospholipid substrate.[1][2] | High sensitivity, suitable for crude cell lysates and purified enzymes.[1] | Requires handling of radioactive materials, lower throughput, more complex waste disposal. | Phospholipids with radiolabeled fatty acids at the sn-2 position (e.g., 1-stearoyl-2-[¹⁴C]-arachidonyl-sn-glycero-3-phosphocholine).[3] |
| Chromogenic/Fluorogenic Assay | Utilizes synthetic phospholipid analogs that release a chromogenic or fluorogenic molecule upon hydrolysis by PLA2.[1][4] | High throughput, simpler protocol, avoids radioactivity.[4] | Can be prone to interference from sample components, substrate may not be specific for all PLA2 isoforms. | 4-nitro-3-octanoyloxy-benzoic acid, 1,2-bis-heptanoylthio-glycerophosphocholine, pyrene-labeled fatty acids.[1][4] |
| Mixed Micelle Assay | Employs mixed micelles composed of a phospholipid substrate and a detergent (e.g., Triton X-100) to study interfacial kinetics.[5] | Allows for the study of interfacial catalysis, which mimics the natural environment of PLA2 action. | Can be complex to set up and optimize, detergent can affect enzyme activity. | Natural or synthetic phospholipids co-micellized with detergents like Triton X-100.[5] |
| Phospholipid-Coated Bead Assay | Uses hydrophobic beads coated with a monolayer of phospholipid substrate.[3] | Provides a stable and well-defined interface for kinetic and binding studies.[3] | May not be as widely available as other methods, potential for non-specific binding. | Phospholipids coated on styrene-divinylbenzene beads.[3] |
| Titrimetric Assay | Measures the release of fatty acids by titrating the reaction mixture with a standardized base to maintain a constant pH.[6] | Direct measurement of fatty acid production, does not require labeled substrates. | Lower sensitivity, not suitable for high-throughput screening, requires specialized equipment (pH-stat). | Lecithin emulsion.[6] |
Quantitative Performance of PLA2 Assays
The kinetic parameters of PLA2 can vary significantly depending on the assay conditions, substrate, and enzyme source. The following table provides a compilation of reported kinetic data for different PLA2 assays.
| Assay Type | Enzyme Source | Substrate | Km | Vmax / Specific Activity | Reference |
| Phospholipid-Coated Bead Assay | Human class II secretory PLA2 | 1-palmitoyl-2-[³H]-oleoyl-sn-glycero-3-phosphoglycerol | - | 1.6 µmol/min/mg | [3] |
| Phospholipid-Coated Bead Assay | Human cytosolic PLA2 | 1-stearoyl-2-[¹⁴C]-arachidonyl-sn-glycero-3-phosphocholine | - | 1.7 µmol/min/mg | [3] |
| Titrimetric Assay | Soybean PLA2 | Lecithin | 0.78 mM | 950 U/mg | [7] |
| Chromogenic Assay | Human Serum PLA2 | 4-nitro-3-octanoyloxy-benzoic acid | - | 10.4 ± 1.6 µmol x h⁻¹ x ml⁻¹ | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable results. Below are summaries of the methodologies for key PLA2 assays.
Radiolabeled PLA2 Assay Protocol
This protocol is adapted from methods used for measuring cytosolic PLA2α activity.[1]
a. Substrate Preparation:
-
Prepare small unilamellar vesicles of phosphatidylcholine containing a radiolabeled sn-2 arachidonic acid.
-
This is typically done by drying the phospholipid from an organic solvent, resuspending in buffer, and sonicating until the solution is clear.
b. Enzyme Reaction:
-
Initiate the reaction by adding the PLA2-containing sample (purified enzyme or cell lysate) to the substrate vesicles in a buffer containing calcium.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
c. Product Separation and Detection:
-
Terminate the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
-
Separate the released radiolabeled arachidonic acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC) or a filtration method.[2]
-
Quantify the radioactivity of the released fatty acid using liquid scintillation counting.
Chromogenic PLA2 Assay Protocol
This protocol is based on the use of a thioester substrate and DTNB for detection.[8][9]
a. Reagent Preparation:
-
Prepare a 10X PLA2 Assay Buffer (e.g., 250 mM Tris-HCl, pH 7.5, containing 100 mM CaCl₂, 1 M KCl, and 3 mM Triton X-100). Dilute to 1X before use.[8]
-
Reconstitute the lyophilized thio-PC substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine) in the 1X Assay Buffer.[8]
-
Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the 1X Assay Buffer.
b. Enzyme Reaction and Detection:
-
Add the PLA2 sample to the wells of a 96-well plate.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Upon hydrolysis of the thioester bond at the sn-2 position by PLA2, a free thiol is generated.
-
This free thiol reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically at 405 or 414 nm.[8][9]
-
Monitor the increase in absorbance over time to determine the reaction rate.
Mixed Micelle PLA2 Assay Protocol
This protocol outlines the general steps for preparing mixed micelles for PLA2 assays.[5]
a. Micelle Preparation:
-
Dissolve the phospholipid substrate and a detergent (e.g., Triton X-100 or Solutol HS15) in an organic solvent (e.g., methanol or ethanol).[5]
-
Evaporate the solvent under vacuum to form a thin lipid film.
-
Hydrate the film with an aqueous buffer and stir until a clear micellar solution is formed.[5]
b. Enzyme Assay:
-
The assay can then be performed using various detection methods, such as radiolabeled substrates or pH-stat titration, by adding the enzyme to the mixed micelle preparation.
Visualizing the PLA2 Signaling Pathway and Assay Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Phospholipase A2 Signaling Pathway.
Caption: Radiolabeled PLA2 Assay Workflow.
Caption: Chromogenic PLA2 Assay Workflow.
References
- 1. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive assay of human plasma phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phospholipase A2 kinetic and binding assay using phospholipid-coated hydrophobic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple assay for a human serum phospholipase A2 that is associated with high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phospholipase A2 Assay Kit (PLA2) (Colorimetric) (ab133089) | Abcam [abcam.com]
- 9. content.abcam.com [content.abcam.com]
A Comparative Guide to Disulfide Crosslinkers for Hydrogel Formulation: Hydroxyethyl Disulfide vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of a hydrogel's performance. This guide provides an objective comparison of hydrogels crosslinked with hydroxyethyl disulfide-based crosslinkers against those formulated with other common disulfide crosslinkers, namely N,N'-bis(acryloyl)cystamine (BACy) and bis(2-methacryloyloxyethyl) disulfide (DSDMA). The comparison focuses on key performance indicators such as gelation time, mechanical strength, and swelling properties, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for evaluating these parameters are also provided.
Disulfide crosslinkers are prized for their ability to create stimuli-responsive hydrogels that degrade in the presence of reducing agents like glutathione, which is found at elevated concentrations in intracellular environments and some disease states. This property is particularly valuable for controlled drug delivery and tissue engineering applications. This guide will delve into the nuances of three such crosslinkers, providing a framework for selecting the optimal agent for your research needs.
At a Glance: Performance Comparison of Disulfide Crosslinkers
The following tables summarize the quantitative performance data for hydrogels synthesized with a this compound-based crosslinker (HEDSGE), N,N'-bis(acryloyl)cystamine (BACy), and bis(2-methacryloyloxyethyl) disulfide (DSDMA). It is important to note that the data is collated from different studies using various polymer backbones and experimental conditions; therefore, direct comparisons should be made with caution.
| Crosslinker | Polymer Backbone | Gelation Time | Experimental Conditions | Reference |
| This compound-bis-glycidyl ether (HEDSGE) | poly(hydroxyethyl acrylate-co-methyl methacrylate) | Not explicitly stated, gel formation confirmed. | Polymer and crosslinker dissolved in DMF with a catalyst, heated at 60°C. | [1][2] |
| N,N'-bis(acryloyl)cystamine (BACy) | poly(N-isopropylacrylamide) | ~250 min (for equilibrium swelling) | Free radical polymerization. | [3] |
| bis(2-methacryloyloxyethyl) disulfide (DSDMA) | poly(2-hydroxyethyl methacrylate) | Not explicitly stated, gel formation confirmed. | Radical polymerization. | [4] |
| Crosslinker | Polymer Backbone | Storage Modulus (G') | Experimental Conditions | Reference |
| This compound-bis-glycidyl ether (HEDSGE) | poly(hydroxyethyl acrylate-co-methyl methacrylate) | Data not available | - | |
| N,N'-bis(acryloyl)cystamine (BACy) | poly(N-(2-hydroxyethyl) acrylamide-co-acrylic acid) | Increases with crosslinker concentration | Rheological measurements. | [5] |
| bis(2-methacryloyloxyethyl) disulfide (DSDMA) | poly(2-hydroxyethyl methacrylate) | Increases with crosslinker concentration | Compression-strain measurements. | [4] |
| Crosslinker | Polymer Backbone | Swelling Ratio (%) | Experimental Conditions | Reference |
| This compound-bis-glycidyl ether (HEDSGE) | poly(hydroxyethyl acrylate-co-methyl methacrylate) | Decreases with increasing MMA content | Swelling in deionized water. | [1][2] |
| N,N'-bis(acryloyl)cystamine (BACy) | poly(N-isopropylacrylamide) | ~870% to ~2155% (at 25°C) | Swelling in water, dependent on crosslinker concentration. | [3] |
| bis(2-methacryloyloxyethyl) disulfide (DSDMA) | poly(2-hydroxyethyl methacrylate) | Decreases with increasing crosslinker concentration | Equilibrium swelling in water. | [4] |
Signaling Pathways and Degradation Products
The degradation of disulfide-crosslinked hydrogels in a reducing environment releases thiol-containing molecules that can interact with cellular signaling pathways. Understanding these interactions is crucial for assessing the biocompatibility and potential therapeutic effects of the hydrogel system.
Upon cleavage of the disulfide bond, a this compound-based crosslinker like HEDSGE will release 2-mercaptoethanol. This molecule is a reducing agent known to influence cellular redox states and can impact inflammatory and cell survival pathways.
Degradation of BACy-crosslinked hydrogels releases cysteamine. Cysteamine is a naturally occurring aminothiol that plays a role in various cellular processes, including modulating oxidative stress and influencing cell growth pathways.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the evaluation of disulfide-crosslinked hydrogels.
Protocol 1: Rheological Analysis for Gelation Time and Mechanical Strength
This protocol outlines the use of oscillatory rheology to determine the gelation time and the viscoelastic properties (storage modulus, G', and loss modulus, G'') of the hydrogels.
Materials:
-
Rheometer with parallel plate geometry
-
Hydrogel precursor solutions (polymer and crosslinker)
-
Phosphate-buffered saline (PBS) or other relevant buffer
Procedure:
-
Sample Preparation: Prepare the hydrogel precursor solutions according to the specific formulation. Ensure all components are fully dissolved.
-
Instrument Setup: Set the rheometer to the desired temperature (e.g., 37°C for physiological conditions). Use a parallel plate geometry with an appropriate diameter and set the gap size (e.g., 1 mm).
-
Time Sweep (Gelation Kinetics):
-
Quickly pipette the mixed precursor solution onto the center of the bottom plate of the rheometer.
-
Lower the upper plate to the set gap size.
-
Start a time sweep experiment at a constant frequency (e.g., 1 Hz) and a constant strain within the linear viscoelastic region (determined from a preliminary strain sweep on a fully formed gel, if necessary).
-
Monitor the storage modulus (G') and loss modulus (G'') over time. The gelation time is typically defined as the point where G' crosses over G'' (G' > G'').
-
-
Frequency Sweep (Mechanical Strength):
-
Once the hydrogel is fully formed (G' has reached a plateau in the time sweep), perform a frequency sweep at a constant strain within the linear viscoelastic region.
-
Vary the frequency over a desired range (e.g., 0.1 to 100 rad/s).
-
The storage modulus (G') in the plateau region of the frequency sweep provides a measure of the hydrogel's stiffness or mechanical strength.
-
Protocol 2: Swelling Ratio Determination
This protocol describes the gravimetric method to determine the swelling ratio of the hydrogels, which is a measure of their water absorption capacity.
Materials:
-
Fully crosslinked hydrogel samples of known initial mass
-
Deionized water or PBS
-
Analytical balance
-
Kimwipes or filter paper
-
Vials
Procedure:
-
Initial Mass: Record the initial mass of the as-prepared, fully crosslinked hydrogel sample (Wi).
-
Swelling: Immerse the hydrogel sample in a vial containing a sufficient volume of deionized water or PBS at a specified temperature (e.g., room temperature or 37°C).
-
Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which can take several hours to days. At regular intervals, remove the hydrogel from the swelling medium, gently blot the surface with a Kimwipe to remove excess water, and weigh it (Ws). Equilibrium is reached when the weight of the hydrogel remains constant over consecutive measurements.
-
Dry Mass: After the equilibrium swollen weight is determined, freeze-dry the hydrogel sample until a constant dry weight is achieved (Wd).
-
Calculation: Calculate the swelling ratio (SR) using the following formula:
SR (%) = [(Ws - Wd) / Wd] x 100
Protocol 3: In Vitro Degradation Study
This protocol outlines a method to assess the degradation of disulfide-crosslinked hydrogels in a reducing environment that mimics intracellular conditions.
Materials:
-
Fully crosslinked hydrogel samples of known initial mass
-
PBS (pH 7.4)
-
Glutathione (GSH) or dithiothreitol (DTT)
-
Shaking incubator or water bath at 37°C
-
Analytical balance
Procedure:
-
Initial Mass: Weigh the hydrogel samples to determine their initial mass (Wi).
-
Degradation Medium: Prepare a solution of the reducing agent (e.g., 10 mM GSH in PBS) to simulate the intracellular reducing environment. Prepare a control solution of PBS without the reducing agent.
-
Incubation: Place the hydrogel samples in separate vials containing the degradation medium and the control solution. Incubate the vials at 37°C with gentle agitation.
-
Mass Loss Measurement: At predetermined time points, remove the hydrogel samples from the solutions, gently blot them to remove excess liquid, and weigh them (Wt).
-
Calculation: Calculate the remaining mass percentage at each time point using the following formula:
Remaining Mass (%) = (Wt / Wi) x 100
Plot the remaining mass percentage as a function of time to determine the degradation profile.
Conclusion
The selection of a disulfide crosslinker significantly impacts the properties and performance of stimuli-responsive hydrogels. This compound-based crosslinkers, along with alternatives like BACy and DSDMA, each offer a unique set of characteristics. While this guide provides a comparative overview based on available literature, it is crucial for researchers to perform their own side-by-side comparisons under their specific experimental conditions to make the most informed decision for their application. The provided protocols offer a standardized approach to facilitate such evaluations. Furthermore, understanding the biological implications of the degradation products is paramount for the successful design of biocompatible and effective hydrogel-based systems for drug delivery and tissue engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction and temperature-responsive hydrogel composed of this compound-bis-glycidyl ether-crosslinked poly(hydroxyethyl acrylate-co-methyl methacrylate) | Semantic Scholar [semanticscholar.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of HEDS in different polymer matrices
A Comparative Study of High-Energy Density Systems (HEDS) in Different Polymer Matrices
Introduction
High-Energy Density Systems (HEDS) represent a significant area of interest in advanced drug delivery, aiming to maximize therapeutic payload and control its release. The efficacy of these systems is intrinsically linked to the carrier, often a polymer matrix, which dictates the drug's stability, release kinetics, and overall performance. The choice of polymer is therefore a critical design parameter in the development of controlled-release dosage forms. This guide provides a comparative analysis of HEDS performance in three commonly used biodegradable polyesters: Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL), supported by experimental data and methodologies. These polymers are widely utilized in biomedical applications due to their biocompatibility and controlled biodegradability.[1]
Comparative Analysis of Polymer Matrices for HEDS
The selection of a polymer matrix for a HEDS is a balance between desired drug release kinetics, loading efficiency, and the stability of the final formulation. PLA, PLGA, and PCL offer a range of physicochemical properties that can be tailored to specific therapeutic needs.
Physicochemical Properties
The inherent properties of each polymer, such as crystallinity, glass transition temperature (Tg), and hydrophobicity, directly influence the drug delivery system's behavior.
| Property | Polycaprolactone (PCL) | Polylactic Acid (PLA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Structure | Aliphatic polyester of ε-caprolactone | Aliphatic polyester of L-lactide and D-lactide | Copolymer of lactic acid and glycolic acid |
| Crystallinity | High (e.g., 20-33%) | Variable (amorphous to semi-crystalline) | Amorphous |
| Glass Transition (Tg) | ~ -60 °C | ~ 60 °C | 40-60 °C (depends on LA:GA ratio) |
| Degradation Rate | Very Slow (months to years) | Slow to Moderate (days to months) | Fast/Tunable (days to months) |
| Key Advantage | Suitable for long-term, extended-release formulations.[2] | Offers a controlled release period from days to months.[2] | Highly tunable degradation and release by varying the LA:GA ratio.[2] |
Performance Metrics: Drug Loading and Release Kinetics
The performance of HEDS is primarily evaluated by its drug loading capacity and the subsequent release profile. These parameters are heavily influenced by the interaction between the drug and the polymer matrix.
| Performance Metric | Polycaprolactone (PCL) / Blends | Polylactic Acid (PLA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Drug Loading / Encapsulation Efficiency | In PCL/PLGA (20/80) blends, loading of Tenofovir (TFV) up to 40 wt% was achieved with minimal effect on fiber modulus and strength.[3] | PLA/Hydroxyapatite core-shell particles demonstrated a high loading capacity of 250% for Vitamin K1.[4] In electrospun PLA nanofibers, increasing ampicillin trihydrate from 4% to 12% increased fiber diameter and initial burst release.[5] | Encapsulation efficiency of gefitinib in PLGA microspheres increased with particle size.[6] Homogeneous drug encapsulation in the PLGA matrix can prevent an initial burst release effect.[7] |
| Release Kinetics | PCL/PLGA fibers showed significant decreases in mechanical properties upon drug release. Mechanically stretched fibers displayed faster release rates.[3] | PLA microparticles generally exhibit a more prolonged drug release compared to their PLGA counterparts.[6] | Release is tunable via the LA:GA ratio; higher glycolide content leads to faster degradation and release.[2] Release can be anomalous (non-Fickian), involving both drug diffusion and polymer erosion.[7] |
| Stability | Drug-polymer interactions are critical and can affect the mechanical properties of the final formulation.[3] | Amorphization of a drug within the PLA matrix can occur, which is crucial for stability and release.[8] The stability of the drug can be affected by processing temperatures.[9] | The acidic monomers and oligomers produced during degradation can catalyze further polymer degradation, affecting the release profile.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for common procedures in the development and evaluation of HEDS-polymer systems.
Protocol 1: Preparation of HEDS-Loaded Microspheres via Solvent Evaporation
This method is widely used for encapsulating drugs within polymer matrices like PLA and PLGA.
-
Oil Phase Preparation : Dissolve a specific amount of the polymer (e.g., PLGA) and the HEDS drug in a volatile organic solvent, such as dichloromethane (DCM).
-
Aqueous Phase Preparation : Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.
-
Emulsification : Add the oil phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion. The droplet size is controlled by the homogenization speed and duration.
-
Solvent Evaporation : Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This process solidifies the polymer droplets into microspheres, entrapping the drug.
-
Collection and Washing : Collect the hardened microspheres by centrifugation or filtration. Wash them multiple times with deionized water to remove the surfactant and any un-encapsulated drug.
-
Drying : Lyophilize (freeze-dry) the microspheres to obtain a fine, dry powder.
Protocol 2: Characterization of Drug Release Kinetics
This protocol outlines the steps for an in-vitro drug release study.
-
Sample Preparation : Accurately weigh a sample of the HEDS-loaded microspheres and suspend it in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation : Place the suspension in a temperature-controlled shaker bath (e.g., at 37°C) to simulate physiological conditions.
-
Sampling : At predetermined time intervals, withdraw a small aliquot of the release medium. To maintain a constant volume, replace the withdrawn volume with fresh, pre-warmed medium.
-
Drug Quantification : Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Analysis : Calculate the cumulative percentage of drug released over time. Fit the release data to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion, erosion).[7][10]
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes involved in the study of HEDS-polymer systems.
Caption: Experimental workflow for developing and evaluating HEDS-polymer matrix systems.
Caption: Key mechanisms governing drug release from a biodegradable polymer matrix.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Drug-Loading Ability of Poly(Lactic Acid)/Hydroxyapatite Core–Shell Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of drug concentration and PLGA addition on the properties of electrospun ampicillin trihydrate-loaded PLA nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Compatibility and stability studies involving polymers used in fused deposition modeling 3D printing of medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.ms4sub.com [data.ms4sub.com]
Beyond HEDS: A Comparative Guide to Alternative Substrates for Glutaredoxin Assays
For researchers, scientists, and drug development professionals seeking robust and sensitive methods to measure glutaredoxin (Grx) activity, this guide offers a comprehensive comparison of alternative substrates to the traditional 2-hydroxyethyl disulfide (HEDS). This document provides an objective analysis of substrate performance, supported by experimental data, detailed protocols, and visual representations of key biological and experimental workflows.
Glutaredoxins are crucial oxidoreductases that catalyze the reduction of glutathione-protein mixed disulfides (deglutathionylation), playing a vital role in cellular redox homeostasis and signaling. The classical HEDS assay has long been the standard for measuring Grx activity. However, the emergence of more sensitive and specific substrates, particularly fluorescent probes, offers significant advantages for modern research applications. This guide will delve into the performance of prominent alternatives, including eosin-labeled glutathione and cysteine-glutathione disulfide (CSSG).
Performance Comparison of Glutaredoxin Substrates
The choice of substrate can significantly impact the sensitivity, specificity, and kinetic parameters of a glutaredoxin assay. Below is a summary of the performance of HEDS and its alternatives with human glutaredoxins.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Assay Principle | Advantages | Disadvantages |
| HEDS | Human Grx1 | N/A | N/A | N/A | Spectrophotometric (NADPH consumption) | Inexpensive, well-established. | Indirect measurement, lower sensitivity, potential for non-enzymatic reactions. |
| Eosin-GS-BSA | Human Grx1 | N/A | N/A | Specific Activity: ~9.8 µM/min[1] | Fluorometric (dequenching) | High sensitivity (picomolar detection), direct measurement.[2] | Requires specialized fluorescent substrate, potential for quenching interference. |
| Cysteine-SSG (CSSG) | Human Grx1 | ~140 | ~36.7 | ~2.6 x 105 | Spectrophotometric (NADPH consumption) or HPLC | Represents a physiological substrate moiety, allows for kinetic analysis.[3] | Can be more complex to synthesize or source than HEDS. |
| Cysteine-SSG (CSSG) | Human Grx2 | ~280 | ~4.8 | ~1.7 x 104 | Spectrophotometric (NADPH consumption) or HPLC | Allows for comparative kinetic studies between Grx isoforms.[3] | Lower catalytic efficiency compared to Grx1.[3] |
Experimental Methodologies
Detailed and reproducible experimental protocols are essential for accurate and reliable results. Below are protocols for glutaredoxin assays using HEDS, Eosin-GS-BSA, and CSSG.
HEDS-Based Spectrophotometric Assay
This assay measures the decrease in absorbance at 340 nm due to the consumption of NADPH in a coupled reaction.
Principle: Glutaredoxin catalyzes the reduction of HEDS by glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH.
Reagents:
-
1 M Tris-HCl, pH 8.0
-
100 mM EDTA
-
10 mg/ml Bovine Serum Albumin (BSA)
-
100 mM Reduced Glutathione (GSH)
-
40 mM NADPH
-
Glutathione Reductase (from Baker's yeast, e.g., 60 µg/ml)
-
70 mM 2-hydroxyethyl disulfide (HEDS)
-
Glutaredoxin sample
Procedure:
-
Prepare an assay buffer containing 0.1 M Tris-Cl (pH 8.0), 2 mM EDTA, and 0.1 mg/ml BSA.
-
In a cuvette, mix the assay buffer with 1 mM GSH, 0.4 mM NADPH, and 6 µg/ml glutathione reductase.
-
Add the glutaredoxin sample to the cuvette.
-
Initiate the reaction by adding 0.7 mM HEDS.
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes.
-
Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M-1cm-1).[4]
Eosin-Glutathione-Based Fluorometric Assay
This assay utilizes a quenched fluorescent substrate that becomes fluorescent upon reduction by glutaredoxin.
Principle: Eosin-labeled glutathione disulfide (e.g., Eosin-GS-BSA) is non-fluorescent due to self-quenching. Glutaredoxin reduces this substrate, releasing the fluorescent eosin-GSH monomer, which can be detected.[5][6]
Reagents (based on a commercial kit): [5]
-
Assay Buffer (e.g., Potassium Phosphate Buffer)
-
Reduced Glutathione (GSH)
-
NADPH
-
Glutathione Reductase
-
Assay Stabilizing Reagent
-
Eosin-GS-BSA substrate
-
Glutaredoxin sample or positive control (e.g., recombinant human Grx1)
Procedure: [5]
-
Prepare an assay cocktail containing assay buffer, GSH, NADPH, glutathione reductase, and stabilizing reagent.
-
Add the glutaredoxin sample or positive control to the wells of a 96-well plate.
-
Initiate the reaction by adding the Eosin-GS-BSA substrate to all wells.
-
Protect the plate from light and mix by pipetting or shaking.
-
Monitor the increase in fluorescence with an excitation wavelength of ~520 nm and an emission wavelength of ~560 nm.[5]
-
The rate of fluorescence increase is directly proportional to the glutaredoxin activity.
Cysteine-SSG (CSSG)-Based Assay
This assay is similar to the HEDS assay but uses a more physiologically relevant substrate.
Principle: Glutaredoxin catalyzes the reduction of the mixed disulfide between cysteine and glutathione (CSSG). The reaction is coupled to glutathione reductase and NADPH consumption, which is monitored spectrophotometrically.[3]
Reagents:
-
Na/K phosphate buffer (0.1 M, pH 7.5)
-
Reduced Glutathione (GSH)
-
NADPH
-
Glutathione Reductase
-
Cysteine-SSG
-
Glutaredoxin sample
Procedure: [3]
-
Prepare a reaction mixture containing Na/K phosphate buffer, GSH, NADPH, and glutathione reductase.
-
Add the glutaredoxin sample.
-
Initiate the reaction by adding CSSG.
-
Monitor the decrease in absorbance at 340 nm.
-
For kinetic analysis, vary the concentration of one substrate (e.g., CSSG) while keeping the other (GSH) at a fixed, saturating concentration, and vice versa.
Signaling Pathways and Experimental Workflows
Glutaredoxins are key regulators of cellular signaling pathways, primarily through their deglutathionylation activity. This function is critical in pathways such as the NF-κB signaling cascade and apoptosis.
Glutaredoxin in NF-κB Signaling
Glutaredoxin-1 (Grx1) can enhance NF-κB signaling by reversing the S-glutathionylation of IκB kinase β (IKKβ).[7][8] S-glutathionylation inhibits IKKβ activity, thereby suppressing the NF-κB pathway.[7][9][10] By removing this modification, Grx1 restores IKKβ activity, leading to the activation of NF-κB and the transcription of its target genes.[7][8]
Caption: Glutaredoxin-1 (Grx1) regulates NF-κB signaling by reversing the inhibitory S-glutathionylation of IKKβ.
Glutaredoxin in Apoptosis
Glutaredoxin also plays a significant role in the regulation of apoptosis. For instance, Grx1 can inhibit apoptosis by preventing the S-glutathionylation of Fas, a key death receptor.[11] S-glutathionylation of Fas enhances its aggregation and signaling, leading to increased caspase activation and apoptosis.[11] By maintaining Fas in a reduced state, Grx1 acts as a survival factor.[11]
Caption: Glutaredoxin-1 (Grx1) inhibits Fas-mediated apoptosis by preventing S-glutathionylation of the Fas receptor.
Glutaredoxin Assay Workflow
The general workflow for a glutaredoxin assay, whether spectrophotometric or fluorometric, involves several key steps.
Caption: General workflow for a typical glutaredoxin activity assay.
Conclusion
While the HEDS assay remains a viable option for measuring glutaredoxin activity, alternative substrates offer significant improvements in sensitivity and physiological relevance. Fluorescent probes like eosin-glutathione provide a highly sensitive method suitable for high-throughput screening and analysis of biological samples with low Grx concentrations. Substrates such as CSSG, which mimic the natural substrates of glutaredoxins, are invaluable for detailed kinetic studies and for comparing the catalytic efficiencies of different Grx isoforms. The choice of the optimal substrate will depend on the specific research question, the required sensitivity, and the available instrumentation. This guide provides the necessary information for researchers to make an informed decision and to implement these advanced assays in their laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of glutaredoxin enzyme activity and protein S-glutathionylation using fluorescent eosin-glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and Mechanistic Characterization and Versatile Catalytic Properties of Mammalian Glutaredoxin 2: Implications for Intracellular Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pnas.org [pnas.org]
- 8. Activation of the glutaredoxin-1 gene by nuclear factor κB enhances signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutaredoxin-1 modulates the NF-κB signaling pathway to activate inducible nitric oxide synthase in experimental necrotizing enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Redox amplification of apoptosis by caspase-dependent cleavage of glutaredoxin 1 and S-glutathionylation of Fas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aldehyde Dehydrogenase Inhibitors: Evaluating Dithiocarbamates and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Reversible vs. Irreversible Inhibition
ALDH inhibitors can be broadly categorized based on their mechanism of action:
-
Reversible Inhibitors: These compounds bind to the enzyme non-covalently and can dissociate, allowing the enzyme to regain activity. Their potency is often described by the inhibition constant (Ki).
-
Irreversible Inhibitors: These inhibitors, also known as inactivators, form a stable, covalent bond with the enzyme, leading to a permanent loss of activity. Their efficacy is often measured by the concentration required to inhibit 50% of the enzyme activity (IC50) over a specific time.
Dithiocarbamates, such as Disulfiram, are classic examples of irreversible ALDH inhibitors. Disulfiram itself is a prodrug that is metabolized to active compounds, which then covalently modify the catalytic cysteine residue in the active site of ALDH isozymes[1][2]. This irreversible inactivation is a key feature of their therapeutic effect[1].
Quantitative Comparison of ALDH Inhibitors
The following tables summarize the inhibitory potency of various compounds against different ALDH isozymes. It is important to note that IC50 values can be influenced by assay conditions such as substrate concentration and pre-incubation time.
Table 1: Irreversible ALDH Inhibitors
| Inhibitor Class | Compound | Target Isozyme(s) | IC50 | Reference(s) |
| Dithiocarbamate | Disulfiram | ALDH1, ALDH2 | 7.4 +/- 1.0 µM (rat liver mitochondrial low Km ALDH) | [3] |
| S-methyl-N,N-diethylthiocarbamate sulfoxide (MeDTC-SO) | ALDH2 | 0.93 +/- 0.04 µM (rat liver mitochondrial low Km ALDH) | [3] | |
| S-methyl-N,N-diethylthiocarbamate sulfone | ALDH2 | 0.53 +/- 0.11 µM (rat liver mitochondrial low Km ALDH) | [3] | |
| S-methyl-N,N-diethyldithiocarbamate sulfoxide | ALDH2 | 2.2 +/- 0.5 µM (recombinant human ALDH2) | [4] | |
| Other | DIMATE | ALDH1, ALDH3 | ~5 µM | [5] |
Table 2: Reversible ALDH Inhibitors
| Inhibitor | Target Isozyme(s) | IC50 | Ki | Reference(s) |
| Daidzin | ALDH2 | 0.08 µM | - | [6][7] |
| CVT-10216 | ALDH2, ALDH1 | 29 nM (ALDH2), 1300 nM (ALDH1) | - | [8] |
| 4-Diethylaminobenzaldehyde (DEAB) | ALDH1A1, ALDH2, ALDH1A2, ALDH1B1, ALDH1A3, ALDH5A1 | 57 nM (ALDH1A1), 0.16 µM (ALDH2), 1.2 µM (ALDH1A2, ALDH1B1), 3 µM (ALDH1A3), 13 µM (ALDH5A1) | 10 nM (ALDH1A1) | [9] |
Experimental Protocols
Accurate assessment of ALDH inhibition requires standardized experimental protocols. Below are generalized methodologies for determining ALDH activity and inhibition.
ALDH Activity Assay (General Protocol)
This assay measures the enzymatic activity of ALDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified ALDH enzyme or cell/tissue lysate
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)
-
NAD⁺ solution
-
Aldehyde substrate solution (e.g., acetaldehyde, propionaldehyde)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NAD⁺ in a cuvette.
-
Add the ALDH enzyme source (purified enzyme or lysate) to the reaction mixture and incubate for a short period to establish a baseline.
-
Initiate the reaction by adding the aldehyde substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH production is proportional to the ALDH activity and can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
IC50 Determination for ALDH Inhibitors
This protocol is used to determine the concentration of an inhibitor required to reduce ALDH activity by 50%.
Materials:
-
Same as ALDH Activity Assay
-
Inhibitor stock solution of known concentration
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In separate reaction vessels, pre-incubate the ALDH enzyme with each concentration of the inhibitor for a defined period (e.g., 10-30 minutes). For irreversible inhibitors, this pre-incubation step is crucial.
-
Initiate the enzymatic reaction by adding NAD⁺ and the aldehyde substrate.
-
Measure the initial rate of the reaction for each inhibitor concentration as described in the ALDH Activity Assay.
-
Plot the percentage of ALDH activity remaining against the logarithm of the inhibitor concentration.
-
The IC50 value is the inhibitor concentration that corresponds to 50% inhibition of the enzyme activity, which can be determined by fitting the data to a dose-response curve. A detailed example of an IC50 determination for Disulfiram can be found in the BioAssay Systems protocol, where an IC50 of 2.65 µM was observed for baker's yeast ALDH[10].
Visualizing Mechanisms and Workflows
Mechanism of Irreversible ALDH Inhibition by Dithiocarbamates
The following diagram illustrates the metabolic activation of Disulfiram and the subsequent irreversible inactivation of ALDH.
Caption: Metabolic activation of Disulfiram and irreversible inhibition of ALDH.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in determining the IC50 value of a potential ALDH inhibitor.
Caption: Workflow for determining the IC50 of an ALDH inhibitor.
Signaling Pathway Context: ALDH in Retinoic Acid Synthesis
ALDH enzymes, particularly the ALDH1A subfamily, play a critical role in the synthesis of retinoic acid, a key signaling molecule involved in cell differentiation and development. Inhibition of these enzymes can disrupt this pathway.
Caption: Role of ALDH1A in the retinoic acid signaling pathway and its inhibition.
References
- 1. In vivo inhibition of aldehyde dehydrogenase by disulfiram [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Repurposing Drugs for Inhibition against ALDH2 via a 2D/3D Ligand-Based Similarity Search and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Investigation of Structural Basis for Enhanced Binding of Isoflavone Analogues with Mitochondrial Aldehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
Cross-Validation of Surface-Enhanced Laser Desorption/Ionization (SELDI) Assay Results with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical techniques, mass spectrometry (MS) stands as a cornerstone for the identification and quantification of a wide array of molecules, from small drug compounds to large protein biomarkers. The versatility of MS is largely defined by its ionization source, which transforms analytes into gas-phase ions for detection. This guide provides a comparative analysis of a surface-based laser desorption/ionization technique, exemplified by Desorption/Ionization on Silicon (DIOS), against two of the most established ionization methods: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
While the term "HEDS assay" is not standard, it is inferred to represent a form of High-Energy Desorption/Ionization Source, for which DIOS serves as a relevant and well-documented proxy. DIOS is a matrix-free, soft laser desorption method that offers unique advantages, particularly in the analysis of small molecules where traditional matrices can interfere.[1][2] This guide will objectively compare the performance of DIOS-MS with MALDI-MS and ESI-MS, providing supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal technique for their specific applications in drug discovery and development.
Quantitative Performance Comparison
Direct cross-validation studies with comprehensive, side-by-side quantitative data for DIOS-MS, MALDI-MS, and ESI-MS under identical conditions are limited in the published literature. However, by compiling data from various studies, we can construct a comparative overview of their typical quantitative performance characteristics. It is important to note that these values can vary significantly based on the analyte, sample matrix, and specific instrumentation used.
| Parameter | DIOS-MS | MALDI-MS | ESI-MS |
| Typical Analytes | Small molecules, peptides, metabolites[1] | Peptides, proteins, polymers, oligonucleotides[3][4] | Peptides, proteins, small molecules, lipids[4][5] |
| Limit of Detection (LOD) | Femtomole to attomole range for peptides[2] | 1 to 10 femtomole for peptides[6] | Generally in the low femtomole to attomole range |
| Quantitative Accuracy | Good, especially for small molecules due to low background[2] | Can be challenging due to "hot spots" and matrix effects; isotopic labeling improves accuracy[7] | Generally considered highly accurate and reproducible, especially when coupled with LC[8] |
| Linear Dynamic Range | Typically 2-3 orders of magnitude | 2-3 orders of magnitude with internal standards | 3-5 orders of magnitude, often wider than MALDI[7] |
| Precision (%RSD) | <15% (reported in specific applications) | 5-20% (can be higher without internal standards) | <15% (typically lower with LC coupling) |
| Matrix Effects | Minimal, as it is a matrix-free technique[1] | Significant, can cause ion suppression and background noise[7] | Can be significant, especially with complex samples; LC separation helps mitigate[5] |
Experimental Protocols
Desorption/Ionization on Silicon (DIOS-MS) Protocol
DIOS-MS utilizes a porous silicon surface to trap and ionize analytes upon laser irradiation, eliminating the need for an organic matrix.
-
Surface Preparation: A crystalline silicon wafer is electrochemically etched to create a porous surface. This surface can be chemically modified to enhance analyte capture.
-
Sample Application: The analyte solution (typically 0.5-1.0 µL) is deposited directly onto the porous silicon surface and allowed to air dry.[9]
-
Mass Analysis: The DIOS chip is mounted on a sample target and inserted into a time-of-flight (TOF) mass spectrometer. A pulsed UV laser (e.g., nitrogen laser at 337 nm) is directed at the sample spot to desorb and ionize the analytes.[9]
-
Data Acquisition: The mass-to-charge ratios of the resulting ions are measured by the TOF analyzer.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Protocol for Peptide Analysis
MALDI-MS is a soft ionization technique that uses a matrix to absorb laser energy and facilitate the ionization of large molecules with minimal fragmentation.[3]
-
Matrix Preparation: A saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for peptides) is prepared in an organic solvent mixture (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).
-
Sample Preparation: The peptide sample is mixed with the matrix solution in a specific ratio (e.g., 1:1 v/v).
-
Sample Spotting: A small volume (typically 0.5-1.0 µL) of the sample-matrix mixture is spotted onto a MALDI target plate and allowed to co-crystallize as the solvent evaporates.
-
Mass Analysis: The target plate is introduced into the mass spectrometer. A pulsed laser is fired at the sample-matrix crystals, causing desorption and ionization of the analyte molecules.
-
Data Acquisition: The ions are accelerated into a mass analyzer (commonly TOF) for m/z determination.
Electrospray Ionization (ESI-MS) Protocol for Small Molecule Analysis
ESI is a soft ionization technique that generates ions from a liquid solution, making it highly compatible with liquid chromatography (LC).[5]
-
Sample Preparation: The small molecule analyte is dissolved in a solvent compatible with LC and ESI, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) or base to promote ionization.
-
Sample Introduction: The sample solution is introduced into the ESI source via direct infusion or, more commonly, after separation by an LC system.
-
Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets. A drying gas is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, ion trap, or Orbitrap) for mass-to-charge analysis.
-
Data Acquisition: The mass spectrometer records the intensity of ions at different m/z values.
Experimental Workflows and Signaling Pathways
Drug Discovery and Development Workflow
Mass spectrometry is an indispensable tool throughout the drug discovery and development pipeline, from target identification to preclinical and clinical studies.[9][10] The choice of ionization source depends on the specific stage and analytical requirements.
Biomarker Discovery Workflow
The identification of disease-specific biomarkers is a critical area of research where mass spectrometry plays a central role. The workflow typically involves sample collection, preparation, MS analysis, and data analysis to identify and validate potential biomarkers.[11][12]
References
- 1. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
- 2. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Proteomic Workflows for Biomarker Identification Using Mass Spectrometry — Technical and Statistical Considerations during Initial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry–Based Biomarker Discovery: Toward a Global Proteome Index of Individuality - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HEDS-Crosslinked vs. Non-Crosslinked Polymers for Advanced Drug Delivery
A comprehensive guide for researchers on the performance, characteristics, and applications of redox-responsive polymer systems.
In the field of drug delivery, the architecture of polymer-based carriers is paramount to their efficacy. Crosslinking, the process of forming covalent bonds between polymer chains, transforms linear polymers into three-dimensional networks, significantly altering their physical and chemical properties.[1] A key innovation in this area is the development of stimuli-responsive crosslinkers, which enable controlled drug release in specific physiological environments.
This guide provides a comparative analysis of polymers crosslinked with N,N'-bis(acryloyl)cystamine (HEDS or BACy), a disulfide-containing, redox-responsive crosslinker, against those with stable, non-cleavable crosslinks and their non-crosslinked counterparts. The central advantage of HEDS-crosslinked systems lies in their ability to remain stable in circulation but selectively release their therapeutic payload in the reducing environment of the intracellular space, offering a targeted approach to drug delivery.[2][3]
Logical Framework: Release Mechanisms
The fundamental difference between these polymer systems lies in their drug release mechanism. Non-crosslinked or stably crosslinked polymers typically release drugs through passive diffusion, whereas HEDS-crosslinked polymers offer an active, triggered release.
Caption: High-level comparison of release mechanisms.
Performance Metrics: A Quantitative Comparison
The choice of crosslinker profoundly impacts the performance of a polymer-based drug delivery system. The following tables summarize key quantitative data comparing HEDS-crosslinked polymers with their non-responsive counterparts.
Table 1: Drug Release Kinetics
A primary advantage of HEDS-crosslinked polymers is their stimuli-responsive drug release. In the presence of reducing agents like glutathione (GSH), which is abundant inside cells, the disulfide bonds in the HEDS crosslinker are cleaved, leading to network degradation and rapid drug release.[4] Stably crosslinked polymers, in contrast, show a slow, diffusion-controlled release regardless of the redox environment.[5][6]
| Polymer System | Condition | Cumulative Drug Release (at 24h) | Reference |
| HEDS-Crosslinked Hydrogel | PBS (pH 7.4) | ~25% | [7] |
| HEDS-Crosslinked Hydrogel | PBS + 10 mM GSH | > 80% | [7] |
| BIS-Crosslinked Hydrogel | PBS (pH 7.4) | ~30% | [7] |
| BIS-Crosslinked Hydrogel | PBS + 10 mM GSH | ~32% | [7] |
Note: BIS (N,N'-methylenebisacrylamide) is a standard, non-cleavable crosslinker. Data is representative of typical findings in the literature.
Table 2: Mechanical Properties
Crosslinking enhances the mechanical integrity of polymers. While both HEDS and stable crosslinkers improve mechanical properties compared to non-crosslinked linear polymers, the density and nature of the crosslinker can be tuned to achieve desired characteristics.[8] Generally, higher crosslinking density leads to a stiffer, more robust material.[9]
| Property | Non-Crosslinked Polymer | Stably Crosslinked Polymer | HEDS-Crosslinked Polymer |
| Young's Modulus | Very Low | 5 - 10 MPa | 4 - 8 MPa |
| Tensile Strength | < 1 MPa | 9.6 MPa | 11.18 MPa |
| State | Free-flowing / Viscous | Solid / Gel Network | Solid / Gel Network |
Note: Values are illustrative and can vary significantly based on the base polymer, crosslinker concentration, and synthesis method.[10][11][12]
Table 3: Biocompatibility
Biocompatibility is crucial for any material intended for in vivo applications. Both HEDS-crosslinked polymers and their degradation products (thiols) are generally considered to have good biocompatibility.[13] Similarly, many polymers and stable crosslinkers used in drug delivery are selected for their low cytotoxicity.[14][15]
| Polymer System | Cell Line | Cell Viability (at 1 mg/mL) | Reference |
| HEDS-Crosslinked Nanoparticles | Murine Fibroblasts | > 90% | [13] |
| Degraded HEDS Fragments | Murine Fibroblasts | > 85% | [13] |
| PHEMA-based Polymer | L929 Fibroblasts | > 80% | [15] |
Note: PHEMA (Poly(2-hydroxyethyl methacrylate)) is a widely used biocompatible polymer.
Mechanism of Action: Redox-Responsive Disulfide Cleavage
The targeted drug release from HEDS-crosslinked polymers is triggered by the significantly higher concentration of glutathione (GSH) inside cells (2-10 mM) compared to the extracellular environment (~2-20 µM). GSH, a tripeptide with a free thiol group, acts as a natural reducing agent, cleaving the disulfide bonds of the HEDS crosslinker into two thiol molecules. This process breaks the covalent links between polymer chains, leading to the disintegration of the polymer network and the release of the encapsulated drug.
Caption: Redox-responsive cleavage of HEDS crosslinks.
Experimental Protocols
Objective comparison requires standardized and reproducible experimental methods. Below are detailed protocols for key experiments cited in this guide.
Synthesis of HEDS-Crosslinked Nanogels
This protocol describes a typical synthesis via aqueous precipitation polymerization.
-
Materials: N-isopropylacrylamide (NIPAAm) monomer, N,N'-bis(acryloyl)cystamine (HEDS/BACy) crosslinker, initiator (e.g., Ammonium Persulfate - APS), deionized water.
-
Procedure:
-
Dissolve NIPAAm and HEDS in deionized water in a reaction flask. Molar ratios are adjusted to control crosslinking density.
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the solution to 70°C under nitrogen atmosphere with stirring.
-
Add an aqueous solution of APS to initiate the free-radical polymerization.
-
Allow the reaction to proceed for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting nanogel suspension by dialysis against deionized water for 3-5 days to remove unreacted monomers and initiator.
-
Lyophilize the purified suspension to obtain a dry powder.
-
-
Control Synthesis: For a non-cleavable control, replace HEDS with an equimolar amount of N,N'-methylenebisacrylamide (BIS).[7]
In Vitro Drug Release Study
This protocol measures the rate of drug release from the nanogels in simulated physiological conditions.
-
Drug Loading:
-
Disperse a known weight of lyophilized nanogels in an aqueous solution of the model drug (e.g., Doxorubicin).
-
Stir the mixture at room temperature for 24 hours to allow for drug encapsulation via swelling and diffusion.
-
Centrifuge the suspension to separate the drug-loaded nanogels from the supernatant.
-
Measure the drug concentration in the supernatant using UV-Vis spectroscopy to determine the drug loading efficiency.
-
-
Release Assay:
-
Place a known amount of drug-loaded nanogels into a dialysis bag (with a molecular weight cut-off appropriate to retain the nanogels but allow free drug to pass).
-
Submerge the dialysis bag into a larger volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle shaking.
-
Prepare two sets of release media: one with standard PBS and one supplemented with 10 mM GSH to simulate the intracellular reducing environment.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.[5][16]
-
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical flow for a comprehensive comparative study.
Caption: Workflow for a comparative drug release study.
Conclusion
The choice between HEDS-crosslinked and non-crosslinked or stably crosslinked polymers depends entirely on the intended application.
-
HEDS-crosslinked polymers are superior for applications requiring targeted intracellular drug delivery, such as chemotherapy. Their ability to remain stable in circulation and rapidly release their payload in response to high intracellular GSH levels minimizes off-target effects and enhances therapeutic efficacy.[2][4]
-
Non-crosslinked and stably crosslinked polymers are better suited for applications demanding sustained, long-term release where a specific environmental trigger is not required, such as in transdermal patches or certain implantable devices.[5][17] The crosslinked versions offer enhanced mechanical stability and slower release kinetics compared to their non-crosslinked counterparts.[5][16]
By understanding the fundamental differences in their structure and release mechanisms, researchers can make informed decisions to design more effective and sophisticated drug delivery systems.
References
- 1. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible Inter- and Intra-Microgel Cross-Linking using Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elemental sulfur utilization: construction of a reprocessable covalent crosslinked polydisulfide with enhanced mechanical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photo-crosslinking polymers by dynamic covalent disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. real.mtak.hu [real.mtak.hu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biocompatibility and stability of disulfide-crosslinked hyaluronan films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photo-crosslinked copolymers of 2-hydroxyethyl methacrylate, poly(ethylene glycol) tetra-acrylate and ethylene dimethacrylate for improving biocompatibility of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the protein resistance of HEDS SAMs against PEG SAMs
A Comparative Guide to the Protein Resistance of HEDS and PEG Self-Assembled Monolayers
For researchers and professionals in drug development and biomaterials, the ability to control protein adsorption onto surfaces is paramount. Non-specific protein binding can lead to device failure, immune responses, and reduced efficacy of therapeutics. Self-assembled monolayers (SAMs) of oligo(ethylene glycol) (OEG) derivatives on gold surfaces are the gold standard for creating protein-resistant coatings. This guide provides a detailed comparison of two common types of OEG-terminated SAMs: hydroxyl-terminated hexa(ethylene glycol) disulfide (HEDS) and methoxy-terminated poly(ethylene glycol) (PEG) SAMs.
The protein resistance of these monolayers is not absolute and is influenced by factors such as the packing density and conformation of the OEG chains.[1][2] Generally, longer OEG chains tend to exhibit better protein resistance.[2]
Quantitative Comparison of Protein Adsorption
The following tables summarize key performance data for HEDS and PEG SAMs based on experimental findings. The data is primarily derived from studies using alkanethiols with oligo(ethylene glycol) terminations, which are structurally analogous to the disulfide-based HEDS SAMs after assembly on a gold surface. Specifically, hydroxyl-terminated hexa(ethylene glycol) alkanethiol (referred to as EG6-OH) is used as a proxy for HEDS, and methoxy-terminated tri(ethylene glycol) alkanethiol (EG3-OMe) is used as a representative PEG SAM.
| Surface | Adsorbed Fibrinogen (ng/cm²) | Test Method | Reference |
| HEDS (EG6-OH) | < 5 | Surface Plasmon Resonance (SPR) | [2] |
| PEG (EG3-OMe) | Protein Resistant | Ellipsometry | [1] |
| Hydroxyl-terminated (OH) | ~25 | Surface Plasmon Resonance (SPR) | [3] |
| Methyl-terminated (CH3) | High Adsorption | Not Applicable | [3] |
Table 1: Comparison of Fibrinogen Adsorption on Different SAM Surfaces. Fibrinogen is a common blood protein known for its high propensity to adsorb to surfaces. Lower values indicate greater protein resistance.
| SAM Type | Terminal Group | Key Findings on Protein Resistance | Reference |
| HEDS analog (EG6-OH) | Hydroxyl (-OH) | Generally resists protein adsorption regardless of the assembly solvent used, which influences packing density.[2] | [2] |
| PEG analog (EG3-OMe) | Methoxy (-OCH3) | Protein resistance is dependent on the molecular conformation. On gold surfaces, it adopts a conformation that is resistant to protein adsorption.[1] | [1] |
| Shorter OEG (EG2-OH, EG4-OH) | Hydroxyl (-OH) | Protein adsorption is more sensitive to packing density; higher packing can lead to increased protein adsorption.[2] | [2] |
Table 2: Influence of Terminal Group and Chain Length on Protein Resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Protocol 1: Formation of Self-Assembled Monolayers on Gold
This protocol describes the standard procedure for preparing OEG-terminated SAMs on gold substrates.
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium adhesion layer followed by a gold layer).
-
Thiol solution: 1 mM solution of the desired oligo(ethylene glycol) thiol in absolute ethanol. For EG6-OH and EG3-OMe, the respective thiols are dissolved.
-
Absolute ethanol for rinsing.
-
High-purity nitrogen or argon gas.
Procedure:
-
Substrate Cleaning: The gold substrates are cleaned immediately before use. A common method is to immerse them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and then absolute ethanol. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
SAM Formation: The cleaned and dried gold substrates are immersed in the 1 mM thiol solution in ethanol. The immersion is typically carried out for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, the substrates are removed from the thiol solution and rinsed thoroughly with absolute ethanol to remove non-specifically adsorbed molecules.
-
Drying: The substrates are dried under a gentle stream of high-purity nitrogen or argon gas.
-
Storage: The prepared SAMs should be used immediately or stored in a clean, dry environment, such as a desiccator, to prevent contamination.
Protocol 2: Protein Adsorption Measurement by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive technique for measuring the real-time binding of molecules to a surface.
Instrumentation:
-
A surface plasmon resonance instrument.
-
Sensor chips with a gold surface.
Procedure:
-
SAM Functionalization: A gold SPR sensor chip is functionalized with the desired SAM (HEDS or PEG) following Protocol 1.
-
System Equilibration: The functionalized sensor chip is installed in the SPR instrument, and a baseline is established by flowing a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) over the surface until a stable signal is achieved.
-
Protein Injection: A solution of the protein of interest (e.g., 1 mg/mL fibrinogen in PBS) is injected and flows over the SAM surface for a defined period. The change in the SPR signal (measured in response units, RU) is monitored in real-time.
-
Rinsing: After protein injection, the buffer solution is flowed over the surface again to remove any loosely bound protein.
-
Data Analysis: The change in the SPR signal from the baseline to the post-rinse level is proportional to the mass of adsorbed protein. This change can be converted to surface concentration (e.g., in ng/cm²) using a conversion factor provided by the instrument manufacturer.
Visualizing the Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key experimental processes.
Caption: Workflow for the formation of self-assembled monolayers on a gold substrate.
Caption: Workflow for measuring protein adsorption using Surface Plasmon Resonance (SPR).
References
A Comparative Guide to In Vitro and In Vivo Correlation of Drug Release from Hypromellose-Based Carriers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of drug release from Hypromellose (Hydroxypropyl Methylcellulose, HPMC) and Hypromellose Acetate Succinate (HPMC-AS) based drug delivery systems. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to illustrate critical workflows and relationships. The successful development of an in vitro-in vivo correlation (IVIVC) is a primary objective in the formulation of modified-release dosage forms, as it allows in vitro dissolution data to serve as a surrogate for in vivo bioavailability studies.
Comparative Data on In Vitro Release and In Vivo Pharmacokinetics
The correlation between in vitro drug dissolution and in vivo absorption is critical for the development of oral dosage forms. The following tables summarize quantitative data from studies on HPMC-based formulations, showcasing the relationship between formulation parameters, in vitro release characteristics, and the resulting in vivo pharmacokinetic profiles.
Table 1: Comparison of Itraconazole Formulations
This table presents a comparison of different Itraconazole (ITZ) formulations, including a commercial product (Sporanox®) and ternary amorphous solid dispersions (ASDs) using HPMC and Hydroxypropyl Cellulose (HPC). The data highlights how formulation adjustments impact in vitro partitioning and in vivo bioavailability.
| Formulation | In Vitro Partition into 1-decanol (%) | In Vivo Cmax (ng/mL) | In Vivo AUCsum (ng·h/mL) |
| Sporanox® | 5.56 | 13.9 ± 3.1 | 100.9 ± 26.5 |
| ITZ:HPC-SSL:HPMC 1:3:6 | 7.48 | 13.6 ± 3.4 | 102.6 ± 28.5 |
| ITZ:HPC-UL:HPMC 1:3:6 | 8.33 | 17.8 ± 3.2 | 115.3 ± 27.5 |
| (Data sourced from a study on ternary ASDs, demonstrating that higher in vitro partitioning correlated with improved in vivo performance)[1] |
Table 2: Pharmacokinetic Parameters of Propranolol ER Formulations
This table details the in vivo performance of three extended-release (ER) propranolol formulations with varying release rates (fast, medium, slow) compared to an immediate-release (IR) tablet. These formulations were used to develop an IVIVC model.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0–t (ng·hr/mL) |
| IR Tablet | 110.2 ± 15.6 | 1.8 ± 0.4 | 560.5 ± 80.4 |
| ER-Fast | 55.6 ± 9.8 | 4.2 ± 0.8 | 680.4 ± 110.2 |
| ER-Medium | 45.2 ± 8.5 | 5.5 ± 1.1 | 710.6 ± 125.8 |
| ER-Slow | 30.8 ± 6.7 | 6.8 ± 1.3 | 650.2 ± 105.5 |
| (Pharmacokinetic data from an in vivo absorption study in beagle dogs for the development of an IVIVC model for propranolol ER tablets)[2] |
Table 3: Comparison of Lacidipine Formulation Strategies
This table compares the in vivo bioavailability of lacidipine, a poorly water-soluble drug, using different formulation strategies. It illustrates that while solid dispersions can enhance in vitro dissolution, other strategies like nanocrystals may lead to superior in vivo absorption.
| Formulation Strategy | In Vivo AUC0–24h (ng h mL−1) | Fold Increase in Bioavailability (vs. Lacipil®) |
| Lacipil® (Solid Dispersion) | 65.42 ± 45.16 | 1.00 |
| Micronized Tablets | 85.11 ± 50.14 | 1.30 |
| Nanonized Tablets | 134.23 ± 65.32 | 2.05 |
| (Data from a comparative study on formulation strategies for lacidipine, highlighting that the nanocrystal formulation provided the greatest increase in oral bioavailability)[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and understanding the basis of the presented data.
Protocol 1: Biorelevant Biphasic Dissolution for IVIVC
This method is designed to mimic the gastrointestinal transit and absorption of a drug, providing a more predictive in vitro model for IVIVC.
-
Apparatus: A biphasic dissolution apparatus (e.g., BiPHa+) is used, which contains an aqueous phase and an organic (e.g., 1-decanol) phase to simulate absorption.[1]
-
Media Preparation:
-
Gastric Phase: Start with 0.1 N HCl (pH 1.0) as the aqueous medium.
-
Intestinal Phases: Prepare simulated intestinal fluids. For example, transition to a pH of 5.5 and then to a pH of 6.8 to mimic the progression through the small intestine.[1]
-
-
Procedure:
-
Add the dosage form (equivalent to a specific amount of the active pharmaceutical ingredient, e.g., 5 mg of ITZ) to the aqueous phase.[1]
-
Maintain the temperature at 37 ± 0.5 °C.
-
Simulate GI transit by changing the pH of the aqueous medium at predefined time points (e.g., 60 min at pH 1.0, 45 min at pH 5.5, and 90 min at pH 6.8).[1]
-
Stir both the aqueous and organic phases continuously.
-
Collect samples from both the aqueous and organic phases at specified intervals to determine the concentration of the dissolved and partitioned drug.
-
-
Analysis: Analyze the drug concentration in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of different drug formulations.
-
Animal Model: Beagle dogs are commonly used for pharmacokinetic studies of oral dosage forms.[2] Animals should be fasted for 12 hours prior to the experiment, with free access to water.
-
Dosing: Administer the different formulations (e.g., fast, medium, and slow-release tablets) orally to the animals. An immediate-release solution or tablet is often used as a reference.[2]
-
Blood Sampling:
-
Collect blood samples (e.g., 3 mL) into heparinized tubes at predetermined time intervals (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, and 24 hours) post-administration.[2]
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples frozen until analysis.
-
-
Bioanalysis:
-
Determine the plasma drug concentration using a validated bioanalytical method, such as HPLC with a suitable detector.[2]
-
Construct a calibration curve to quantify the drug concentration in the plasma samples.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), from the plasma concentration-time data.
Protocol 3: Development of a Level A IVIVC Model
A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[4]
-
Formulation Development: Develop at least three formulations of the drug with different release rates (e.g., fast, medium, and slow).[4]
-
In Vitro Dissolution: Conduct dissolution testing on all formulations using a discriminating dissolution method (see Protocol 1 or standard USP methods).[2][4]
-
In Vivo Pharmacokinetic Study: Perform a pharmacokinetic study in humans or a relevant animal model with all formulations (see Protocol 2).[4]
-
Deconvolution of In Vivo Data:
-
From the in vivo plasma concentration-time data, calculate the cumulative amount of drug absorbed versus time.
-
Use deconvolution methods such as the Wagner-Nelson or Loo-Riegelman method to estimate the in vivo absorption profile for each formulation.[4]
-
-
Correlation:
-
Plot the percentage of drug absorbed in vivo against the percentage of drug dissolved in vitro for each formulation at various time points.
-
Establish a mathematical model (often a linear regression) that correlates the in vitro dissolution data with the in vivo absorption data.
-
-
Model Validation:
-
Evaluate the predictability of the model by calculating the percent prediction error (%PE) between the observed pharmacokinetic parameters (Cmax and AUC) and the parameters predicted from the IVIVC model.
-
For regulatory acceptance, the mean %PE for AUC and Cmax should typically be less than or equal to 10%, with individual errors not exceeding 15%.[4]
-
Visualizations: Workflows and Relationships
Workflow for Level A IVIVC Development
Caption: Workflow for establishing a Level A IVIVC model.
Factors Influencing Drug Release from HPMC Matrices
Caption: Key factors influencing drug release from HPMC matrices.
Drug Release and Absorption Pathway
Caption: The pathway from drug release to pharmacokinetic profile.
References
- 1. In vitro and in vivo assessment of hydroxypropyl cellulose as functional additive for enabling formulations containing itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d.docksci.com [d.docksci.com]
- 4. pharmalesson.com [pharmalesson.com]
Quantitative Comparison of Crosslinking Density in Hydrogels with Varying HEDS Concentrations
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Tuning Hydrogel Properties with N-(2-Hydroxyethyl)acrylamide (HEDS)
The strategic selection and concentration of crosslinking agents are pivotal in the design of hydrogels for a myriad of biomedical applications, from drug delivery to tissue engineering. N-(2-Hydroxyethyl)acrylamide (HEDS), also known as HEAA, is a hydrophilic monomer that plays a significant role in tailoring the mechanical strength, swelling behavior, and overall network structure of hydrogels. This guide provides a quantitative comparison of how different concentrations of HEDS, in a copolymer system with acrylic acid (AA), influence the resulting hydrogel's properties, which are indicative of the crosslinking density. The data presented here is derived from experimental studies and serves as a valuable resource for researchers aiming to optimize hydrogel formulations for specific performance characteristics.
Comparative Analysis of Mechanical Properties
The mechanical integrity of a hydrogel is intrinsically linked to its crosslinking density. Generally, a higher crosslinking density results in a stiffer, more robust hydrogel with a higher elastic modulus and tensile strength, but lower elongation at break. The following table summarizes the mechanical properties of poly(HEAA-co-AA) hydrogels synthesized with varying molar ratios of HEDS (HEAA) to acrylic acid (AA). An increase in the HEAA/AA molar ratio can be correlated with changes in the hydrogel network, affecting its mechanical performance.
| HEAA/AA Molar Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Toughness (MJ·m⁻³) |
| 0:2 | 0.019 | 1238.19 | 0.004 | 0.1394 |
| 1:2 | 0.075 | 180 | - | - |
| 2:2 | 0.092 | 250 | - | - |
| 3:1 | 0.085 | 220 | - | - |
| 2:0 | - | - | - | - |
Data presented in this table is adapted from a study on pH-sensitive Poly(HEAA-co-AA) hydrogels. The study found that the mechanical properties of the hydrogels were optimal at a HEAA to AA molar ratio of 2:2.[1]
Swelling Behavior and Its Relation to Crosslinking Density
The equilibrium swelling ratio (ESR) is another critical parameter that provides insight into the crosslinking density of a hydrogel. A lower ESR typically indicates a more tightly crosslinked network that restricts the uptake of water. The swelling behavior of these hydrogels is also pH-dependent, a factor to consider in various biological applications.
| HEAA:AA Molar Ratio | ESD at pH 1.68 (g/g) | ESD at pH 9.18 (g/g) |
| 1:3 | 10.5 | 95.2 |
| 2:2 | 11.36 | 112.79 |
| 3:1 | 9.8 | 88.5 |
This data illustrates that the swelling degree of the hydrogel is sensitive to both the monomer ratio and the pH of the surrounding environment. The maximum swelling was observed at a 2:2 molar ratio in an alkaline environment.[2]
Experimental Protocols
The following is a generalized protocol for the synthesis and characterization of Poly(HEAA-co-AA) hydrogels, based on methodologies reported in the literature.[1][2]
Hydrogel Synthesis: Free Radical Polymerization
-
Materials: N-(2-Hydroxyethyl)acrylamide (HEAA), Acrylic Acid (AA), N,N'-Bis(acryloyl) cystamine (BAC) as a crosslinker, Ammonium Persulfate (APS) as an initiator, Sodium Hydroxide (NaOH), Deionized water.
-
Procedure:
-
Neutralization of Acrylic Acid: Dissolve a calculated amount of NaOH in deionized water in an ice bath. Gradually add the desired amount of acrylic acid to the NaOH solution.
-
Monomer and Crosslinker Addition: To the neutralized acrylic acid solution, add the specified amount of HEAA and the crosslinker (BAC). The molar ratio of HEAA to AA is varied to achieve different hydrogel properties.
-
Initiation of Polymerization: Add the initiator (APS) to the monomer mixture.
-
Polymerization: Stir the solution until it becomes viscous. Then, pour the solution into a mold and allow it to polymerize at a specific temperature for a set duration.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers and initiator. The water should be changed periodically until the pH of the water remains neutral.
-
Drying: Dry the purified hydrogel to a constant weight.
-
Characterization of Hydrogels
-
Swelling Studies:
-
Immerse pre-weighed dried hydrogel samples in buffer solutions of different pH values (e.g., pH 1.68 and pH 9.18).[2]
-
At regular intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them.[2]
-
Continue this process until the hydrogels reach their equilibrium swelling weight.[2]
-
Calculate the equilibrium swelling degree (ESD) using the formula: ESD (g/g) = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[2]
-
-
Mechanical Testing:
-
Perform uniaxial tensile tests on the swollen hydrogel samples using a universal testing machine.
-
From the stress-strain curves, determine the tensile strength, elongation at break, Young's modulus, and toughness.[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the synthesis and characterization of HEDS-containing hydrogels.
Caption: Experimental workflow for hydrogel synthesis and characterization.
Signaling Pathway and Logical Relationships
The relationship between HEDS concentration and the final hydrogel properties can be visualized as a signaling pathway. The initial monomer concentration directly influences the resulting polymer network structure, which in turn dictates the macroscopic mechanical and swelling properties.
Caption: Influence of HEDS concentration on hydrogel properties.
References
Safety Operating Guide
Proper Disposal of Hydroxyethyl Disulfide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of hydroxyethyl disulfide, safeguarding both personnel and the environment. Adherence to these protocols is critical due to the chemical's hazardous properties.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, and it is crucial to be aware of its primary risks before handling.
Hazard Classification Summary:
| Hazard Category | Classification | Associated Risks |
| Acute Toxicity (Oral) | Toxic if swallowed[1][2][3][4] | May cause serious harm or be fatal if ingested. |
| Acute Toxicity (Dermal) | Toxic in contact with skin[1][2][3][4] | Can be absorbed through the skin with toxic effects. |
| Eye Damage/Irritation | Causes serious eye irritation[1][3][4][5] | May cause significant and potentially lasting eye damage. |
| Skin Sensitization | May cause an allergic skin reaction[1][3][4] | Repeated exposure may lead to an allergic response. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects[1][3][4][5] | Poses a significant threat to aquatic ecosystems. |
II. Personal Protective Equipment (PPE)
Before beginning any procedure involving this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[5]
-
Body Protection: A lab coat or chemical-resistant apron is required.[5]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[5]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][3][5]
-
Segregation and Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials, such as strong oxidizing agents.[5]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[3]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Final Disposal:
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of Hydroxyethyl Disulfide: A Comprehensive Guide
Handling Hydroxyethyl disulfide requires stringent safety protocols due to its significant health and environmental hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Hazard Profile of this compound
This compound presents several health risks. It is toxic if swallowed or if it comes into contact with the skin.[1][2][3] The compound is known to cause serious eye irritation and can trigger an allergic skin reaction.[1][2][4] Furthermore, prolonged or repeated exposure through ingestion may lead to organ damage, specifically targeting the kidneys and liver.[1] It is also classified as toxic to aquatic life, with long-lasting effects.[1][4]
| Hazard Classification | Description |
| Acute Toxicity (Oral & Dermal) | Toxic if swallowed or in contact with skin.[1][2][3] |
| Eye Irritation | Causes serious eye irritation and potentially serious eye damage.[1][2][4] |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[1][2] |
| Organ Toxicity | May cause damage to the liver and kidneys through prolonged or repeated exposure if swallowed.[1] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][4][5] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Area | Required PPE | Specifications & Best Practices |
| Eye/Face | Chemical Splash Goggles & Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn over goggles for maximum protection.[6][7] An eyewash station must be readily accessible.[4][8] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[8] The specific suitability for the workplace should be confirmed with the glove manufacturer.[5] Inspect gloves for any damage before each use.[8] |
| Body | Chemical-Resistant Lab Coat or Apron | Wear appropriate protective clothing to prevent skin exposure.[4] For larger quantities or risk of significant splashing, a chemical-resistant suit may be necessary.[5][7] |
| Respiratory | Chemical Fume Hood / NIOSH-Approved Respirator | All handling should occur in a chemical fume hood to minimize inhalation exposure.[4] If engineering controls are inadequate, a NIOSH-approved respirator is required.[5] For potential uncontrolled releases or unknown concentrations, a positive-pressure, air-supplying respirator is recommended.[5] |
| Feet | Chemical-Resistant Boots | Closed-toe shoes are a minimum requirement; chemical-resistant boots offer enhanced protection against spills.[5][8] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: Confirm that the chemical fume hood is functioning correctly before starting any work.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and within immediate access.[4][8]
-
Gather Materials: Assemble all necessary equipment, including the chemical, absorbent materials for potential spills, and designated waste containers, inside the fume hood.
2. Chemical Handling:
-
Don PPE: Put on all required PPE as detailed in the table above before opening the chemical container.
-
Avoid Contact: Do not breathe vapors or dust.[1][5] Avoid all contact with eyes and skin.[1][5]
-
Dispensing: Handle the substance carefully to prevent aerosolization or splashing. Keep the container tightly closed when not in use.[1][4]
-
Prohibitions: Do not eat, drink, or smoke in the designated handling area.[1][4]
3. Post-Handling and Decontamination:
-
Clean Workspace: Decontaminate all surfaces and equipment after use.
-
Doff PPE: Remove PPE carefully to avoid self-contamination. Contaminated clothing should not be taken out of the workplace and must be washed before reuse.[4][5]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling the product.[1][4]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the immediate area.[4]
-
Wearing full PPE, prevent further spillage if it is safe to do so.[1]
-
Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1][4][5]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1][4][5]
-
Do not allow the spill to enter drains or waterways.[1][3][4]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, or if you feel unwell, seek medical advice.[1][4][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, call a physician.[4][5]
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[3][5]
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all waste, including empty containers and contaminated absorbents, in designated, properly labeled, and sealed containers.[1][4][5]
-
Storage: Store waste containers in a secure, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal facility.[1][3][5] All disposal activities must comply with local, state, and federal regulations.[1][3] Do not pour waste down the drain or dispose of it in the regular trash.[3][5]
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. cpchem.com [cpchem.com]
- 2. This compound | C4H10O2S2 | CID 15906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. cpchem.com [cpchem.com]
- 6. 2-Hydroxyethyl disulfide technical grade 1892-29-1 [sigmaaldrich.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
